molecular formula C3H7ClFNO2 B1655622 D-Alanine, 3-fluoro-, hydrochloride CAS No. 39621-34-6

D-Alanine, 3-fluoro-, hydrochloride

Cat. No.: B1655622
CAS No.: 39621-34-6
M. Wt: 143.54
InChI Key: BXUGTBKNXOBNNP-HSHFZTNMSA-N
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Description

D-Alanine, 3-fluoro-, hydrochloride is a useful research compound. Its molecular formula is C3H7ClFNO2 and its molecular weight is 143.54. The purity is usually 95%.
The exact mass of the compound (S)-2-Amino-3-fluoropropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-fluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6FNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUGTBKNXOBNNP-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00783068
Record name 3-Fluoro-D-alanine--hydrogen chloride (1/1)
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Molecular Weight

143.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39621-34-6
Record name 3-Fluoro-D-alanine--hydrogen chloride (1/1)
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Record name (2S)-2-amino-3-fluoropropanoic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 3-Fluoro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-D-alanine is a synthetic amino acid analogue that has garnered significant interest in the scientific community for its potent and specific biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of its hydrochloride salt. It details both chemical and enzymatic routes to its preparation, offering step-by-step experimental protocols for each. The document also elucidates the key mechanisms of action of 3-fluoro-D-alanine, primarily its role as an inhibitor of bacterial alanine racemase and its interaction with D-amino acid oxidase. Quantitative data is presented in structured tables for ease of comparison, and critical pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

The discovery of 3-fluoro-D-alanine emerged from the broader exploration of fluorinated amino acids as tools to probe and modulate biological systems. The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly alter its chemical and biological properties, including its pKa, conformational preferences, and metabolic stability. 3-Fluoro-D-alanine, in particular, has been recognized for its potent antibacterial properties, which stem from its ability to interfere with bacterial cell wall synthesis. This guide delves into the pivotal methods developed for its synthesis and the molecular interactions that underpin its biological effects.

Chemical Synthesis of 3-Fluoro-D-alanine Hydrochloride

The chemical synthesis of 3-fluoro-D-alanine typically involves a multi-step process, beginning with readily available starting materials. An asymmetric synthesis approach is employed to achieve the desired D-enantiomer.

Overall Synthetic Scheme

The chemical synthesis route, as outlined in historical patents, involves the reaction of fluoroacetaldehyde with a chiral amine, followed by the addition of cyanide, and subsequent hydrolysis and deprotection steps to yield the final product.

Experimental Protocol

The following protocol is a general representation of the chemical synthesis. Note: Specific yields for each step are not consistently reported in the available literature.

Step 1: Formation of the Acetaldimine Fluoroacetaldehyde is reacted with an optically active D-amine, such as D-α-methylbenzylamine, to form the corresponding acetaldimine. This reaction is typically carried out at a reduced temperature.

  • To a solution of fluoroacetaldehyde in an appropriate solvent (e.g., diethyl ether), add an equimolar amount of D-α-methylbenzylamine dropwise while maintaining the temperature below 0°C.

  • Stir the reaction mixture at room temperature for several hours to ensure complete formation of the imine.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Formation of the α-Aminonitrile The acetaldimine is then reacted with hydrogen cyanide to form D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile.

  • Cool the solution containing the acetaldimine to a temperature between 0°C and 25°C.

  • Slowly add a solution of hydrogen cyanide (or a cyanide salt such as KCN followed by acidification) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

Step 3: Hydrolysis of the Nitrile The nitrile group is hydrolyzed to a carboxylic acid.

  • Add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture containing the α-aminonitrile.

  • Heat the mixture to reflux for several hours to effect hydrolysis.

  • After cooling, the resulting N-(D-α-methylbenzyl)-3-fluoro-D-alanine can be isolated.

Step 4: Hydrogenolysis and Formation of the Hydrochloride Salt The chiral auxiliary (D-α-methylbenzyl group) is removed by hydrogenolysis, and the final product is isolated as the hydrochloride salt.

  • Dissolve the N-(D-α-methylbenzyl)-3-fluoro-D-alanine in a suitable solvent like ethanol containing an equivalent of hydrogen chloride.

  • Add a palladium catalyst, such as 10% palladium hydroxide on charcoal.

  • Subject the mixture to hydrogen gas at a pressure of approximately 40 psi.

  • After the reaction is complete, filter off the catalyst.

  • Evaporate the filtrate to dryness to obtain 3-fluoro-D-alanine hydrochloride as a solid residue.

  • The product can be further purified by recrystallization.

Quantitative Data for Chemical Synthesis
StepReactionReagents & ConditionsProductYield (%)Purity (%)
1Acetaldimine FormationFluoroacetaldehyde, D-α-methylbenzylamine, Ether, <0°C to RTD-acetaldimineData not availableData not available
2α-Aminonitrile FormationD-acetaldimine, Hydrogen Cyanide, 0-25°CD-2-(D-α-methylbenzylamino)-3-fluoropropionitrileData not availableData not available
3Nitrile Hydrolysisα-aminonitrile, Concentrated HCl, RefluxN-(D-α-methylbenzyl)-3-fluoro-D-alanineData not availableData not available
4HydrogenolysisN-protected alanine, H₂, Pd(OH)₂/C, HCl, Ethanol3-Fluoro-D-alanine HydrochlorideData not availableData not available

Enzymatic Synthesis of 3-Fluoro-D-alanine

An alternative and highly stereoselective method for the synthesis of 3-fluoro-D-alanine utilizes enzymes. This biocatalytic approach offers advantages in terms of enantiomeric purity and milder reaction conditions.

Overall Enzymatic Scheme

The enzymatic synthesis involves the reductive amination of 3-fluoropyruvate catalyzed by a specific dehydrogenase enzyme that exhibits D-stereoselectivity.

Experimental Protocol

This protocol details the enzymatic synthesis using diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH).

Step 1: Expression and Purification of StDAPDH [1][2][3]

  • Transform E. coli BL21(DE3) cells with a plasmid containing the gene for StDAPDH with a His-tag.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to culture for 6 hours at 37°C.[1]

  • Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged StDAPDH from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with a buffer containing imidazole.

  • Verify the purity of the enzyme by SDS-PAGE.

Step 2: Enzymatic Synthesis of 3-Fluoro-D-alanine [4]

  • Prepare a reaction mixture containing:

    • 3-fluoropyruvate (substrate)

    • Ammonium chloride (amine source)

    • NADPH (cofactor)

    • Purified StDAPDH

    • A suitable buffer (e.g., 100 mM Na₂CO₃-NaHCO₃ buffer, pH 8.5)

  • To ensure continuous conversion, a cofactor regeneration system can be included, such as glucose dehydrogenase and glucose.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by measuring the consumption of NADPH at 340 nm or by analyzing the formation of the product using HPLC or NMR.

  • Once the reaction is complete, the enzyme can be removed by ultrafiltration.

  • The product, 3-fluoro-D-alanine, can be isolated and purified from the reaction mixture using ion-exchange chromatography.

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
EnzymeDiaminopimelate Dehydrogenase (Symbiobacterium thermophilum)[4]
Substrate3-Fluoropyruvate[4]
Product(S)-3-Fluoroalanine (D-enantiomer)[4]
Reaction Yield>85%[5]
Enantiomeric ExcessComplete[4]

Mechanism of Action

The biological activity of 3-fluoro-D-alanine is primarily attributed to its ability to interfere with two key enzymatic processes: bacterial cell wall synthesis and D-amino acid metabolism.

Inhibition of Alanine Racemase and Peptidoglycan Synthesis

In bacteria, the enzyme alanine racemase is crucial for converting L-alanine to D-alanine, an essential component of the peptidoglycan cell wall. 3-Fluoro-D-alanine acts as a potent inhibitor of this enzyme. By blocking the production of D-alanine, it disrupts the synthesis of the peptidoglycan layer, leading to a weakened cell wall and ultimately bacterial cell death.

Peptidoglycan_Synthesis_Inhibition L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Alanine_Racemase->D_Alanine Converts D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Alanine->D_Ala_D_Ala_Ligase D_Ala_D_Ala D-Ala-D-Ala Peptidoglycan_Precursor UDP-MurNAc- pentapeptide D_Ala_D_Ala->Peptidoglycan_Precursor Incorporated UDP_MurNAc_peptide UDP-MurNAc- L-Ala-D-Glu-m-DAP UDP_MurNAc_peptide->Peptidoglycan_Precursor Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Precursor->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Fluoro_D_Alanine 3-Fluoro-D-alanine Fluoro_D_Alanine->Alanine_Racemase Inhibits

Caption: Inhibition of bacterial peptidoglycan synthesis by 3-fluoro-D-alanine.

Interaction with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. 3-Fluoro-D-alanine can act as a substrate for DAAO, being converted to 3-fluoropyruvate. This interaction is relevant in the context of its metabolism and potential therapeutic applications where modulation of D-amino acid levels is desired.

DAAO_Mechanism Fluoro_D_Alanine 3-Fluoro-D-alanine DAAO D-Amino Acid Oxidase (DAAO) (FAD) Fluoro_D_Alanine->DAAO Fluoro_Imino_Acid 3-Fluoro-imino acid DAAO->Fluoro_Imino_Acid Oxidizes DAAO_reduced DAAO (FADH₂) Fluoro_Pyruvate 3-Fluoropyruvate Fluoro_Imino_Acid->Fluoro_Pyruvate Spontaneous hydrolysis Ammonia NH₃ Fluoro_Imino_Acid->Ammonia DAAO_reduced->DAAO Re-oxidation H2O2 H₂O₂ DAAO_reduced->H2O2 O2 O₂ O2->DAAO_reduced H2O H₂O H2O->Fluoro_Imino_Acid

Caption: Oxidative deamination of 3-fluoro-D-alanine by D-amino acid oxidase.

Conclusion

3-Fluoro-D-alanine hydrochloride remains a molecule of significant interest due to its specific and potent biological activity. The development of both robust chemical and highly selective enzymatic synthetic routes has enabled its accessibility for research and potential therapeutic development. A thorough understanding of its synthesis and mechanisms of action is crucial for harnessing its full potential in areas such as antibacterial drug discovery and as a chemical probe for studying D-amino acid metabolism. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the fields of chemistry, biology, and pharmacology.

References

An In-depth Technical Guide to D-Alanine, 3-fluoro-, Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanine, 3-fluoro-, hydrochloride is a synthetic fluorinated analog of the essential bacterial amino acid D-alanine. This compound has garnered significant interest within the scientific community for its potent antibacterial properties. Its mechanism of action lies in the targeted inhibition of key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical characteristics, synthesis, biological activity, and the molecular basis of its antimicrobial effects. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. This compound represents a promising candidate in this endeavor. As a structural analog of D-alanine, it acts as a competitive inhibitor of two essential bacterial enzymes: alanine racemase (Alr) and D-alanine-D-alanine ligase (Ddl). These enzymes are pivotal in the synthesis of the D-alanyl-D-alanine dipeptide, a crucial building block of the bacterial cell wall's peptidoglycan layer. By disrupting this pathway, 3-fluoro-D-alanine compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death. This targeted approach, focusing on a pathway absent in humans, suggests a favorable therapeutic window.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₃H₇ClFNO₂
Molecular Weight 143.55 g/mol
CAS Number 35455-21-1
Appearance White to off-white crystalline solid
Solubility Soluble in water

Synthesis:

Several methods for the synthesis of 3-fluoro-D-alanine have been reported, including both chemical and enzymatic approaches.

Chemical Synthesis: A common chemical synthesis route involves the fluorination of a suitable D-serine derivative. A detailed experimental protocol is outlined below.

Enzymatic Synthesis: Biocatalytic methods offer an alternative, often more stereoselective, route to 3-fluoro-D-alanine. One such method utilizes an alanine dehydrogenase to catalyze the reductive amination of 3-fluoropyruvate.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its antibacterial effect, which stems from the inhibition of peptidoglycan biosynthesis.

Inhibition of Alanine Racemase

Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. 3-Fluoro-D-alanine acts as a mechanism-based inhibitor of this enzyme. The inactivation is reported to be faster than that of other fluoro-alanines, with a second-order rate constant of 93 M⁻¹s⁻¹ for the inactivation of E. coli alanine racemase.[1]

Inhibition of D-alanine-D-alanine Ligase

D-alanine-D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide. 3-Fluoro-D-alanine is also known to inhibit this enzyme, further disrupting the peptidoglycan synthesis pathway.

The following diagram illustrates the central role of alanine racemase and D-alanine-D-alanine ligase in the peptidoglycan biosynthesis pathway and the inhibitory action of 3-fluoro-D-alanine.

Peptidoglycan_Biosynthesis_Inhibition L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Alanyl-D-Alanine UDP_NAM_peptide UDP-MurNAc- Pentapeptide D_Ala_D_Ala->UDP_NAM_peptide Peptidoglycan Peptidoglycan UDP_NAM_peptide->Peptidoglycan Alr->D_Ala Racemization Ddl->D_Ala_D_Ala Ligation (ATP) F_D_Ala 3-Fluoro-D-Alanine F_D_Ala->Alr Inhibition F_D_Ala->Ddl Inhibition

Figure 1. Inhibition of Peptidoglycan Biosynthesis by 3-Fluoro-D-Alanine.

Quantitative Data

A comprehensive collection of quantitative data is essential for evaluating the potential of this compound as a therapeutic agent. The following tables summarize the available data. Further research is required to expand this dataset.

Table 1: Enzyme Inhibition Data

EnzymeOrganismInhibitorInhibition ParameterValueReference
Alanine RacemaseEscherichia coli BD-FluoroalanineSecond-order rate constant (k)93 M⁻¹s⁻¹[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide methodologies for key experiments.

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly available in the reviewed public literature. The following is a generalized procedure based on common organic synthesis techniques for similar compounds.

Workflow for the Synthesis of 3-Fluoro-D-Alanine:

Synthesis_Workflow Start D-Serine Derivative Step1 Protection of Amino and Carboxyl Groups Start->Step1 Step2 Hydroxyl to Fluorine Substitution Step1->Step2 Step3 Deprotection Step2->Step3 End 3-Fluoro-D-Alanine Step3->End

Figure 2. Generalized Workflow for Chemical Synthesis.

Procedure:

  • Protection: The amino and carboxyl groups of a suitable D-serine starting material are protected using standard protecting groups to prevent unwanted side reactions.

  • Fluorination: The hydroxyl group of the protected D-serine is replaced with a fluorine atom. This can be achieved using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST).

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, 3-fluoro-D-alanine.

  • Purification and Hydrochloride Salt Formation: The crude product is purified using techniques such as recrystallization or chromatography. The hydrochloride salt is then formed by treating the purified product with hydrochloric acid.

Alanine Racemase Inhibition Assay

The activity of alanine racemase and its inhibition by 3-fluoro-D-alanine can be measured using a coupled-enzyme assay.

Workflow for Alanine Racemase Inhibition Assay:

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Assay_Components Prepare Assay Buffer, Enzyme, Substrate (L-Ala), and Inhibitor (3-F-D-Ala) Incubate Incubate Enzyme with Inhibitor Assay_Components->Incubate Add_Substrate Initiate Reaction with L-Alanine Incubate->Add_Substrate Coupling_Reaction Couple D-Alanine production to a detectable signal (e.g., NADH oxidation by D-amino acid oxidase and HRP) Add_Substrate->Coupling_Reaction Measure_Signal Measure Spectrophotometric or Fluorometric Signal Coupling_Reaction->Measure_Signal Calculate_Activity Calculate Enzyme Activity and Inhibition Measure_Signal->Calculate_Activity

Figure 3. Workflow for a Coupled Alanine Racemase Inhibition Assay.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), pyridoxal 5'-phosphate (PLP), and the coupling enzymes (e.g., D-amino acid oxidase and horseradish peroxidase) and a chromogenic or fluorogenic substrate.

  • Enzyme and Inhibitor: Purified alanine racemase is pre-incubated with varying concentrations of 3-fluoro-D-alanine hydrochloride.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, L-alanine.

  • Detection: The formation of D-alanine is coupled to a detectable signal. For example, D-amino acid oxidase can oxidize the newly formed D-alanine, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate. The change in absorbance is monitored over time.

  • Data Analysis: The initial rates of the reaction are determined and used to calculate the inhibition parameters, such as the IC₅₀ or Kᵢ values.

Conclusion and Future Directions

This compound is a potent inhibitor of key enzymes in the bacterial peptidoglycan biosynthesis pathway, making it an attractive candidate for the development of new antibacterial drugs. This technical guide has summarized the current knowledge on its chemical properties, synthesis, and mechanism of action. However, significant gaps in the literature remain, particularly concerning comprehensive quantitative data on its antibacterial spectrum (MIC values) and detailed pharmacokinetic and pharmacodynamic profiles. Further research in these areas is crucial to fully assess its therapeutic potential. The development of more efficient and scalable synthesis protocols will also be essential for its future clinical development. The unique mechanism of action of 3-fluoro-D-alanine, targeting a bacterial-specific pathway, warrants continued investigation as a strategy to combat the growing threat of antibiotic resistance.

References

An In-Depth Technical Guide to 3-Fluoro-D-Alanine: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-fluoro-D-alanine. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of antibacterial agents. This document summarizes key data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

Physical Properties

Precise experimental values for the melting point and solubility of 3-fluoro-D-alanine are not consistently reported in publicly available literature. The data presented below are largely computed or derived from theoretical studies and data for the non-fluorinated counterpart, D-alanine. It is generally described as a solid.[1]

PropertyValue/DescriptionSource(s)
Molecular Formula C₃H₆FNO₂[2][3]
Molecular Weight 107.08 g/mol [2][3]
Appearance Solid[1]
Melting Point Data not available. For comparison, the melting point of D-alanine is 292 °C.
Solubility Data not available. D-alanine is soluble in water (165 g/L at 25 °C). The presence of the fluorine atom may alter solubility.
pKa Values Theoretical studies suggest the pKa values are similar to those of alanine (pKa₁ ≈ 2.34 for -COOH, pKa₂ ≈ 9.69 for -NH₃⁺).
Computed XLogP3 -3[3]
Topological Polar Surface Area 63.3 Ų[3]
Chemical Properties

The chemical reactivity and stability of 3-fluoro-D-alanine are central to its biological function.

  • Stability: The stability of fluorinated amino acids can vary. A related compound, D-[¹⁹F]-CF₃-alanine, has been shown to be stable in human and mouse serum. This suggests that 3-fluoro-D-alanine may also exhibit reasonable stability in biological media.

  • Reactivity: The fluorine atom is a poor leaving group, but in the context of enzyme catalysis, it can be eliminated. The primary chemical reactivity of interest is its interaction with enzymes, particularly alanine racemase.

Biological Activity and Mechanism of Action

3-Fluoro-D-alanine is primarily known for its potent inhibitory activity against the bacterial enzyme alanine racemase.[4] This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan.[5]

Inhibition of Alanine Racemase

Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine. 3-Fluoro-D-alanine acts as a suicide substrate for this enzyme. The proposed mechanism involves the enzyme-catalyzed elimination of hydrogen fluoride from the inhibitor, which generates a highly reactive amino-acrylate intermediate. This intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme, leading to its irreversible inactivation.

Impact on Bacterial Cell Wall Synthesis

By inhibiting alanine racemase, 3-fluoro-D-alanine depletes the pool of D-alanine available for peptidoglycan synthesis. Specifically, it prevents the formation of the D-alanyl-D-alanine dipeptide, which is a critical building block for the peptide cross-links that give the cell wall its structural integrity.[5] The disruption of peptidoglycan synthesis ultimately leads to cell lysis and bacterial death.

Experimental Protocols

This section provides an overview of methodologies for the synthesis and analysis of 3-fluoro-D-alanine, as well as for assessing its biological activity.

Synthesis of 3-Fluoro-D-Alanine

Chemical Synthesis: A common route for the synthesis of 3-fluoro-D-alanine starts from D-serine. A detailed, multi-step protocol would typically involve:

  • Protection of the amino and carboxyl groups of D-serine: This is to prevent side reactions during the fluorination step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or ethyl ester for the carboxyl group.

  • Hydroxyl group activation: The hydroxyl group of the protected D-serine is activated to facilitate nucleophilic substitution with fluoride. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate.

  • Fluorination: The activated hydroxyl group is displaced by a fluoride ion. This is typically achieved using a fluoride source such as potassium fluoride in a suitable solvent.

  • Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield 3-fluoro-D-alanine.

Enzymatic Synthesis: An alternative, stereospecific method involves the use of enzymes.

  • Substrate: The synthesis starts with 3-fluoropyruvate.

  • Enzyme: A stereoselective D-amino acid dehydrogenase or a transaminase is used to catalyze the reductive amination of 3-fluoropyruvate to 3-fluoro-D-alanine. For example, diaminopimelate dehydrogenase has been used for the production of (S)-3-fluoroalanine (the D-enantiomer).

  • Cofactors: The reaction requires a reducing equivalent, typically provided by NADH or NADPH. A cofactor regeneration system, such as using formate dehydrogenase and formate, is often employed to make the process more economical.

  • Reaction Conditions: The reaction is carried out in a buffered aqueous solution at a controlled pH and temperature, optimized for the specific enzyme used.

  • Purification: The product is then purified from the reaction mixture using techniques like ion-exchange chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Derivatization: As amino acids lack a strong chromophore, pre-column derivatization is typically employed for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 338 nm for OPA derivatives and 262 nm for FMOC derivatives) or fluorescence detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The 3-fluoro-D-alanine sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • ¹H NMR: Proton NMR is used to confirm the overall structure of the molecule. The chemical shifts and coupling constants of the protons will be characteristic of the 3-fluoro-D-alanine structure.

  • ¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. It provides a distinct signal for the fluorine atom, and its chemical shift is sensitive to the local electronic environment. This is useful for confirming the presence of the C-F bond and for studying interactions with other molecules.[6]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway and highlights the point of inhibition by 3-fluoro-D-alanine.

Peptidoglycan_Synthesis_Inhibition L_Ala L-Alanine Ala_Racemase Alanine Racemase (Alr) L_Ala->Ala_Racemase Substrate D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Substrate Lysis Cell Lysis Ala_Racemase->D_Ala Product Inhibitor 3-Fluoro-D-Alanine Inhibitor->Ala_Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide UDP_MurNAc_pentapeptide UDP-MurNAc- Pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide Ddl->D_Ala_D_Ala Product UDP_MurNAc_peptide UDP-MurNAc- L-Ala-γ-D-Glu-m-DAP UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide Addition of D-Ala-D-Ala Peptidoglycan Peptidoglycan Synthesis & Cross-linking UDP_MurNAc_pentapeptide->Peptidoglycan Cell_Wall Intact Bacterial Cell Wall Peptidoglycan->Cell_Wall

Inhibition of Bacterial Peptidoglycan Synthesis by 3-Fluoro-D-Alanine.
Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for determining the half-maximal inhibitory concentration (IC₅₀) of 3-fluoro-D-alanine against alanine racemase.

IC50_Determination_Workflow start Start prep_reagents Prepare Reagents: - Alanine Racemase Enzyme - 3-Fluoro-D-Alanine (Inhibitor) - L-Alanine (Substrate) - Coupled Enzyme System (e.g., LDH) - NADH, Buffer start->prep_reagents serial_dilution Perform Serial Dilution of 3-Fluoro-D-Alanine prep_reagents->serial_dilution assay_setup Set Up Assay Plate: - Add enzyme, buffer, and varying  concentrations of inhibitor to wells serial_dilution->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate (L-Alanine) and Coupled System (NADH, LDH) pre_incubation->initiate_reaction measure_activity Monitor Enzyme Activity: Measure decrease in NADH absorbance at 340 nm over time initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate initial reaction velocities - Plot % inhibition vs. inhibitor concentration measure_activity->data_analysis determine_ic50 Determine IC50 Value (Non-linear regression) data_analysis->determine_ic50 end End determine_ic50->end

Workflow for Determining the IC₅₀ of 3-Fluoro-D-Alanine against Alanine Racemase.

Conclusion

3-Fluoro-D-alanine is a potent inhibitor of a key bacterial enzyme, alanine racemase, making it a compound of significant interest in the development of novel antibacterial agents. While there are gaps in the publicly available experimental data for some of its physical properties, its chemical properties and biological mechanism of action are better understood. The experimental protocols and pathways outlined in this guide provide a foundation for researchers to further investigate and utilize this compound in their work. The continued study of 3-fluoro-D-alanine and similar fluorinated amino acids holds promise for advancing our arsenal against bacterial infections.

References

An In-depth Technical Guide to the Structural Analysis and Conformation of 3-fluoro-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 3-fluoro-D-alanine, an important fluorinated amino acid analog. In the absence of an experimental crystal structure, this guide synthesizes high-quality theoretical data from quantum chemical calculations to elucidate the molecule's conformational landscape. Detailed methodologies for both the computational analyses and analogous experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. All quantitative data are summarized in structured tables, and key workflows and conformational relationships are visualized using diagrams to facilitate a deeper understanding of 3-fluoro-D-alanine's molecular architecture.

Introduction

3-fluoro-D-alanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom, the most electronegative element, into the alanine structure imparts unique physicochemical properties, including altered acidity, basicity, and metabolic stability.[1] These modifications can profoundly influence the biological activity of peptides and proteins when 3-fluoro-D-alanine is incorporated into their sequences. A thorough understanding of its intrinsic structural preferences and conformational dynamics is therefore critical for the rational design of novel therapeutics and biochemical probes.

This guide focuses on the detailed structural analysis of 3-fluoro-D-alanine, with a primary emphasis on its various stable conformers. While an experimental crystal structure for 3-fluoro-D-alanine has not been reported in the literature, robust computational studies provide deep insights into its low-energy conformations in both the gas phase and in aqueous solution.[1]

Structural and Conformational Analysis

The conformational landscape of 3-fluoro-D-alanine is primarily defined by the rotation around the Cα-Cβ and Cα-C' bonds, as well as the orientation of the amino and carboxylic acid groups. Theoretical studies, employing quantum chemical calculations, have shown that the introduction of a fluorine atom into the methyl group of alanine only marginally alters the relative energies of its four principal conformations.[1] However, specific interactions, such as the fluorine gauche effect and the formation of intramolecular hydrogen bonds involving the fluorine atom and the O-H or N-H moieties, play a crucial role in stabilizing particular conformers.[1]

The primary conformations of 3-fluoroalanine are categorized based on the dihedral angles of the amino acid backbone. For the neutral molecule, several low-energy conformers have been identified and characterized. In aqueous solution, the zwitterionic form becomes energetically comparable to the most stable neutral conformer.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from theoretical calculations on the conformers of 3-fluoroalanine. These calculations provide valuable information on the relative stability and geometry of the different conformational states.

Table 1: Relative Energies of Neutral 3-fluoroalanine Conformers (Gas Phase)

ConformerRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)Relative Energy (kcal/mol) at SCS-MP2/6-311++G(d,p)
1Fa 0.270.00
1Fb 1.110.81
1Fc 0.000.16
2Fa 0.580.45
2Fb 1.010.70
2Fc 1.151.00
3Fa 2.132.45
3Fb 2.122.29
3Fc 2.652.89
4Fa 2.162.30
4Fb 2.002.19
4Fc 2.873.12

Data sourced from Humelnicu et al., Org. Biomol. Chem., 2012, 10, 2084-2093.[1]

Table 2: Selected Dihedral Angles of the Most Stable Neutral Conformer (1Fc) in the Gas Phase

Dihedral AngleValue (°) at B3LYP/6-311++G(d,p)
O=C-Cα-N -1.5
H-O-C-Cα -1.1
C-Cα-N-H1 -60.9
C-Cα-N-H2 60.1
N-Cα-Cβ-H1 -61.2
N-Cα-Cβ-H2 59.9
N-Cα-Cβ-F 178.6

Data sourced from Humelnicu et al., Org. Biomol. Chem., 2012, 10, 2084-2093.[1]

Experimental and Computational Protocols

While a dedicated experimental structural elucidation of 3-fluoro-D-alanine is not available, this section details the computational methods used in the key theoretical study and outlines standard experimental protocols for the structural analysis of amino acids.

Computational Methodology

The conformational analysis of 3-fluoroalanine was performed using quantum chemical calculations, which provide a reliable means of exploring the potential energy surface and identifying stable conformers.[1]

  • Software: The calculations were performed using the GAUSSIAN 03 program package.[1]

  • Methodology:

    • Initial Geometries: The initial structures of the 3-fluoroalanine conformers were generated by systematic rotation of the key dihedral angles.

    • Geometry Optimization and Frequency Calculations: The geometries of all conformers were fully optimized without symmetry constraints using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

    • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the Spin-Component-Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) with the 6-311++G(d,p) basis set.[1]

    • Solvation Effects: The influence of an aqueous environment was modeled using the Conductor-like Polarizable Continuum Model (CPCM).[1]

G Computational Workflow for Conformational Analysis cluster_0 Structure Generation cluster_1 Quantum Chemical Calculations cluster_2 Analysis start Initial Molecular Structure rotate Systematic Dihedral Rotation start->rotate dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) rotate->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc scs_mp2 SCS-MP2 Single-Point Energy dft_opt->scs_mp2 analysis Analysis of Conformers (Energies, Geometries) freq_calc->analysis cpcm CPCM Solvation Model scs_mp2->cpcm cpcm->analysis G Conformational Families of 3-fluoroalanine cluster_neutral Neutral Conformers (Gas Phase) cluster_zwitterion Aqueous Solution Type1 Type 1 (e.g., 1Fc - Global Minimum) Type2 Type 2 (e.g., 2Fa) Type1->Type2 Conformational Interconversion Zwitterion Zwitterionic Form Type1->Zwitterion energetically comparable in water Type3 Type 3 (e.g., 3Fb) Type2->Type3 Conformational Interconversion Type4 Type 4 (e.g., 4Fb) Type3->Type4 Conformational Interconversion Type4->Type1 Conformational Interconversion

References

The Double-Edged Sword: Unraveling the Biological Activity of Fluorinated Alanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated analogs of alanine have garnered significant attention for their potent and often selective biological activities. This technical guide provides a comprehensive overview of the biological impact of fluorinated alanine analogs, with a focus on their role as enzyme inhibitors. We delve into the quantitative aspects of their activity, detail the experimental protocols for their evaluation, and visualize the intricate molecular interactions and metabolic consequences.

Quantitative Assessment of Biological Activity

The biological efficacy of fluorinated alanine analogs is most prominently demonstrated through their potent inhibition of various enzymes, particularly those involved in bacterial cell wall biosynthesis. Alanine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine, is a primary target. D-alanine is an essential building block for peptidoglycan, a critical component of the bacterial cell wall, making its synthesis a prime target for antimicrobial agents.[1][2][3][4][5] The inhibitory activities of various fluorinated alanines against different enzymes are summarized below.

Table 1: Inhibition of Alanine Racemase by Fluorinated Alanine Analogs

CompoundOrganismEnzymeInhibition TypeKm (mM)Vmax (units/mg)kcat (s⁻¹)Partition RatioReference(s)
D-β,β-DifluoroalanineEscherichia coli BAlanine RacemaseSuicide Substrate116--5000[6]
L-β,β-DifluoroalanineEscherichia coli BAlanine RacemaseSuicide Substrate102--2600[6]
DL-β,β,β-TrifluoroalanineEscherichia coli BAlanine RacemaseSuicide Substrate--≤ 1.0 min⁻¹< 10[6]
DL-β-FluoroalanineEscherichia coli BAlanine RacemaseSuicide Substrate---820[6]

Table 2: Inhibition of O-acetylserine sulfhydrylase (OASS) by Fluoroalanine Derivatives

CompoundEnzyme IsozymeObservationReference(s)
MonofluoroalanineOASS-AForms a stable α-aminoacrylate Schiff's base[7][8][9]
MonofluoroalanineOASS-BForms a metastable α-aminoacrylate Schiff's base[7][8][9]
TrifluoroalanineOASS-A and OASS-BIrreversible inhibition with biphasic kinetics[7][8][9]

Mechanisms of Action: From Competitive Inhibition to Suicide Substrates

Fluorinated alanine analogs employ diverse mechanisms to exert their inhibitory effects. The degree and position of fluorination play a crucial role in determining the mode of action.

  • Competitive Inhibition: In some cases, fluoroalanine analogs act as classical competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate, L- or D-alanine.

  • Mechanism-Based Inactivation (Suicide Inhibition): A more potent and often irreversible mechanism involves the analog acting as a "suicide substrate." The enzyme recognizes the analog and initiates its catalytic cycle. However, the presence of the highly electronegative fluorine atom(s) leads to the formation of a reactive intermediate that covalently modifies a critical residue in the active site, leading to irreversible inactivation of the enzyme.[6][10] For alanine racemase, this often involves the elimination of hydrogen fluoride to form a reactive aminoacrylate intermediate.[6]

The following diagram illustrates the general mechanism of suicide inhibition of alanine racemase by a generic β-fluoroalanine analog.

G cluster_0 Enzyme Active Site E_PLP Alanine Racemase (E-PLP) Schiff_Base External Aldimine (E-PLP-Fluoro-Ala Schiff Base) E_PLP->Schiff_Base Fluoro_Ala β-Fluoroalanine Fluoro_Ala->Schiff_Base Transaldimination Carbanion Carbanionic Intermediate Schiff_Base->Carbanion α-Proton Abstraction Aminoacrylate Reactive Aminoacrylate Intermediate Carbanion->Aminoacrylate HF Elimination Inactive_E Inactive Covalently Modified Enzyme Aminoacrylate->Inactive_E Nucleophilic Attack by Active Site Residue

Caption: Mechanism of suicide inhibition of alanine racememase.

The Broader Biological Impact: Disrupting Bacterial Cell Wall Synthesis

The inhibition of alanine racemase by fluorinated alanine analogs has profound consequences for bacterial survival. By depleting the pool of D-alanine, these inhibitors effectively halt the synthesis of peptidoglycan, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis and death.[3][5][11] This targeted disruption of a crucial bacterial pathway, which is absent in humans, makes alanine racemase an attractive target for the development of novel antibacterial agents.[12][13][14]

The following diagram illustrates the central role of alanine racemase in the D-alanine metabolic pathway and its link to peptidoglycan synthesis.

G L_Ala L-Alanine AlaR Alanine Racemase (Alr) L_Ala->AlaR D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl AlaR->D_Ala D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Fluoro_Ala Fluorinated Alanine Analog Fluoro_Ala->AlaR Inhibition Inhibition

Caption: The D-alanine metabolic pathway and its inhibition.

It is important to note that some bacteria may possess alternative pathways for D-alanine biosynthesis, such as through the action of a D-amino acid transaminase, which could potentially confer resistance to alanine racemase inhibitors.[1][2][15]

Detailed Experimental Protocols

The evaluation of the biological activity of fluorinated alanine analogs requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay determines the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the oxidation of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically.[16]

Materials:

  • Purified alanine racemase

  • D-alanine (substrate)

  • L-alanine dehydrogenase (coupling enzyme)

  • NAD⁺ (cofactor for L-alanine dehydrogenase)

  • Fluorinated alanine analog (inhibitor)

  • Tris-HCl or similar buffer (pH 8.0-9.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, NAD⁺, and L-alanine dehydrogenase.

  • Inhibitor Incubation (for time-dependent inhibition): Pre-incubate the alanine racemase with the fluorinated alanine analog for various time intervals.

  • Reaction Initiation: Initiate the reaction by adding D-alanine to the reaction mixture (or to the enzyme-inhibitor mixture).

  • Data Acquisition: Monitor the increase in absorbance at 340 nm or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. For competitive inhibition, determine the Ki using Lineweaver-Burk or other suitable plots. For time-dependent inhibition, determine the inactivation rate constant (kinact).

The following workflow diagram illustrates the coupled enzyme assay for alanine racemase inhibition.

G cluster_0 Reaction 1: Alanine Racemase cluster_1 Reaction 2: L-Alanine Dehydrogenase (Coupling) cluster_2 Detection D_Ala D-Alanine AlaR Alanine Racemase D_Ala->AlaR L_Ala L-Alanine L_Ala_DH L-Alanine Dehydrogenase L_Ala->L_Ala_DH AlaR->L_Ala NADH NADH L_Ala_DH->NADH Pyruvate Pyruvate L_Ala_DH->Pyruvate NAD NAD+ NAD->L_Ala_DH Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer

Caption: Workflow for the coupled alanine racemase inhibition assay.
Spectroscopic Analysis of Enzyme-Inhibitor Interactions

UV-visible and fluorescence spectroscopy are powerful tools to directly observe the formation of intermediates during the interaction of fluorinated alanine analogs with PLP-dependent enzymes.[8][9] Changes in the absorption and emission spectra of the PLP cofactor provide insights into the formation of Schiff bases and other covalent adducts.

Materials:

  • Purified PLP-dependent enzyme (e.g., O-acetylserine sulfhydrylase)

  • Fluorinated alanine analog

  • Buffer (e.g., HEPES, pH 7.0)

  • UV-visible spectrophotometer

  • Fluorometer

Procedure:

  • Baseline Spectrum: Record the absorption and fluorescence emission spectrum (excitation typically around 412 nm for PLP) of the enzyme in buffer.

  • Addition of Inhibitor: Add the fluorinated alanine analog to the enzyme solution.

  • Time-course Monitoring: Record spectra at various time points to monitor the formation and decay of spectral intermediates.

  • Data Analysis: Analyze the changes in wavelength maxima and intensity to identify and characterize different enzyme-inhibitor species.

Conclusion and Future Perspectives

Fluorinated alanine analogs represent a fascinating class of molecules with significant biological activity, primarily as potent inhibitors of essential bacterial enzymes. Their ability to act as suicide substrates for enzymes like alanine racemase underscores their potential as leads for the development of novel antimicrobial agents. The detailed understanding of their mechanisms of action, facilitated by quantitative kinetic studies and spectroscopic analysis, is crucial for the rational design of more effective and selective inhibitors. Future research in this area will likely focus on expanding the repertoire of fluorinated alanine analogs, exploring their activity against a broader range of enzymatic targets, and optimizing their pharmacokinetic properties for therapeutic applications. The continued application of the experimental and analytical approaches outlined in this guide will be instrumental in advancing this exciting field of research.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, peptide science, and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart profound effects on the structure, stability, and function of peptides and proteins. This technical guide provides an in-depth exploration of fluorinated amino acids, detailing their synthesis, properties, and applications, with a focus on quantitative data and detailed experimental methodologies to empower researchers in harnessing their potential.

Fluorinated amino acids serve as valuable probes for spectroscopic analysis, particularly ¹⁹F Nuclear Magnetic Resonance (NMR), due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background in biological systems.[1] Furthermore, the introduction of fluorine can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide will delve into these aspects, offering a comprehensive resource for the rational design and implementation of fluorinated amino acids in research and development.

Physicochemical Properties of Fluorinated Amino Acids

The substitution of hydrogen with fluorine dramatically alters the electronic and steric properties of amino acid side chains, leading to significant changes in their physicochemical behavior.

pKa Values

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. This effect is particularly pronounced when fluorine is in close proximity to the ionizable group.

Amino Acidα-COOH pKaα-NH₃⁺ pKaSide Chain pKaReference
Phenylalanine1.839.13-[3]
4-Fluoro-L-phenylalanine~1.8~9.0-Estimated
Proline1.9910.60-[3]
4(R)-Fluoroproline-8.71-[4]
4(S)-Fluoroproline-8.89-[4]
Acetic Acid4.76--[5]
Fluoroacetic Acid2.59--[5]
Difluoroacetic Acid1.34--[5]
Trifluoroacetic Acid0.52--[5]
Hydrophobicity

Fluorination generally increases the hydrophobicity of an amino acid side chain. However, the relationship is not always straightforward and depends on the degree and position of fluorination. The change in hydration free energy (ΔG_hyd) is a quantitative measure of this effect, with a more positive value indicating greater hydrophobicity.

Amino AcidΔG_hyd (kcal/mol)Reference
Alanine-[6][7]
Monofluoroalanine-1.5 to +2[6][7]
Valine-[6][7]
Trifluorovaline-1.5 to +2[6][7]
Leucine-[6][7]
Hexafluoroleucine-1.5 to +2[6][7]

Impact on Peptide and Protein Stability

The incorporation of fluorinated amino acids can have a profound impact on the stability of peptides and proteins, enhancing their resistance to both thermal denaturation and proteolytic degradation.

Thermal Stability

Fluorination of hydrophobic core residues often leads to a significant increase in the thermal stability of proteins. This is attributed to the enhanced hydrophobic effect of fluorinated side chains.

Protein/PeptideAmino Acid SubstitutionΔT_m (°C)ΔΔG_fold (kcal/mol)Reference
α4HLeucine to Hexafluoroleucine--0.8 per hFLeu[8]
Protein G B1 domainPhenylalanine to PentafluorophenylalanineIncreased0.35 per residue[9]
Protein G B1 domainLeucine to HexafluoroleucineIncreased0.35 per residue[9]
Proteolytic Stability

The presence of fluorinated amino acids can sterically hinder the approach of proteases or alter the electronic properties of the scissile bond, thereby increasing resistance to enzymatic degradation.[10][11][12]

PeptideFluorinated ResidueProteaseRelative StabilityReference
Buforin AnalogueHexafluoroleucineTrypsinModestly Increased[10]
Magainin AnalogueHexafluoroleucineTrypsinModestly Increased[10]
Model PeptideFluorinated Abu at P2α-ChymotrypsinIncreased[11]
Model PeptideFluorinated Abu at P1'PepsinIncreased[11]

Experimental Protocols

Synthesis of 4-Fluoro-L-phenylalanine

This protocol outlines a common method for the synthesis of 4-Fluoro-L-phenylalanine.[9][13]

Materials:

  • L-Phenylalanine

  • Selectfluor™

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-Phenylalanine in trifluoroacetic acid.

  • Add Selectfluor™ in portions to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 4-Fluoro-L-phenylalanine.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol describes the manual synthesis of a peptide containing a fluorinated amino acid using Fmoc chemistry.[14][15][16][17][18]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including the desired Fmoc-protected fluorinated amino acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using the Fmoc-protected fluorinated amino acid at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase HPLC.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy of a Fluorinated Protein

This protocol provides a general workflow for acquiring and processing ¹⁹F NMR data of a protein containing a fluorinated amino acid.[1][19][20][21][22][23]

Materials:

  • Purified protein containing a fluorinated amino acid

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the lyophilized fluorinated protein in the NMR buffer to the desired concentration (typically in the µM to mM range).

  • Spectrometer Setup:

    • Tune and match the fluorine probe to the ¹⁹F frequency.

    • Set the temperature as required for the experiment.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include:

      • Pulse sequence: Simple 90° pulse-acquire.

      • Spectral width: Sufficient to cover the expected chemical shift range of the fluorinated residue (e.g., 20-50 ppm).

      • Number of scans: Dependent on the sample concentration and desired signal-to-noise ratio.

      • Recycle delay: Typically 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Apply baseline correction.

    • Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).

X-ray Crystallography of a Fluorinated Protein

This protocol outlines the general steps for obtaining a crystal structure of a protein containing a fluorinated amino acid.[24]

Materials:

  • Highly purified and concentrated fluorinated protein solution

  • Crystallization screens (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Crystallization Screening:

    • Set up crystallization trials by mixing the protein solution with various conditions from the crystallization screens.

    • Incubate the plates at a constant temperature and monitor for crystal growth over days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other additives to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a suitable crystal from the drop.

    • Briefly soak the crystal in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement.

    • Build an atomic model into the resulting electron density map and refine the structure.

Visualizations

experimental_workflow_synthesis start Start: L-Phenylalanine step1 Dissolve in TFA start->step1 step2 Add Selectfluor™ at 0°C step1->step2 step3 Stir at RT for 24h step2->step3 step4 Solvent Removal step3->step4 step5 Neutralize with NaHCO₃ step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end_product End Product: 4-Fluoro-L-phenylalanine step8->end_product

Caption: Workflow for the synthesis of 4-Fluoro-L-phenylalanine.

experimental_workflow_spps start Start: Fmoc-Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Activated Fmoc-Amino Acid wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify end_product End Product: Purified Fluorinated Peptide purify->end_product

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis of a fluorinated peptide.

signaling_pathway_modulation ligand Fluorinated Peptide (Therapeutic) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binding & Activation g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

Caption: Conceptual signaling pathway modulated by a fluorinated peptide.

Conclusion

Fluorinated amino acids represent a powerful and versatile tool for researchers in the life sciences. Their unique properties allow for the fine-tuning of peptide and protein characteristics, leading to enhanced stability, improved therapeutic potential, and the ability to probe biological systems with high precision. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed methodologies associated with the use of fluorinated amino acids. By leveraging the information and protocols presented herein, scientists and drug development professionals can more effectively design and implement these valuable building blocks in their research, ultimately accelerating the pace of discovery and innovation.

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-D-Alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and biological activity of 3-Fluoro-D-Alanine Hydrochloride. The content is intended for laboratory professionals and researchers engaged in drug discovery and development, particularly in the field of antibacterials.

Compound Identification and Properties

3-Fluoro-D-alanine (DFA) is a synthetic derivative of the amino acid D-alanine. It acts as a potent irreversible inhibitor of alanine racemase, an essential enzyme in bacterial cell wall synthesis.[1][2] The hydrochloride salt is often used in research settings.

Chemical and Physical Data

Quantitative data for 3-Fluoro-D-Alanine and its hydrochloride salt are summarized below. Data primarily corresponds to the free base (3-Fluoro-D-alanine) unless otherwise specified.

PropertyDataSource(s)
IUPAC Name (2R)-2-amino-3-fluoropropanoic acid hydrochloride-
Synonyms D-3-Fluoroalanine HCl, DFA HCl[3]
CAS Number 35455-20-0 (for free base)[3]
Molecular Formula C₃H₆FNO₂ · HCl[3]
Molecular Weight 143.55 g/mol (Hydrochloride Salt) 107.08 g/mol (Free Base)[4]
Appearance White to off-white crystalline powder (inferred from similar compounds)[5][6]
Solubility Soluble in water (inferred from similar amino acid hydrochlorides)[6]
Stability Stable under normal conditions. Hygroscopic. Protect from light.[5]
Storage Temperature Below room temperature, in a tightly sealed container.[5]

Safety and Handling

Hazard Identification and Precautions

Based on related compounds, 3-Fluoro-D-Alanine Hydrochloride should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7]

Hazard ClassPrecautionary StatementsPictograms (Anticipated)
Acute Toxicity, Oral P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.GHS07 (Exclamation Mark)
Skin Irritation P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.GHS07 (Exclamation Mark)
Serious Eye Irritation P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07 (Exclamation Mark)
Respiratory Irritation P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.GHS07 (Exclamation Mark)
Recommended Handling Workflow

Proper handling is critical to minimize exposure risk. The following workflow outlines the necessary steps for safely managing the compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Gloves, Safety Goggles prep_hood Work in a certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh compound carefully to avoid dust generation prep_hood->handle_weigh handle_solubilize Solubilize in appropriate solvent handle_weigh->handle_solubilize cleanup_decon Decontaminate surfaces with appropriate solvent handle_solubilize->cleanup_decon cleanup_waste Dispose of waste in -labeled hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and wash hands thoroughly cleanup_waste->cleanup_ppe

Figure 1. Recommended laboratory safety workflow for handling 3-Fluoro-D-Alanine HCl.
Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and to contain any dust or aerosols.[5]

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved particulate respirator is recommended.[5]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture, as the compound may be hygroscopic.[5]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Biological Activity and Mechanism of Action

3-Fluoro-D-alanine is a mechanism-based inhibitor, also known as a "suicide substrate," for the bacterial enzyme alanine racemase (Alr).[1][2] This enzyme, which requires the cofactor pyridoxal 5'-phosphate (PLP), is crucial for converting L-alanine to D-alanine.[1][2] D-alanine is an essential building block for the pentapeptide chains that cross-link peptidoglycan, the major component of the bacterial cell wall.[8]

By irreversibly inactivating alanine racemase, 3-fluoro-D-alanine depletes the bacterial cell of the D-alanine necessary for cell wall synthesis, leading to compromised cell integrity and ultimately, cell death.[1][9] Because alanine racemase is ubiquitous in bacteria but absent in higher eukaryotes, it is an attractive target for developing selective antibacterial agents.[2]

G cluster_pathway Bacterial Peptidoglycan Synthesis L_Ala L-Alanine Alr Alanine Racemase (PLP-dependent) L_Ala->Alr D_Ala D-Alanine Alr->D_Ala Ddl D-Ala-D-Ala Ligase D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala PG_Synth Peptidoglycan Synthesis D_Ala_D_Ala->PG_Synth Cell_Wall Bacterial Cell Wall PG_Synth->Cell_Wall Inhibitor 3-Fluoro-D-Alanine HCl Inhibitor->Alr Inactivation

Figure 2. Mechanism of action showing inhibition of Alanine Racemase.

Experimental Protocols

The primary application of 3-Fluoro-D-Alanine Hydrochloride in a research setting is to assess its antibacterial activity. The standard method for this is a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of 3-Fluoro-D-Alanine HCl against a bacterial strain (e.g., E. coli or S. aureus) and is based on established methodologies.[2][10]

Materials:

  • 3-Fluoro-D-Alanine Hydrochloride

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[11]

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Procedure:

  • Preparation of Compound Stock Solution:

    • Aseptically prepare a concentrated stock solution of 3-Fluoro-D-Alanine HCl in sterile MHB. For example, to test a final concentration range up to 256 µg/mL, prepare a 512 µg/mL stock solution (which will be the starting concentration for serial dilution).[10]

    • Ensure the compound is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into fresh MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).[11]

    • Dilute the bacterial culture in fresh MHB to a standardized concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL. This will be further diluted by 1:1 in the plate to a final concentration of 5 x 10⁵ CFU/mL.[2]

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (e.g., 512 µg/mL) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10 after mixing.

    • Column 11 serves as the positive control (bacteria, no compound). Add 100 µL of MHB to these wells.

    • Column 12 serves as the negative/sterility control (no bacteria, no compound). These wells should already contain 100 µL of MHB.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-24 hours without shaking.[2]

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the OD₆₀₀ of each well with a plate reader.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum setup_plate Set up 96-Well Plate (Media + Controls) prep_compound->setup_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution setup_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read_plate Read Results (Visual or OD600) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic end End determine_mic->end

Figure 3. Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Methodological & Application

"D-Alanine, 3-fluoro-, hydrochloride" experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for D-Alanine, 3-fluoro-, hydrochloride

Compound: this compound (D-F-Ala-HCl) Synonyms: 3-Fluoro-D-alanine, Fludalanine[1] Molecular Formula: C₃H₆FNO₂ · HCl Molecular Weight: 143.54 g/mol (hydrochloride salt)

Description and Mechanism of Action

This compound is a fluorinated analog of the amino acid D-alanine. It functions as a potent antibacterial agent by targeting a crucial step in bacterial cell wall synthesis.[1] The primary mechanism of action is the inhibition of alanine racemase, a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine.[1][2] D-alanine is an essential building block of peptidoglycan, the macromolecule that provides structural integrity to the bacterial cell wall.[1][3] By inhibiting alanine racemase, D-F-Ala-HCl depletes the pool of D-alanine, thereby disrupting peptidoglycan synthesis and compromising cell wall integrity, ultimately leading to bacterial cell death. This specificity for a bacterial metabolic pathway makes it an attractive candidate for antimicrobial research.[3]

Applications in Research and Drug Development
  • Antimicrobial Research: D-F-Ala-HCl is utilized in studies to understand bacterial cell wall biosynthesis and to screen for new antimicrobial agents. Its role as an inhibitor of a key enzyme provides a model for studying mechanisms of antibiotic action.[1]

  • Bacterial Imaging: Radiolabeled versions of D-alanine analogs, such as D-[¹⁸F]Fluoroalanine (D-[¹⁸F]FAla) and D-[³-¹¹C]alanine, are developed as positron emission tomography (PET) imaging tracers for the in vivo detection of bacterial infections.[4][5][6] Since D-amino acids are not typically metabolized by mammalian cells but are actively incorporated into bacterial peptidoglycan, these tracers allow for the specific visualization of bacterial activity.[3][7] This approach can differentiate between active bacterial infections and sterile inflammation.[5][7]

  • Metabolic Studies: The metabolism of fludalanine can be studied to understand its biotransformation and potential defluorination in vivo.[1] Its primary metabolism involves oxidation to fluoropyruvate, which is then reduced to fluorolactate.[1] Analytical methods like gas chromatography-mass spectrometry (GC/MS) are used to quantify these metabolites in biological samples.[1][8]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Mechanism_of_Action cluster_bacterial_cell Bacterial Cytoplasm cluster_effect Result L_Ala L-Alanine Enzyme Alanine Racemase L_Ala->Enzyme Substrate D_Ala D-Alanine PG_Precursor Peptidoglycan Precursors (e.g., UDP-MurNAc-pentapeptide) D_Ala->PG_Precursor Incorporated into Inhibitor D-Alanine, 3-fluoro- Inhibitor->Enzyme Inhibits Enzyme->D_Ala Catalyzes Disruption Disrupted Cell Wall Integrity & Bacterial Lysis Enzyme->Disruption Inhibition leads to PG_Synthesis Peptidoglycan Synthesis PG_Precursor->PG_Synthesis Cell_Wall Bacterial Cell Wall PG_Synthesis->Cell_Wall Builds

Caption: Inhibition of Alanine Racemase by D-Alanine, 3-fluoro-.

Experimental Workflow: In Vitro Bacterial Uptake Assay

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis B1 Culture Bacterial Strains (e.g., E. coli, S. aureus) B2 Grow to Exponential Phase B1->B2 C1 Incubate Bacteria with Radiolabeled D-F-Ala B2->C1 C2 Collect Samples at Time Points (30, 60, 90 min) C1->C2 C3 Pellet Bacteria by Centrifugation C2->C3 C4 Wash Pellet to Remove Unbound Tracer C3->C4 D1 Measure Radioactivity in Pellet (Gamma Counter) C4->D1 D2 Normalize Data (e.g., % Injected Dose) D1->D2 D3 Plot Uptake vs. Time D2->D3

Caption: Workflow for assessing bacterial uptake of radiolabeled compounds.

Experimental Workflow: In Vivo PET Imaging in an Animal Model

In_Vivo_Workflow A1 Induce Soft-Tissue Infection in Animal Model (e.g., Rat) (Live S. aureus in one limb) B1 Administer Radiolabeled D-F-Ala-HCl via Injection A1->B1 A2 Inject Control (Heat-Killed S. aureus) in Contralateral Limb A2->B1 C1 Perform Dynamic or Static PET/CT Imaging B1->C1 D1 Analyze PET Images: Draw Regions of Interest (ROIs) Quantify Tracer Uptake C1->D1 E1 Euthanize Animal D1->E1 F1 Ex Vivo Biodistribution: Harvest Tissues (Muscle, Bone, Organs) Measure Radioactivity (Gamma Counter) E1->F1 G1 Calculate % Injected Dose/gram (%ID/g) for each tissue F1->G1

References

Application Notes and Protocols for 3-Fluoro-D-alanine Hydrochloride in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-alanine (DFA) hydrochloride is a synthetic analog of the bacterial amino acid D-alanine. It serves as a potent and specific inhibitor of the bacterial enzyme alanine racemase. This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall in most bacteria. By inhibiting this key step, 3-fluoro-D-alanine disrupts cell wall synthesis, leading to bacterial cell lysis and death. Its specificity for a bacterial target that is absent in eukaryotes makes it an attractive candidate for antimicrobial research and drug development.[1]

These application notes provide detailed protocols for utilizing 3-fluoro-D-alanine hydrochloride in various bacteriological studies, including the determination of its antibacterial activity, its effect on bacterial growth, and its use as a selective agent for isolating bacterial mutants.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

3-Fluoro-D-alanine acts as a suicide inhibitor of alanine racemase. The enzyme mistakenly recognizes DFA as its natural substrate, D-alanine. During the catalytic process, the fluorine atom is eliminated, generating a highly reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor at the enzyme's active site. This irreversible inactivation of alanine racemase depletes the intracellular pool of D-alanine.

The lack of D-alanine stalls the synthesis of the D-alanyl-D-alanine dipeptide, a critical precursor for the pentapeptide side chains of peptidoglycan. Without these side chains, the cross-linking of the glycan strands in the bacterial cell wall cannot occur, leading to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis. D-alanine deficiency also impacts the modification of teichoic acids in Gram-positive bacteria, which can increase their susceptibility to other antimicrobial agents.[2][3]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Alanine->Ddl Substrate D_Ala_D_Ala D-Alanyl-D-Alanine MurF MurF Ligase D_Ala_D_Ala->MurF UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_II Lipid II Synthesis UDP_NAM_pentapeptide->Lipid_II Alanine_Racemase->D_Alanine Product Ddl->D_Ala_D_Ala Product MurF->UDP_NAM_pentapeptide DFA 3-Fluoro-D-alanine DFA->Alanine_Racemase Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis & Cross-linking Lipid_II->Peptidoglycan_synthesis Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Disruption leads to

Caption: Inhibition of peptidoglycan synthesis by 3-fluoro-D-alanine.

Data Presentation

Table 1: Antibacterial Spectrum of 3-Fluoro-D-alanine Analogs
Bacterial StrainCompoundMIC (µg/mL)Reference
Streptococcus pneumoniaeβ-chloro-D-alanineNot specified, but effective[4]
Streptococcus pyogenesβ-chloro-D-alanineNot specified, but effective[4]
Bacillus subtilisβ-chloro-D-alanineNot specified, but effective[4]
Escherichia coliβ-chloro-D-alanineNot specified, but effective[4]
Staphylococcus aureusThiadiazolidinones (Alanine Racemase Inhibitors)6.25 - 100

Note: The antibacterial activity of D-alanine analogs can be influenced by the composition of the culture medium. The presence of exogenous D-alanine can antagonize the inhibitory effect.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of 3-fluoro-D-alanine hydrochloride using the broth microdilution method.

Materials:

  • 3-Fluoro-D-alanine hydrochloride

  • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of 3-Fluoro-D-alanine Stock Solution:

    • Prepare a stock solution of 3-fluoro-D-alanine hydrochloride in sterile distilled water or an appropriate solvent. The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 3-fluoro-D-alanine stock solution to the first well of each row to be tested and mix well.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • The last two wells should serve as controls: one with bacteria and no compound (growth control) and one with media only (sterility control).

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of 3-fluoro-D-alanine hydrochloride that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_compound Prepare 3-Fluoro-D-alanine Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Add CAMHB to 96-well plate start->setup_plate serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Bacteria dilute_inoculum->add_inoculum setup_plate->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Protocol 2: Bacterial Growth Curve Analysis

This protocol outlines the procedure for assessing the effect of 3-fluoro-D-alanine hydrochloride on the growth kinetics of a bacterial population.

Materials:

  • 3-Fluoro-D-alanine hydrochloride

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Overnight Culture Preparation:

    • Inoculate a single colony of the test bacterium into a small volume of growth medium and incubate overnight at the optimal temperature with shaking.

  • Experimental Setup:

    • The next day, dilute the overnight culture into fresh, pre-warmed growth medium to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Prepare a series of flasks or tubes containing the diluted culture.

    • Add 3-fluoro-D-alanine hydrochloride to the experimental flasks at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a no-compound control.

  • Growth Monitoring:

    • Incubate all cultures under the same conditions (e.g., 37°C with shaking).

    • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each culture and measure the OD₆₀₀ using a spectrophotometer.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time for each concentration of 3-fluoro-D-alanine hydrochloride.

    • Analyze the growth curves to determine the effect of the compound on the lag phase, exponential growth rate, and final cell density.

Growth_Curve_Workflow start Start prep_overnight Prepare Overnight Bacterial Culture start->prep_overnight dilute_culture Dilute Overnight Culture to OD600 ~0.05 prep_overnight->dilute_culture setup_flasks Set up Experimental Flasks with Different DFA Concentrations dilute_culture->setup_flasks incubate_shake Incubate with Shaking at Optimal Temperature setup_flasks->incubate_shake measure_od Measure OD600 at Regular Intervals incubate_shake->measure_od Loop plot_data Plot OD600 vs. Time measure_od->plot_data analyze_curves Analyze Growth Curves (Lag, Log Phase) plot_data->analyze_curves end End analyze_curves->end

Caption: Workflow for bacterial growth curve analysis.

Protocol 3: Selection of Alanine Racemase (alr) Mutants

This protocol describes a method for selecting bacterial mutants with decreased alanine racemase activity, which may confer resistance to 3-fluoro-D-alanine. This method relies on the principle that in a D-alanine deficient background, supplementation with D-alanine can rescue growth.

Materials:

  • Bacterial strain of interest (wild-type)

  • Minimal medium agar plates

  • 3-Fluoro-D-alanine hydrochloride

  • D-alanine

  • Sterile spreaders and loops

Procedure:

  • Preparation of Selective Media:

    • Prepare minimal medium agar plates.

    • Prepare two types of selective plates:

      • Plates containing a concentration of 3-fluoro-D-alanine hydrochloride that is inhibitory to the wild-type strain (e.g., 2x to 4x the MIC).

      • Plates containing the same concentration of 3-fluoro-D-alanine hydrochloride supplemented with a concentration of D-alanine that can support the growth of a D-alanine auxotroph (e.g., 50-100 µg/mL).

  • Mutant Selection:

    • Grow a large population of the wild-type bacterial strain in non-selective liquid medium to late exponential or early stationary phase.

    • Plate a high density of the bacterial culture (e.g., 10⁸ to 10⁹ cells) onto the selective plates containing 3-fluoro-D-alanine hydrochloride.

    • Incubate the plates at the optimal growth temperature until colonies appear. These colonies are potential resistant mutants.

  • Confirmation of D-alanine Auxotrophy:

    • Pick the resistant colonies and streak them onto two types of plates:

      • Minimal medium agar.

      • Minimal medium agar supplemented with D-alanine.

    • Incubate the plates. Colonies that grow only on the D-alanine supplemented medium are likely to be D-alanine auxotrophs, suggesting a mutation in the alanine racemase gene or its regulatory pathway.

  • Further Characterization:

    • Isolate the genomic DNA from the putative mutants and sequence the alr gene to identify mutations.

    • Perform enzymatic assays to confirm the reduction or loss of alanine racemase activity.

Mutant_Selection_Logic start Wild-type Bacterial Population plate_dfa Plate on Minimal Medium + 3-Fluoro-D-alanine (DFA) start->plate_dfa resistant_colonies Isolate Resistant Colonies plate_dfa->resistant_colonies streak_minimal Streak on Minimal Medium resistant_colonies->streak_minimal streak_minimal_dala Streak on Minimal Medium + D-alanine resistant_colonies->streak_minimal_dala growth Growth streak_minimal->growth If grows no_growth No Growth streak_minimal->no_growth streak_minimal_dala->growth alr_mutant Putative alr Mutant (D-alanine auxotroph) growth->alr_mutant other_resistance Other Resistance Mechanism growth->other_resistance no_growth->alr_mutant

References

Application Notes and Protocols: 3-Fluoro-D-alanine Hydrochloride as an Alanine Racemase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-alanine hydrochloride is a potent, mechanism-based inhibitor of alanine racemase (Alr), a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine.[1][2] D-alanine is an essential building block of the peptidoglycan layer of the bacterial cell wall, and its absence leads to compromised cell wall integrity and, ultimately, cell death.[3] Due to the absence of a human homolog, alanine racemase is an attractive target for the development of novel antibacterial agents.[4][5] These application notes provide detailed information and protocols for researchers utilizing 3-fluoro-D-alanine hydrochloride to study bacterial cell wall biosynthesis and for drug development professionals exploring its potential as an antimicrobial agent.

Mechanism of Action

3-Fluoro-D-alanine acts as a suicide substrate for alanine racemase. The enzyme initiates its catalytic mechanism on the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[2] This inhibition deprives the bacterium of the D-alanine necessary for the synthesis of the UDP-muramyl-pentapeptide precursor of peptidoglycan. The resulting lack of proper peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.[3][6]

Quantitative Data

CompoundEnzyme SourceParameterValueReference
D-fluoroalanineEscherichia coli BSecond-order rate constant (k₂)93 M⁻¹s⁻¹[2]
D-chlorovinylglycineEscherichia coli BSecond-order rate constant (k₂)122 ± 14 M⁻¹s⁻¹[2]

Signaling Pathways and Experimental Workflows

Disruption of Peptidoglycan Synthesis

The inhibition of alanine racemase by 3-fluoro-D-alanine hydrochloride directly impacts the peptidoglycan synthesis pathway at an early cytoplasmic stage. The following diagram illustrates the consequences of this inhibition.

Caption: Inhibition of Alanine Racemase Disrupts Peptidoglycan Synthesis.

Experimental Workflow for Assessing Alanine Racemase Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory effect of 3-fluoro-D-alanine hydrochloride on alanine racemase activity.

Alanine_Racemase_Inhibition_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_detection Detection of D-Alanine Purified_Alr Purified Alanine Racemase Preincubation Pre-incubation: Enzyme + Inhibitor Purified_Alr->Preincubation Inhibitor_Stock 3-Fluoro-D-alanine HCl Stock Solution Inhibitor_Stock->Preincubation Substrate_Stock L-Alanine Stock Solution Reaction_Initiation Initiate Reaction: Add L-Alanine Substrate_Stock->Reaction_Initiation Assay_Buffer Assay Buffer (e.g., Tris-HCl) Assay_Buffer->Preincubation Preincubation->Reaction_Initiation Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (e.g., Acidification) Incubation->Reaction_Termination Coupled_Enzyme_Assay Coupled Enzyme Assay: D-Amino Acid Oxidase (DAAO) + Horseradish Peroxidase (HRP) Reaction_Termination->Coupled_Enzyme_Assay Chromatographic_Method Chromatographic Separation (e.g., HPLC with chiral column) Reaction_Termination->Chromatographic_Method Data_Analysis Data Analysis: Calculate % Inhibition, IC50/Ki Coupled_Enzyme_Assay->Data_Analysis Chromatographic_Method->Data_Analysis

Caption: Workflow for Alanine Racemase Inhibition Assay.

Experimental Protocols

Protocol 1: Determination of Alanine Racemase Inhibition using a Coupled Enzyme Assay

This protocol is adapted from established methods for assaying alanine racemase activity and its inhibition.[7] It relies on the detection of D-alanine produced from L-alanine, which is then oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide. The hydrogen peroxide is subsequently used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

  • Purified alanine racemase

  • 3-fluoro-D-alanine hydrochloride

  • L-alanine

  • D-amino acid oxidase (DAAO) from porcine kidney

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red, o-dianisidine)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve 3-fluoro-D-alanine hydrochloride in Assay Buffer to prepare a stock solution (e.g., 10 mM). Create a dilution series to test a range of inhibitor concentrations.

    • Prepare a stock solution of L-alanine in Assay Buffer (e.g., 100 mM).

    • Prepare a detection cocktail containing DAAO, HRP, and the chromogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of different concentrations of 3-fluoro-D-alanine hydrochloride solution to the test wells. Add 10 µL of Assay Buffer to the control wells.

    • Add 20 µL of purified alanine racemase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of L-alanine solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Add 50 µL of the detection cocktail to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 3-fluoro-D-alanine hydrochloride compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Combined Assay for Alanine Racemase and D-alanine:D-alanine Ligase Inhibition

This protocol, based on the work of Neuhaus & Lynch, allows for the simultaneous screening of inhibitors against both alanine racemase and D-alanine:D-alanine ligase.[7] It utilizes radiolabeled L-alanine and separates the product, D-alanyl-D-alanine, by chromatography.

Materials:

  • Purified alanine racemase

  • Purified D-alanine:D-alanine ligase

  • 3-fluoro-D-alanine hydrochloride

  • L-[¹⁴C]alanine

  • ATP

  • MgCl₂

  • Assay Buffer: e.g., Tris-HCl with appropriate cofactors

  • Thin-layer chromatography (TLC) plates or paper chromatography system

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Assay Buffer, ATP, MgCl₂, and rate-limiting amounts of both alanine racemase and D-alanine:D-alanine ligase.

    • Prepare a stock solution of 3-fluoro-D-alanine hydrochloride and create a dilution series.

  • Assay Setup:

    • In microcentrifuge tubes, combine the reaction mixture with different concentrations of 3-fluoro-D-alanine hydrochloride. Include a no-inhibitor control.

  • Initiate the Reaction:

    • Add L-[¹⁴C]alanine to each tube to start the reaction.

  • Incubation:

    • Incubate the tubes at 37°C for a predetermined time.

  • Reaction Termination and Separation:

    • Terminate the reaction (e.g., by boiling or adding acid).

    • Spot the reaction mixtures onto a TLC plate or chromatography paper.

    • Develop the chromatogram using an appropriate solvent system to separate L-alanine, D-alanine, and D-alanyl-D-alanine.

  • Detection and Analysis:

    • Visualize the spots (e.g., by autoradiography).

    • Excise the spots corresponding to D-alanyl-D-alanine and quantify the radioactivity using a scintillation counter.

    • Calculate the percent conversion of L-alanine to D-alanyl-D-alanine and determine the inhibitory effect of 3-fluoro-D-alanine hydrochloride.

Downstream Cellular Effects of Alanine Racemase Inhibition

The inhibition of alanine racemase by 3-fluoro-D-alanine hydrochloride leads to a cascade of detrimental effects on bacterial cells:

  • Impaired Peptidoglycan Synthesis: The depletion of the D-alanine pool directly halts the synthesis of the pentapeptide precursor, leading to the production of incomplete lipid II molecules.[3]

  • Weakened Cell Wall: The lack of proper peptidoglycan cross-linking results in a structurally compromised cell wall, making the bacteria susceptible to osmotic stress and lysis.[8]

  • Increased Susceptibility to Other Antibiotics: A compromised cell wall can increase the permeability and efficacy of other classes of antibiotics, such as β-lactams.[3]

  • Altered Cell Surface Properties: Changes in the peptidoglycan and teichoic acid composition due to D-alanine depletion can alter the cell surface charge and hydrophobicity, affecting processes like biofilm formation and adhesion.[3][9]

These profound cellular consequences underscore the potential of 3-fluoro-D-alanine hydrochloride as a valuable tool for studying bacterial physiology and as a lead compound for the development of novel antibacterial therapies.

References

Application Notes and Protocols: 3-Fluoro-D-alanine Hydrochloride in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-D-alanine hydrochloride in antibiotic research. This compound serves as a valuable tool for studying bacterial cell wall biosynthesis, identifying novel antibiotic synergies, and acting as a biochemical probe. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Inhibition of Bacterial Cell Wall Synthesis

3-Fluoro-D-alanine hydrochloride is a potent inhibitor of alanine racemase, a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine.[1] D-alanine is an essential component of peptidoglycan, the primary structural element of the bacterial cell wall.[1] By inhibiting alanine racemase, 3-fluoro-D-alanine hydrochloride depletes the pool of D-alanine, thereby disrupting peptidoglycan synthesis and leading to bacterial cell death. This specific mechanism of action makes it an attractive candidate for antibiotic research, as alanine racemase is absent in humans, suggesting a low potential for host toxicity.[2]

Quantitative Data: Inhibition of Alanine Racemase
InhibitorTarget EnzymeBacterial SourceIC50 (μM)
ThiadiazolidinonesAlanine RacemaseStaphylococcus aureus0.36 - 6.4[3]
D-cycloserineAlanine RacemaseStreptococcus iniae3.69[4]
Homogentisic acidAlanine RacemaseAeromonas hydrophila6.6 - 17.7[5]
HydroquinoneAlanine RacemaseAeromonas hydrophila6.6 - 17.7[5]

Table 1: Inhibitory Concentrations of various compounds against Alanine Racemase. This table summarizes the 50% inhibitory concentrations (IC50) of different inhibitors against alanine racemase from various bacterial species.

Experimental Protocol: Alanine Racemase Activity Assay

This protocol is adapted from established methods for determining alanine racemase activity and its inhibition.

Materials:

  • Purified alanine racemase

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 3-Fluoro-D-alanine hydrochloride

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-alanine, DAAO, HRP, and Amplex Red.

  • Add varying concentrations of 3-fluoro-D-alanine hydrochloride to the wells of the microplate. Include a control with no inhibitor.

  • Initiate the reaction by adding purified alanine racemase to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

  • The production of D-alanine by alanine racemase will be coupled to the DAAO/HRP/Amplex Red system, generating a fluorescent signal.

  • Calculate the percent inhibition for each concentration of 3-fluoro-D-alanine hydrochloride and determine the IC50 value.

cluster_assay Alanine Racemase Activity Assay L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase D-Alanine D-Alanine Alanine_Racemase->D-Alanine DAAO D-Amino Acid Oxidase D-Alanine->DAAO H2O2 H₂O₂ DAAO->H2O2 HRP Horseradish Peroxidase H2O2->HRP Resorufin Resorufin (fluorescent) HRP->Resorufin Amplex_Red Amplex Red (non-fluorescent) Amplex_Red->HRP Inhibitor 3-Fluoro-D-alanine Hydrochloride Inhibitor->Alanine_Racemase

Caption: Workflow of the coupled enzyme assay for alanine racemase activity.

Synergistic Activity with Beta-Lactam Antibiotics

3-Fluoro-D-alanine hydrochloride can exhibit synergistic effects when combined with other classes of antibiotics, particularly those that target later stages of cell wall synthesis, such as β-lactams (e.g., penicillins and cephalosporins). By weakening the cell wall through the depletion of D-alanine, 3-fluoro-D-alanine hydrochloride can render bacteria more susceptible to the action of β-lactams, which inhibit the transpeptidase enzymes responsible for cross-linking peptidoglycan strands.

Quantitative Data: Synergistic Activity
CombinationOrganismMIC of Agent A Alone (μg/mL)MIC of Agent B Alone (μg/mL)MIC of Agent A in Combination (μg/mL)MIC of Agent B in Combination (μg/mL)FICIInterpretation
Coffee Pulp Extract + AmpicillinE. coli (MDR)25,00050,0002001000.01[6]Synergy
3-Fluoro-D-alanine HCl + AmpicillinE. coliData not availableData not availableData not availableData not availableExpected ≤ 0.5Expected Synergy
3-Fluoro-D-alanine HCl + PenicillinS. aureusData not availableData not availableData not availableData not availableExpected ≤ 0.5Expected Synergy

Table 2: Synergistic Activity of Antibiotic Combinations. This table presents an example of synergistic activity and provides a template for recording data for 3-fluoro-D-alanine hydrochloride combinations.

Experimental Protocol: Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • 3-Fluoro-D-alanine hydrochloride

  • β-lactam antibiotic (e.g., ampicillin, penicillin)

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare serial two-fold dilutions of 3-fluoro-D-alanine hydrochloride horizontally across the microplate.

  • Prepare serial two-fold dilutions of the β-lactam antibiotic vertically down the microplate.

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include rows and columns with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

cluster_workflow Checkerboard Synergy Assay Workflow Start Start Prepare_Dilutions_A Prepare Serial Dilutions of 3-Fluoro-D-alanine HCl Start->Prepare_Dilutions_A Prepare_Dilutions_B Prepare Serial Dilutions of β-Lactam Start->Prepare_Dilutions_B Dispense_to_Plate Dispense into 96-well Plate Prepare_Dilutions_A->Dispense_to_Plate Prepare_Dilutions_B->Dispense_to_Plate Inoculate Inoculate with Bacterial Suspension Dispense_to_Plate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MICs Determine MICs Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret Interpret Results (Synergy, Additive, etc.) Calculate_FICI->Interpret End End Interpret->End

Caption: Step-by-step workflow for the checkerboard synergy assay.

Biochemical Probe for Peptidoglycan Synthesis

Radiolabeled versions of 3-fluoro-D-alanine, such as [18F]fluoro-D-alanine ([18F]D-FALA), can be used as imaging agents in Positron Emission Tomography (PET) to visualize sites of bacterial infection.[7][8] The principle behind this application is that bacteria actively take up D-alanine for cell wall synthesis, while mammalian cells do not.[7] This selective uptake allows for the specific accumulation of the radiotracer at the site of infection, enabling non-invasive diagnosis and monitoring of treatment efficacy.

Experimental Protocol: In Vitro Bacterial Uptake of Radiolabeled 3-Fluoro-D-alanine

This protocol outlines a method to assess the specific uptake of a radiolabeled D-alanine analog by bacterial cells.

Materials:

  • Radiolabeled 3-fluoro-D-alanine (e.g., [18F]D-FALA)

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • Scintillation counter or gamma counter

  • Unlabeled D-alanine (for competition assay)

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in fresh growth medium.

  • Add a known amount of radiolabeled 3-fluoro-D-alanine to the cell suspension.

  • For competition experiments, add an excess of unlabeled D-alanine to a parallel set of samples.

  • Incubate the suspensions at 37°C for a specific time (e.g., 60 minutes).

  • Stop the uptake by rapid filtration through a membrane filter or by centrifugation at 4°C.

  • Wash the cells on the filter or the cell pellet with ice-cold PBS to remove unincorporated radiotracer.

  • Measure the radioactivity associated with the cells using a scintillation or gamma counter.

  • Compare the uptake in the absence and presence of unlabeled D-alanine to determine the specificity of uptake.

cluster_pathway Mechanism of 3-Fluoro-D-alanine Action L_Alanine L-Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D-Alanine Alanine_Racemase->D_Alanine Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Alanine->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Fluoro_D_Alanine 3-Fluoro-D-alanine HCl Fluoro_D_Alanine->Alanine_Racemase Inhibition

Caption: Signaling pathway showing the inhibitory action of 3-fluoro-D-alanine.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 3-Fluoro-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-alanine is a fluorinated analog of the amino acid D-alanine. It has garnered significant interest in the field of drug discovery, primarily as an inhibitor of enzymes involved in bacterial cell wall synthesis. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using 3-fluoro-D-alanine, with a focus on its primary target, Alanine Racemase, and a potential secondary target, D-amino acid transaminase. These enzymes are crucial for bacterial survival and are attractive targets for the development of novel antimicrobial agents. 3-Fluoro-D-alanine acts as a suicide substrate for alanine racemase, meaning it is processed by the enzyme to form a reactive intermediate that irreversibly inactivates the enzyme.[1]

Target Enzymes and Mechanism of Action

Alanine Racemase (Alr)

Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[2] D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, providing structural integrity to the bacterium.[2][3] The absence of a human homolog makes alanine racemase an excellent target for antibacterial drugs.[3] 3-Fluoro-D-alanine is a known inhibitor of this enzyme.[2]

D-Amino Acid Transaminase (DAT)

D-amino acid transaminase (EC 2.6.1.21) is another bacterial enzyme involved in D-amino acid metabolism. It catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. While not the primary target, related halo-analogs of alanine have shown inhibitory activity against this enzyme, suggesting it as a potential secondary target for 3-fluoro-D-alanine. For instance, β-chloro-D-alanine has been shown to be a potent competitive inhibitor of D-amino acid transaminase from Bacillus sphaericus with a Ki of 10 µM with respect to D-alanine.[4]

Data Presentation

The following tables summarize the quantitative data available for the inhibition of Alanine Racemase by 3-fluoro-D-alanine and its analog against D-amino acid transaminase.

Table 1: Inhibition of Alanine Racemase by 3-Fluoro-D-alanine

Enzyme SourceInhibitorInhibition TypeKinetic ParameterValueReference
Escherichia coli B3-Fluoro-D-alanineSuicide SubstratePartition Ratio820[1]

Note: The partition ratio indicates the number of catalytic turnovers the enzyme performs for every one inactivation event.

Table 2: Inhibition of D-amino Acid Transaminase by a Halo-alanine Analog

Enzyme SourceInhibitorInhibition TypeKinetic ParameterValueReference
Bacillus sphaericusβ-chloro-D-alanineCompetitiveK_i10 µM[4]

Note: Data for β-chloro-D-alanine is presented as a representative example of halo-alanine inhibition of this enzyme class.

Experimental Protocols

Protocol 1: Alanine Racemase Inhibition Assay

This protocol is designed to determine the inhibitory activity of 3-fluoro-D-alanine against bacterial alanine racemase. The assay measures the amount of D-alanine produced from L-alanine, which is then quantified using a coupled enzyme system with D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP).

Materials:

  • Purified bacterial alanine racemase

  • L-alanine (substrate)

  • 3-Fluoro-D-alanine (inhibitor)

  • D-amino acid oxidase (DAAO) from porcine kidney

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable HRP substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-alanine in potassium phosphate buffer.

    • Prepare a series of dilutions of 3-fluoro-D-alanine in the same buffer.

    • Prepare a working solution of alanine racemase in buffer containing PLP.

    • Prepare a detection mixture containing DAAO, HRP, and Amplex™ Red in buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a specific volume of the 3-fluoro-D-alanine dilution (or buffer for the control).

    • Add the alanine racemase working solution to each well and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the L-alanine stock solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Detection:

    • Stop the alanine racemase reaction (e.g., by adding a small volume of HCl, followed by neutralization).

    • Add the detection mixture to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from the control wells.

    • Calculate the percentage of inhibition for each concentration of 3-fluoro-D-alanine compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: D-amino Acid Transaminase Inhibition Assay

This protocol is designed to assess the inhibitory potential of 3-fluoro-D-alanine against bacterial D-amino acid transaminase. The assay monitors the transamination reaction between a D-amino acid and an α-keto acid.

Materials:

  • Purified bacterial D-amino acid transaminase

  • D-alanine (substrate)

  • α-ketoglutarate (co-substrate)

  • 3-Fluoro-D-alanine (inhibitor)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Tris-HCl buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of D-alanine, α-ketoglutarate, and NADH in Tris-HCl buffer.

    • Prepare a series of dilutions of 3-fluoro-D-alanine in the same buffer.

    • Prepare a working solution of D-amino acid transaminase.

    • Prepare a solution of LDH.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the Tris-HCl buffer, D-alanine, α-ketoglutarate, NADH, and LDH to each well.

    • Add the different concentrations of 3-fluoro-D-alanine to the respective wells (use buffer for the control).

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding the D-amino acid transaminase working solution to each well.

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate from D-alanine.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of 3-fluoro-D-alanine relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor, and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Visualizations

Bacterial Cell Wall Synthesis Pathway and Alanine Racemase Inhibition

Bacterial_Cell_Wall_Synthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase (Ddl) D_Alanine->D_Ala_D_Ala_Ligase D_Ala_D_Ala D-Ala-D-Ala Dipeptide UDP_NAM_peptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide Incorporation Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAM_peptide->Peptidoglycan Polymerization & Cross-linking Alanine_Racemase->D_Alanine Product Inactivated_Enzyme Inactivated Alanine Racemase Alanine_Racemase->Inactivated_Enzyme Suicide Inhibition D_Ala_D_Ala_Ligase->D_Ala_D_Ala Fluoro_D_Alanine 3-Fluoro-D-alanine Fluoro_D_Alanine->Alanine_Racemase Inhibitor

Caption: Inhibition of bacterial cell wall synthesis by 3-fluoro-D-alanine.

Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (% Inhibition, IC50) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining enzyme inhibition.

References

Application Notes and Protocols: 3-Fluoro-D-Alanine Hydrochloride in Peptidoglycan Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-alanine (3-FD-Ala), typically supplied as its hydrochloride salt, is a valuable tool for studying bacterial peptidoglycan (PG) biosynthesis. As a structural analog of D-alanine, it serves as a potent inhibitor of key enzymes in the D-alanine branch of PG synthesis, primarily alanine racemase (Alr) and, to a lesser extent, D-alanine:D-alanine ligase (Ddl).[1][2] This inhibition disrupts the formation of the D-Ala-D-Ala dipeptide, an essential component of the pentapeptide precursor of peptidoglycan.[3][4] Consequently, treatment of bacteria with 3-fluoro-D-alanine hydrochloride leads to defects in cell wall integrity, growth inhibition, and potentiation of the effects of other cell wall-active antibiotics. These characteristics make it a critical compound for investigating bacterial physiology, antibiotic mechanisms of action, and for the development of novel antimicrobial strategies.

Mechanism of Action

3-Fluoro-D-alanine primarily exerts its effects by targeting two crucial enzymes in the cytoplasmic stage of peptidoglycan biosynthesis:

  • Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is not synthesized directly in most bacteria and is essential for peptidoglycan synthesis. 3-Fluoro-D-alanine acts as a mechanism-based inhibitor of alanine racemase. The enzyme processes 3-fluoro-D-alanine, leading to the elimination of a fluoride ion and the formation of a reactive intermediate that covalently modifies the PLP cofactor, irreversibly inactivating the enzyme.[5][6]

  • D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide precursor. While alanine racemase is the primary target, 3-fluoro-D-alanine can also inhibit D-alanine:D-alanine ligase, further disrupting the supply of essential peptidoglycan building blocks.[2]

The dual-targeting nature of 3-fluoro-D-alanine makes it an effective tool for probing the D-alanine metabolic pathway in bacteria.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of 3-fluoro-D-alanine. It is important to note that specific values can vary depending on the bacterial species, enzyme isoform, and experimental conditions.

Table 1: Enzyme Inhibition Data for Fluoro-Alanine Derivatives

CompoundEnzymeBacterial SourceInhibition ParameterValueReference
D-FluoroalanineAlanine RacemaseEscherichia coli BSecond-order rate constant93 M⁻¹s⁻¹[5]

Note: Specific Kᵢ values for 3-fluoro-D-alanine hydrochloride against alanine racemase and D-alanine:D-alanine ligase from various bacterial species are not consistently reported in publicly available literature and may need to be determined empirically for the specific strains and enzymes under investigation.

Table 2: Antimicrobial Activity of Alanine Analogs

CompoundBacterial SpeciesMIC (µg/mL)Reference
D-CycloserineMycobacterium tuberculosis-[7]
β-chloro-D-alanineDiplococcus pneumoniae-[8]
β-chloro-D-alanineStreptococcus pyogenes-[8]
β-chloro-D-alanineBacillus subtilis-[8]
β-chloro-D-alanineEscherichia coli-[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of 3-Fluoro-D-Alanine Hydrochloride

This protocol outlines the broth microdilution method for determining the MIC of 3-fluoro-D-alanine hydrochloride against a bacterial strain.

Materials:

  • 3-Fluoro-D-alanine hydrochloride

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of 3-fluoro-D-alanine hydrochloride in sterile water or an appropriate solvent. Filter-sterilize the stock solution.

  • Prepare serial dilutions of the 3-fluoro-D-alanine hydrochloride stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the bacterial inoculum. Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the microtiter plate. Add 100 µL of the diluted bacterial suspension to each well containing the 3-fluoro-D-alanine hydrochloride dilutions. This will bring the final volume in each well to 200 µL.

  • Include controls:

    • Growth control: A well containing only the growth medium and the bacterial inoculum.

    • Sterility control: A well containing only the growth medium.

  • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC. The MIC is the lowest concentration of 3-fluoro-D-alanine hydrochloride that completely inhibits visible growth of the bacteria.

Protocol 2: Alanine Racemase Activity Assay and Inhibition by 3-Fluoro-D-Alanine Hydrochloride

This protocol describes a coupled-enzyme assay to measure the activity of alanine racemase and its inhibition.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 3-Fluoro-D-alanine hydrochloride (inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black, clear-bottom microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay cocktail. In the assay buffer, prepare a cocktail containing DAAO, HRP, and Amplex Red.

  • Prepare inhibitor solutions. Prepare a range of concentrations of 3-fluoro-D-alanine hydrochloride in the assay buffer.

  • Set up the reaction. In the wells of the microtiter plate, add:

    • Assay buffer

    • Alanine racemase

    • 3-Fluoro-D-alanine hydrochloride solution (for inhibition assessment) or buffer (for control).

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding L-alanine to each well.

  • Monitor the reaction. Immediately begin measuring the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals. The production of D-alanine by alanine racemase will be acted upon by DAAO, producing hydrogen peroxide, which in the presence of HRP, will convert Amplex Red to the fluorescent product, resorufin.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

  • Determine the inhibition kinetics. Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ and, with further experiments varying the substrate concentration, the inhibition constant (Kᵢ).

Protocol 3: Analysis of Peptidoglycan Precursors by HPLC Following Treatment with 3-Fluoro-D-Alanine Hydrochloride

This protocol details the extraction and analysis of cytoplasmic peptidoglycan precursors from bacteria treated with 3-fluoro-D-alanine hydrochloride to observe the accumulation of incomplete precursors.[9][10]

Materials:

  • Bacterial culture

  • 3-Fluoro-D-alanine hydrochloride

  • Extraction solvent (e.g., boiling water or formamide)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phases (e.g., a gradient of acetonitrile in a phosphate buffer)

  • UV detector

Procedure:

  • Treat bacteria with 3-fluoro-D-alanine hydrochloride. Grow a bacterial culture to mid-log phase and add a sub-inhibitory concentration of 3-fluoro-D-alanine hydrochloride. Continue to incubate for a defined period.

  • Harvest the cells. Centrifuge the culture to pellet the bacterial cells.

  • Extract the precursors. Resuspend the cell pellet in a small volume of extraction solvent and heat (e.g., boil for 30 minutes) to lyse the cells and extract the soluble cytoplasmic components.

  • Prepare the sample for HPLC. Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the peptidoglycan precursors and filter it through a 0.22 µm filter.

  • HPLC analysis. Inject the filtered supernatant onto the HPLC system. Elute the precursors using a suitable gradient program. Monitor the elution of the precursors by UV absorbance at a wavelength appropriate for the nucleotide-linked precursors (e.g., 262 nm).

  • Analyze the chromatograms. Compare the chromatograms of the treated and untreated samples. Inhibition of the D-alanine pathway by 3-fluoro-D-alanine hydrochloride is expected to lead to a decrease in the peak corresponding to the complete UDP-MurNAc-pentapeptide precursor and a potential accumulation of the UDP-MurNAc-tripeptide precursor.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_inhibitor L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_Tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_Tripeptide->MurF UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide Cell Membrane Cell Membrane UDP_MurNAc_Pentapeptide->Cell Membrane To Lipid II Cycle Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_Pentapeptide F_D_Ala 3-Fluoro-D-Alanine Hydrochloride F_D_Ala->Alr Inhibition F_D_Ala->Ddl Inhibition

Caption: Inhibition of key enzymes in the D-alanine pathway.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 3-FD-Ala Stock Dilutions Serial Dilutions in Plate Stock->Dilutions Inoculate Inoculate Plate Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Plate for Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Logical Relationship: Consequences of Enzyme Inhibition

Inhibition_Consequences Inhibitor 3-Fluoro-D-Alanine Hydrochloride Inhibition Inhibition of Alanine Racemase and D-Ala-D-Ala Ligase Inhibitor->Inhibition Depletion Depletion of D-Ala and D-Ala-D-Ala Pool Inhibition->Depletion Precursor Reduced Synthesis of UDP-MurNAc-pentapeptide Depletion->Precursor PG_Synthesis Impaired Peptidoglycan Cross-linking Precursor->PG_Synthesis Cell_Wall Defective Cell Wall PG_Synthesis->Cell_Wall Outcome Growth Inhibition and/ or Cell Lysis Cell_Wall->Outcome

Caption: Cascade of effects from enzyme inhibition to cell fate.

References

Application Notes and Protocols for PET Imaging of Bacterial Infections using 3-fluoro-D-alanine ([¹⁸F]D-FALA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and rapid diagnosis of bacterial infections is crucial for effective patient management, especially with the rise of antibiotic-resistant strains. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo. While [¹⁸F]FDG is a widely used PET tracer, it cannot reliably distinguish between bacterial infection and sterile inflammation[1][2][3]. This limitation has driven the development of bacteria-specific PET tracers.

D-amino acids are essential components of the bacterial cell wall peptidoglycan, but are not utilized by mammalian cells[4][5]. This unique metabolic pathway in bacteria provides an attractive target for the development of specific imaging agents. 3-fluoro-D-alanine (D-FALA) is a D-alanine analog that can be radiolabeled with fluorine-18 ([¹⁸F]D-FALA) and used as a PET tracer to specifically image bacterial infections. This document provides detailed application notes and protocols for the use of [¹⁸F]D-FALA in PET imaging of bacterial infections.

Mechanism of Action

[¹⁸F]D-FALA is actively transported into bacterial cells and is incorporated into the peptidoglycan synthesis pathway. As D-alanine is a key component of the pentapeptide precursor of peptidoglycan, [¹⁸F]D-FALA serves as a substrate for enzymes in this pathway, leading to its accumulation within the bacteria. Mammalian cells do not possess this metabolic pathway, resulting in minimal uptake of [¹⁸F]D-FALA in healthy and inflamed sterile tissues, thus providing high contrast images of bacterial infections.

DFALA_Mechanism Mechanism of [¹⁸F]D-FALA Uptake in Bacteria cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell F18_D_FALA_ext [¹⁸F]D-FALA Transporter D-amino acid Transporter F18_D_FALA_ext->Transporter Uptake F18_D_FALA_int [¹⁸F]D-FALA Transporter->F18_D_FALA_int PG_Synthesis Peptidoglycan Synthesis F18_D_FALA_int->PG_Synthesis Metabolic Trapping Incorporation Incorporation into Cell Wall PG_Synthesis->Incorporation

Mechanism of [¹⁸F]D-FALA uptake in bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of [¹⁸F]D-FALA and its deuterated analog, [¹⁸F]D-FALA-d₃.

Table 1: Radiosynthesis of [¹⁸F]D-FALA and Analogs

RadiotracerPrecursorRadiochemical Yield (RCY, Decay Corrected)Synthesis Time (min)Radiochemical Purity (%)Enantiomeric Purity (%)Reference
[¹⁸F]D-FALA Cyclic sulfamidate18.9 ± 3.5%74>99>99[4]
[¹⁸F]D-FALA-d₃ Deuterated cyclic sulfamidate21.1 ± 2.5%74>99>99[4]
D-[¹⁸F]-CF₃-ala Schiff-base protected CF₂Br alanine analog36.3 ± 5.1%->9990.5 ± 1.7[6]

Table 2: In Vitro Uptake of [¹⁸F]D-FALA in Bacteria

RadiotracerBacterial StrainUptake in Live Bacteria (% of initial radioactivity)Uptake in Heat-Killed Bacteria (% of live uptake)Blocking with D-alanine (0.5-5 mM)Reference
[¹⁸F]D-FALA E. coli (Gram-negative)~0.74%~80-95%[4]
S. aureus (Gram-positive)~0.341%~15-57%[4]
[¹⁸F]D-FALA-d₃ E. coli (Gram-negative)~0.82%~80-95%[4]
S. aureus (Gram-positive)~0.331%~42-68%[4]

Table 3: In Vivo PET Imaging and Biodistribution of [¹⁸F]D-FALA in a Murine Myositis Model

RadiotracerTissueUptake at 15 min post-injection (%ID/cc)Uptake at 110 min post-injection (%ID/g)Infection to Inflammation RatioReference
[¹⁸F]D-FALA Infected Muscle (S. aureus)0.64 - 0.78-~2[4][5]
Inflamed Muscle--[4]
Bone-0.89 ± 0.04[4]
[¹⁸F]D-FALA-d₃ Infected Muscle (S. aureus)0.64 - 0.78-~2[4][5]
Inflamed Muscle--[4]
Bone-0.88 ± 0.31[4]

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]D-FALA

This protocol is based on the method described by Li et al. (2024).

Materials:

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Cyclic sulfamidate precursor for D-FALA

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap the aqueous [¹⁸F]fluoride solution from the cyclotron onto an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step three times to ensure complete dryness.

  • Radiolabeling Reaction:

    • Dissolve the cyclic sulfamidate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specified temperature (e.g., 85 °C) for a defined time (e.g., 10 minutes).

  • Hydrolysis:

    • After cooling, add HCl to the reaction mixture.

    • Heat the mixture (e.g., at 110 °C for 5 minutes) to hydrolyze the intermediate and remove the protecting groups.

  • Purification:

    • Neutralize the reaction mixture with sodium hydroxide.

    • Purify the crude product using semi-preparative HPLC to isolate [¹⁸F]D-FALA.

  • Formulation:

    • Collect the HPLC fraction containing [¹⁸F]D-FALA.

    • Remove the organic solvent under reduced pressure.

    • Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the enantiomeric purity using a chiral HPLC column.

    • Perform sterility and endotoxin testing.

Radiosynthesis_Workflow [¹⁸F]D-FALA Radiosynthesis Workflow F18_Production [¹⁸F]Fluoride Production (Cyclotron) Trapping [¹⁸F]Fluoride Trapping & Elution F18_Production->Trapping Drying Azeotropic Drying Trapping->Drying Radiolabeling Radiolabeling Reaction with Precursor Drying->Radiolabeling Hydrolysis Acid Hydrolysis Radiolabeling->Hydrolysis Purification Semi-preparative HPLC Purification Hydrolysis->Purification Formulation Formulation in Saline Purification->Formulation QC Quality Control (HPLC, Sterility, Endotoxin) Formulation->QC

Workflow for the radiosynthesis of [¹⁸F]D-FALA.
Protocol 2: In Vitro Bacterial Uptake Assay

Materials:

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS)

  • [¹⁸F]D-FALA solution

  • Microcentrifuge tubes

  • Gamma counter

  • Heat block or water bath

  • Optional: D-alanine for blocking experiments

Procedure:

  • Bacterial Culture:

    • Inoculate the bacterial strain into the appropriate growth medium and grow overnight at 37 °C with shaking.

    • The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

  • Preparation of Bacterial Suspension:

    • Harvest the bacterial cells by centrifugation.

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the bacteria in PBS to a known concentration (e.g., 1 x 10⁸ CFU/mL).

  • Uptake Assay:

    • For each bacterial strain, prepare triplicate samples.

    • Add a known amount of [¹⁸F]D-FALA (e.g., 1-2 µCi) to each tube containing the bacterial suspension.

    • Incubate the tubes at 37 °C with gentle shaking for a specified time (e.g., 60 minutes).

  • Washing:

    • After incubation, pellet the bacteria by centrifugation.

    • Remove the supernatant containing unbound radioactivity.

    • Wash the bacterial pellet twice with ice-cold PBS to remove non-specifically bound tracer.

  • Radioactivity Measurement:

    • Measure the radioactivity in the bacterial pellet using a gamma counter.

    • Also, measure the radioactivity of a known standard of the initial [¹⁸F]D-FALA solution to calculate the percentage of uptake.

  • Control and Blocking Experiments:

    • Heat-killed control: Prepare a parallel set of bacterial suspensions and heat them at 80 °C for 30 minutes before the uptake assay to assess non-specific binding.

    • Blocking experiment: Pre-incubate the bacterial suspension with an excess of non-radioactive D-alanine for 15 minutes before adding [¹⁸F]D-FALA to confirm the specificity of the uptake mechanism.

Protocol 3: In Vivo PET/CT Imaging in a Murine Myositis Model

Materials:

  • Animal model of bacterial infection (e.g., murine myositis model)

  • [¹⁸F]D-FALA formulated for injection

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Syringes and needles for injection

  • Animal handling and monitoring equipment

Procedure:

  • Animal Model Creation:

    • Induce a localized bacterial infection in one thigh muscle of the mouse (e.g., by intramuscular injection of a known concentration of S. aureus).

    • To create a sterile inflammation control, inject the contralateral thigh muscle with heat-killed bacteria or an inflammatory agent (e.g., zymosan).

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the animal using isoflurane (e.g., 2% in oxygen).

  • Radiotracer Injection:

    • Administer a known activity of [¹⁸F]D-FALA (e.g., 100-200 µCi) via tail vein injection.

  • PET/CT Imaging:

    • Position the anesthetized animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Perform a static or dynamic PET scan at a specified time point post-injection (e.g., 60 minutes).

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for anatomical correlation.

    • Draw regions of interest (ROIs) over the infected muscle, inflamed muscle, and other organs of interest.

    • Quantify the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

  • Biodistribution (Optional):

    • After the final imaging session, euthanize the animal.

    • Dissect the tissues and organs of interest.

    • Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter to determine the ex vivo biodistribution.

Logical_Relationship Logical Relationship of [¹⁸F]D-FALA Imaging Bacterial_Infection Presence of Bacterial Infection PG_Synthesis_Active Active Peptidoglycan Synthesis Bacterial_Infection->PG_Synthesis_Active D_Ala_Uptake Increased D-alanine Metabolism PG_Synthesis_Active->D_Ala_Uptake F18_D_FALA_Accumulation [¹⁸F]D-FALA Accumulation D_Ala_Uptake->F18_D_FALA_Accumulation PET_Signal High PET Signal at Infection Site F18_D_FALA_Accumulation->PET_Signal No_Infection Absence of Infection or Sterile Inflammation No_PG_Synthesis No Peptidoglycan Synthesis No_Infection->No_PG_Synthesis Low_F18_D_FALA_Uptake Low [¹⁸F]D-FALA Uptake No_PG_Synthesis->Low_F18_D_FALA_Uptake Low_PET_Signal Low Background PET Signal Low_F18_D_FALA_Uptake->Low_PET_Signal

References

Synthesis of 3-Fluoro-D-Alanine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoro-D-alanine and its derivatives. This unique amino acid analogue is a valuable tool in drug discovery and chemical biology, exhibiting potent antibacterial properties and serving as a modulator of N-methyl-D-aspartate (NMDA) receptors.

Application Notes

3-Fluoro-D-alanine and its derivatives are of significant interest for two primary research applications:

  • Antibacterial Drug Development: As a structural analogue of D-alanine, 3-fluoro-D-alanine is a potent inhibitor of the bacterial enzyme alanine racemase. This enzyme is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial cell death. This makes 3-fluoro-D-alanine derivatives promising candidates for the development of novel antibiotics.

  • Neuroscience Research: D-amino acids, including D-serine and D-alanine, are known to modulate the activity of NMDA receptors in the central nervous system. These receptors play a critical role in synaptic plasticity, learning, and memory. Fluorinated analogues like 3-fluoro-D-alanine can serve as valuable probes to study the structure and function of the glycine-binding site of the NMDA receptor. Their altered electronic properties due to the fluorine atom can provide insights into ligand-receptor interactions and aid in the design of novel therapeutics for neurological disorders.

Synthetic Strategies: A Comparative Overview

Both enzymatic and chemical methods can be employed for the asymmetric synthesis of 3-fluoro-D-alanine. The choice of method depends on factors such as desired scale, available resources, and the specific derivative required.

Synthesis MethodKey FeaturesTypical YieldEnantiomeric Excess (e.e.)
Enzymatic Synthesis Highly stereoselective, mild reaction conditions, environmentally friendly.>85%[1][2]>99%[1][2]
Asymmetric Chemical Synthesis Versatile for a wider range of derivatives, scalable.Good to highHigh (with chiral auxiliaries/catalysts)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3-Fluoro-D-Alanine

This protocol describes the highly stereoselective synthesis of (S)-3-fluoroalanine (D-enantiomer) from 3-fluoropyruvate using a diaminopimelate dehydrogenase.

Materials:

  • Diaminopimelate dehydrogenase (DAPDH) from Symbiobacterium thermophilum

  • 3-Fluoropyruvate (FPyr)

  • Ammonium chloride (NH₄Cl)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Formate dehydrogenase (FDH)

  • Sodium formate

  • Potassium phosphate buffer (pH 7.5)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 mM 3-fluoropyruvate, 200 mM ammonium chloride, and 1 mM NADPH.

  • To regenerate the NADPH cofactor, add 150 mM sodium formate and a catalytic amount of formate dehydrogenase.

  • Initiate the reaction by adding diaminopimelate dehydrogenase to a final concentration of 10 µM.

  • Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.

  • Monitor the reaction progress by analyzing small aliquots using an appropriate method such as HPLC or NMR spectroscopy.

  • Upon completion, terminate the reaction by adding an equal volume of ice-cold ethanol to precipitate the enzymes.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the product.

  • The crude product can be purified using ion-exchange chromatography.

Characterization:

  • ¹⁹F NMR: The formation of 3-fluoro-D-alanine can be confirmed by the appearance of a characteristic triplet signal.[1]

  • Chiral HPLC: The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Chemical Synthesis of N-Boc-3-Fluoro-D-Alanine from D-Serine

This protocol outlines a multi-step chemical synthesis of N-Boc protected 3-fluoro-D-alanine starting from D-serine.

Step 1: N-Boc Protection of D-Serine

  • Dissolve D-serine in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2 equivalents) and stir until the serine is fully dissolved.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-serine as a white solid.

Step 2: Fluorination of Boc-D-Serine Methyl Ester

  • Esterify the Boc-D-serine by reacting it with methyl iodide in the presence of potassium carbonate in DMF to obtain Boc-D-serine methyl ester.

  • Dissolve the Boc-D-serine methyl ester in dichloromethane.

  • Cool the solution to -78°C and add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude fluorinated product.

  • Purify the product by silica gel column chromatography.

Step 3: Saponification and Deprotection

  • Dissolve the purified Boc-3-fluoro-D-alanine methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain N-Boc-3-fluoro-D-alanine.

Visualizations

Experimental Workflow: Enzymatic Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Prepare Reaction Mixture (Buffer, FPyr, NH4Cl, NADPH) B Add Cofactor Regeneration System (Formate, FDH) A->B C Add DAPDH Enzyme B->C D Incubate at 30°C for 24h C->D E Terminate Reaction (Add Ethanol) D->E F Centrifuge to Remove Protein E->F G Collect Supernatant F->G H Purify by Ion-Exchange Chromatography G->H I 3-Fluoro-D-Alanine H->I

Caption: Workflow for the enzymatic synthesis of 3-fluoro-D-alanine.

Signaling Pathway: Antibacterial Mechanism of Action

G A L-Alanine B Alanine Racemase (Bacterial Enzyme) A->B Substrate C D-Alanine B->C Product D Peptidoglycan Synthesis C->D E Bacterial Cell Wall D->E H Disruption D->H I Cell Lysis E->I F 3-Fluoro-D-Alanine G Inhibition F->G G->B H->E

Caption: Inhibition of bacterial cell wall synthesis by 3-fluoro-D-alanine.

Signaling Pathway: Modulation of NMDA Receptor

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Subunit Glycine Glycine / D-Serine Glycine->NMDA_R Binds to Glycine Site (GluN1) Fluoro_DAla 3-Fluoro-D-Alanine Derivative Fluoro_DAla->NMDA_R Modulates Glycine Site Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Plasticity Synaptic Plasticity (LTP, LTD) Ca_ion->Plasticity

Caption: Modulation of NMDA receptor activity by 3-fluoro-D-alanine derivatives.

References

Application Notes and Protocols for the Quantification of 3-Fluoro-D-Alanine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-alanine (3-FD-Ala) is a synthetic amino acid analog that has garnered significant interest in drug development, primarily for its role as an inhibitor of alanine racemase.[1] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making 3-FD-Ala a potential antimicrobial agent.[1] Accurate quantification of 3-FD-Ala in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies, efficacy evaluation, and understanding its metabolic fate.

These application notes provide detailed protocols for the quantification of 3-fluoro-D-alanine using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are designed to offer high sensitivity, specificity, and reproducibility for preclinical and clinical research.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

3-Fluoro-D-alanine primarily exerts its antimicrobial effect by targeting the bacterial cell wall synthesis pathway. Specifically, it acts as a mechanism-based inhibitor of the enzyme alanine racemase. This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential building block for the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall. By irreversibly inhibiting alanine racemase, 3-FD-Ala depletes the intracellular pool of D-alanine, thereby preventing the formation of the D-alanyl-D-alanine dipeptide necessary for peptidoglycan cross-linking. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

3-Fluoro-D-alanine Mechanism of Action cluster_bacterium Bacterial Cell L_Ala L-Alanine Ala_Racemase Alanine Racemase (PLP-dependent) L_Ala->Ala_Racemase Substrate D_Ala D-Alanine D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Ala->D_Ala_D_Ala_Ligase Ala_Racemase->D_Ala Product FD_Ala 3-Fluoro-D-alanine FD_Ala->Ala_Racemase Inhibition D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala_D_Ala_Ligase->D_Ala_D_Ala Peptidoglycan_precursor UDP-NAM-pentapeptide precursor D_Ala_D_Ala->Peptidoglycan_precursor Peptidoglycan_synthesis Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_precursor->Peptidoglycan_synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Disruption leads to LC-MS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution (Bicarbonate Buffer) supernatant_transfer->reconstitution derivatization Derivatization (Marfey's Reagent, 40°C, 1h) reconstitution->derivatization neutralization Neutralization (HCl) derivatization->neutralization lc_ms_analysis LC-MS/MS Analysis neutralization->lc_ms_analysis GC-MS_Workflow start Urine Sample centrifugation Centrifugation start->centrifugation add_is Add Internal Standard centrifugation->add_is evaporation Evaporation to Dryness add_is->evaporation derivatization Derivatization (MTBSTFA, 70°C, 30 min) evaporation->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-fluoro-D-alanine hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-fluoro-D-alanine hydrochloride in aqueous solutions?

A1: 3-Fluoro-D-alanine hydrochloride is known to be unstable in aqueous solutions.[1] It is susceptible to degradation, particularly when exposed to light and air.[1] The compound may undergo color change, turning brown or deep red upon exposure.[1]

Q2: How should I prepare and store stock solutions of 3-fluoro-D-alanine hydrochloride?

A2: Due to its instability in water, it is recommended to prepare fresh solutions of 3-fluoro-D-alanine hydrochloride for each experiment. If a stock solution must be prepared, it should be made in an appropriate buffer, protected from light, and stored at low temperatures (e.g., -20°C or -80°C) for a limited time. For similar amino acid derivatives, storage at -80°C for up to 6 months and at -20°C for up to 1 month in a sealed container away from moisture is recommended.[2] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for 3-fluoro-D-alanine hydrochloride?

A3: While specific degradation pathways for 3-fluoro-D-alanine hydrochloride are not extensively documented in publicly available literature, studies on similar compounds like fludalanine (2-²H-3-fluoro-D-alanine) suggest that the primary metabolic pathway involves oxidation to fluoropyruvate, which is then rapidly reduced to fluorolactate.[3] It is plausible that similar oxidative and hydrolytic degradation pathways may occur in solution.

Q4: What are the expected degradation products?

A4: Based on the potential degradation pathways, possible degradation products could include fluoropyruvate and fluorolactate.[3] Further analysis using techniques like mass spectrometry would be required to identify the specific degradants in your experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of 3-fluoro-D-alanine hydrochloride solution.Prepare fresh solutions for each experiment. Protect solutions from light and store them on ice during use. Validate the concentration of the solution before each critical experiment using a suitable analytical method like HPLC.
Discoloration of the solution (yellowing, browning) Exposure to light and/or air leading to degradation.[1]Prepare solutions in amber vials or wrap containers in aluminum foil. Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.Ensure the compound is fully dissolved. Sonication may aid dissolution. If precipitation occurs upon storage, it is a strong indicator of degradation, and the solution should be discarded. Consider using a different buffer system or adjusting the pH.
Loss of biological activity Degradation of the active compound.Confirm the purity and integrity of the compound before use. Run a positive control with a freshly prepared solution. Minimize the time between solution preparation and experimental use.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] The following are general protocols that can be adapted for 3-fluoro-D-alanine hydrochloride.

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve 3-fluoro-D-alanine hydrochloride in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC.

  • Base Hydrolysis: Dissolve 3-fluoro-D-alanine hydrochloride in 0.1 M NaOH. Follow the same incubation and monitoring procedure as for acid hydrolysis.

2. Oxidative Degradation:

  • Dissolve 3-fluoro-D-alanine hydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature or a slightly elevated temperature and monitor for degradation over time.

3. Thermal Degradation:

  • Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Analyze samples at various time points to assess thermal stability.

4. Photostability Testing:

  • Expose a solution of 3-fluoro-D-alanine hydrochloride to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Compare the degradation in the exposed sample to the control sample.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][7]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare fresh solution of 3-fluoro-D-alanine HCl in desired buffer acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to stress conditions oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to stress conditions heat Thermal Stress (e.g., 60°C) prep->heat Expose to stress conditions light Photostability (ICH Q1B) prep->light Expose to stress conditions hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points heat->hplc Analyze at time points light->hplc Analyze at time points data Data Analysis (Degradation Kinetics, Half-life) hplc->data

Forced degradation experimental workflow.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Was the solution freshly prepared and protected from light? start->check_solution prepare_fresh Action: Prepare fresh solution, protect from light, store on ice. check_solution->prepare_fresh No discoloration Is there solution discoloration? check_solution->discoloration Yes end Problem Resolved prepare_fresh->end use_amber_vials Action: Use amber vials or foil wrap. Use degassed solvents. discoloration->use_amber_vials Yes validate_concentration Action: Validate concentration before critical experiments. discoloration->validate_concentration No use_amber_vials->end validate_concentration->end

Troubleshooting logic for inconsistent results.

References

optimizing 3-fluoro-D-alanine hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-fluoro-D-alanine hydrochloride. Our goal is to help you optimize its concentration for your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-fluoro-D-alanine hydrochloride?

A1: 3-fluoro-D-alanine (DFA) is a potent inhibitor of the bacterial enzyme alanine racemase.[1] This enzyme is crucial for converting L-alanine to D-alanine, an essential component for the synthesis of peptidoglycan, which forms the bacterial cell wall.[1] By inhibiting alanine racemase, 3-fluoro-D-alanine disrupts cell wall formation, ultimately leading to bacterial cell lysis and death.[]

Q2: What are the typical applications of 3-fluoro-D-alanine hydrochloride in research?

A2: Due to its specific antibacterial activity, 3-fluoro-D-alanine hydrochloride is primarily used in:

  • Antimicrobial research: To study the effects of cell wall synthesis inhibition on various bacteria.

  • Drug development: As a lead compound or a tool to investigate bacterial resistance mechanisms.

  • Bacterial imaging: Radiolabeled analogs of D-alanine are used in Positron Emission Tomography (PET) to visualize bacterial infections.[3][4]

Q3: How should I prepare and store a stock solution of 3-fluoro-D-alanine hydrochloride?

A3: 3-fluoro-D-alanine hydrochloride is soluble in water.[5] To prepare a stock solution, dissolve the powder in sterile, deionized water. For cell culture experiments, it is advisable to filter-sterilize the solution through a 0.22 µm filter. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Q4: Is 3-fluoro-D-alanine hydrochloride toxic to mammalian cells?

A4: While the primary target, alanine racemase, is absent in humans, some off-target effects and toxicity in mammalian cells have been a concern, which has limited its clinical use.[6] It is recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line if you are conducting experiments involving co-culture with mammalian cells.

Troubleshooting Guide

Issue: I am not observing any antibacterial effect at my chosen concentration.

Possible CauseTroubleshooting Steps
Incorrect Concentration The effective concentration can vary significantly between bacterial species and strains. Determine the Minimum Inhibitory Concentration (MIC) for your specific strain using the protocol provided below.
Bacterial Resistance The bacterial strain may have intrinsic or acquired resistance to the compound. Consider using a different antibiotic or investigating the mechanism of resistance.
Compound Degradation Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh solutions if in doubt.
Inappropriate Assay Conditions Check the pH, temperature, and media composition of your experiment, as these can affect the activity of the compound.

Issue: I am observing toxicity or off-target effects in my experiment.

Possible CauseTroubleshooting Steps
Concentration is too high Perform a dose-response experiment to identify a concentration that is effective against the bacteria but has minimal off-target effects.
Off-target enzymatic inhibition 3-fluoro-D-alanine may inhibit other PLP-dependent enzymes. Review the literature for known off-target effects and consider using a more specific inhibitor if available.
Metabolism of the compound The compound may be metabolized into a more toxic substance. Investigate the metabolic pathways of 3-fluoro-D-alanine in your experimental system.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][7][8]

Materials:

  • 3-fluoro-D-alanine hydrochloride

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile deionized water or appropriate solvent

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a sterile stock solution of 3-fluoro-D-alanine hydrochloride in water at a concentration at least 10 times the highest concentration to be tested.

  • Prepare Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of a row and mix well.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of concentrations.

  • Prepare Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the same broth.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Controls:

    • Positive Control: A well with broth and inoculum only (no compound).

    • Negative Control: A well with broth only (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Workflow for MIC Determination

MIC_Workflow A Prepare sterile stock solution of 3-fluoro-D-alanine hydrochloride B Perform serial dilutions in a 96-well plate with sterile broth A->B D Inoculate the plate with the bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Include positive (growth) and negative (sterility) controls D->E F Incubate at optimal temperature for 18-24 hours E->F G Determine MIC by observing the lowest concentration with no growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data

While specific MIC values for 3-fluoro-D-alanine hydrochloride are not consistently reported across a wide range of bacteria in readily available literature, the following table provides a template for recording your experimental findings. It is crucial to determine the MIC for your specific bacterial strains of interest. For context, analogs like D-cycloserine, which also targets D-alanine metabolism, have MICs that can range from 4 to 128 µg/mL depending on the bacterial species and resistance profile.

Table 1: Example MIC Determination for 3-fluoro-D-alanine hydrochloride

Bacterial SpeciesStrainBroth MediumMIC (µg/mL)
Escherichia coliATCC 25922Mueller-HintonUser Determined
Staphylococcus aureusATCC 29213Mueller-HintonUser Determined
Pseudomonas aeruginosaATCC 27853Mueller-HintonUser Determined

Signaling Pathway and Mechanism of Action

3-fluoro-D-alanine's primary target is the enzyme alanine racemase, which is a critical step in the biosynthesis of the bacterial cell wall. The inhibition of this enzyme has a cascading effect on the structural integrity of the bacterium.

Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Inhibition cluster_cytoplasm Bacterial Cytoplasm cluster_cellwall Cell Wall L_Ala L-Alanine Ala_Racemase Alanine Racemase L_Ala->Ala_Racemase Substrate D_Ala D-Alanine Peptidoglycan_Precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) D_Ala->Peptidoglycan_Precursor Incorporation Ala_Racemase->D_Ala Conversion DFA 3-Fluoro-D-alanine hydrochloride DFA->Ala_Racemase Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cross-linking) Peptidoglycan_Precursor->Peptidoglycan_Synthesis Transport to cell wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of 3-fluoro-D-alanine hydrochloride.

References

Technical Support Center: Synthesis of 3-fluoro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-fluoro-D-alanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-fluoro-D-alanine hydrochloride?

A1: The primary synthetic routes start from D-serine or its derivatives. A common method involves the fluorination of a protected D-serine analog. One approach is the conversion of N-Boc-D-serine methyl ester to N-Boc-3-fluoro-D-alanine methyl ester using a fluorinating agent, followed by deprotection and hydrolysis to yield 3-fluoro-D-alanine, which is then converted to the hydrochloride salt. Another possibility is the enzymatic synthesis using 3-fluoropyruvate as a substrate.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the choice of fluorinating agent and solvent are critical. For instance, in the synthesis of 3-chloro-D-alanine methyl ester hydrochloride from D-serine methyl ester hydrochloride, the temperature is initially kept low (e.g., 0°C or -10°C) during the addition of the halogenating agent (SOCl2) and then raised to complete the reaction.[2] The choice of solvent can also significantly impact yield and purity.[2]

Q3: What are the potential side reactions during the synthesis of 3-fluoro-D-alanine hydrochloride?

A3: A significant side reaction is the β-elimination of fluoride to form pyruvate derivatives, especially under basic conditions or with certain enzymes.[1] Racemization at the α-carbon is another potential issue, which can be minimized by careful control of reaction conditions and pH. Over-fluorination or reaction at other functional groups can also occur if not properly controlled.

Q4: How can I purify the final product, 3-fluoro-D-alanine hydrochloride?

A4: Purification is typically achieved through recrystallization. The crude product is often filtered and then recrystallized from a suitable solvent system, such as a mixture of methanol and diethyl ether.[3] The purity of the final product should be assessed using analytical techniques like HPLC and NMR.

Q5: What analytical techniques are recommended for characterizing 3-fluoro-D-alanine hydrochloride?

A5: High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and enantiomeric excess (using a chiral column). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Mass spectrometry can be used to confirm the molecular weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature as tolerated by the reagents. - Ensure stoichiometric amounts of reagents are used.
Degradation of the product.- Maintain anhydrous conditions if reagents are moisture-sensitive. - Control the temperature to prevent thermal decomposition.
Side reactions (e.g., β-elimination).- Use milder reaction conditions. - Optimize the pH to suppress elimination reactions.[1]
Low Purity (presence of impurities) Unreacted starting materials.- Optimize reaction time and stoichiometry. - Improve purification steps (e.g., recrystallization solvent system).
Formation of byproducts.- Adjust reaction conditions (temperature, solvent) to disfavor byproduct formation.[2] - Employ chromatographic purification if recrystallization is insufficient.
Presence of Racemic Mixture Racemization during the reaction.- Maintain neutral or slightly acidic conditions. - Avoid harsh bases or high temperatures for extended periods.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- Use a solvent in which the product is less soluble for precipitation. - Employ solvent evaporation followed by trituration with a non-solvent.
Oily product instead of a solid.- Attempt to induce crystallization by scratching the flask or seeding with a crystal. - Purify via column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-D-alanine methyl ester hydrochloride (as a proxy for halo-alanine synthesis)

This protocol is adapted from a patented method for a related compound and can serve as a starting point for developing a protocol for the fluoro-analog.[2]

Materials:

  • D-serine methyl ester hydrochloride

  • Acetonitrile

  • Dichloromethane

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a 1 L four-necked flask, add 300 ml of acetonitrile and 300 ml of dichloromethane.

  • Add 60 g (0.386 mol) of D-serine methyl ester hydrochloride to the solvent mixture and stir until uniform.

  • Cool the mixture to -10°C.

  • Slowly add 34.4 ml (0.463 mol) of SOCl₂, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction mixture to warm to 30°C.

  • Continue the reaction for 8 hours.

  • Filter the resulting white solid.

  • Wash the solid with a cold solvent and dry under vacuum to obtain 3-chloro-D-alanine methyl ester hydrochloride.

Expected Outcome: A white solid with a yield of approximately 93%.[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start D-Serine Derivative Reaction Fluorination Reaction Start->Reaction Fluorinating Agent Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure 3-Fluoro-D-alanine HCl Recrystallization->Pure Analysis QC Analysis (HPLC, NMR) Pure->Analysis

Caption: General workflow for the synthesis, purification, and analysis of 3-fluoro-D-alanine hydrochloride.

Troubleshooting_Flowchart Start Problem Identified LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckReaction Check Reaction Conditions (Time, Temp, Stoichiometry) LowYield->CheckReaction Yes Racemization Racemization? LowPurity->Racemization No CheckStartingMaterial Analyze Starting Material Purity LowPurity->CheckStartingMaterial Yes CheckpH Check pH and Temperature Racemization->CheckpH Yes CheckDegradation Assess Product Degradation CheckReaction->CheckDegradation OptimizeYield Optimize Conditions CheckDegradation->OptimizeYield OptimizePurification Optimize Purification (Recrystallization, Chromatography) CheckStartingMaterial->OptimizePurification PurityOptimized Purity Improved OptimizePurification->PurityOptimized ModifyConditions Use Milder Conditions CheckpH->ModifyConditions RacemizationControlled Racemization Minimized ModifyConditions->RacemizationControlled

Caption: A logical troubleshooting flowchart for common issues in 3-fluoro-D-alanine hydrochloride synthesis.

References

Technical Support Center: Synthesis of 3-Fluoro-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-fluoro-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

Enzymatic Synthesis of 3-Fluoro-D-alanine

Enzymatic synthesis offers a highly stereoselective and efficient route to 3-fluoro-D-alanine, often with high yields. However, researchers may encounter challenges during the process. This guide addresses common issues in a question-and-answer format.

Question: My reaction yield is lower than expected (<85%). What are the potential causes and solutions?

Answer:

Low reaction yields in the enzymatic synthesis of 3-fluoro-D-alanine can stem from several factors. A primary consideration is the efficiency of the cofactor regeneration system. The synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate relies on NADH or NADPH-dependent dehydrogenases, and the regeneration of these cofactors is crucial for driving the reaction to completion.[1][2]

Troubleshooting Steps:

  • Verify Cofactor Regeneration: Ensure that the formate dehydrogenase (FDH) used for NAD(P)H regeneration is active.[1][2] Consider using an engineered FDH with increased specificity for NADP+ if NADPH-dependent enzymes are used.[3]

  • Optimize Enzyme Concentrations: The ratio of the primary dehydrogenase to the cofactor regenerating enzyme (e.g., FDH) can impact the overall reaction rate and yield. Experiment with varying concentrations to find the optimal balance.

  • Check for Substrate or Product Inhibition: High concentrations of the substrate (3-fluoropyruvate) or the product (3-fluoro-D-alanine) can inhibit the activity of the dehydrogenase or other enzymes in the cascade. Consider a fed-batch approach for substrate addition to maintain a low, non-inhibitory concentration. Some enzymes, like certain alanine racemases, are known to be inhibited by fluoroalanine.[2][3]

  • pH and Temperature Optimization: Ensure the reaction buffer pH and temperature are optimal for all enzymes in the system. The optimal pH for the conversion of 3-fluoropyruvate to 3-fluoro-L-alanine using alanine dehydrogenase is reported to be 7.8.[4]

  • Enzyme Purity and Stability: Impurities in the enzyme preparations can interfere with the reaction. Ensure high purity of all enzymes used. Also, consider the stability of the enzymes under the reaction conditions and duration.

Question: I am observing the formation of the L-enantiomer as a significant impurity. How can I improve the enantioselectivity?

Answer:

The enzymatic synthesis of 3-fluoro-D-alanine is generally highly enantioselective, often achieving complete enantiomeric excess.[1][2] The presence of the L-enantiomer suggests contamination or a competing enzymatic activity.

Troubleshooting Steps:

  • Enzyme Specificity: The choice of dehydrogenase is critical. For the synthesis of (R)-3-fluoroalanine (D-enantiomer), alanine dehydrogenase from Vibrio proteolyticus is a suitable choice. For (S)-3-fluoroalanine (L-enantiomer), diaminopimelate dehydrogenase from Symbiobacterium thermophilum has been used successfully.[1][2] Ensure you are using the correct, highly stereoselective enzyme.

  • Contamination with Racemase Activity: The reaction mixture might be contaminated with an alanine racemase, which can interconvert the D- and L-enantiomers. Some alanine racemases, such as the one from Streptomyces lavendulae, have been shown to have activity on fluoroalanine.[2] Ensure all enzyme preparations are free from contaminating racemases.

  • Purification of the Final Product: If minor enantiomeric contamination persists, purification by chiral chromatography may be necessary to achieve the desired enantiopurity.

Chemical Synthesis of 3-Fluoro-D-alanine

Chemical synthesis provides an alternative to enzymatic methods, though achieving high stereoselectivity can be a challenge. This guide addresses common issues encountered during chemical synthesis.

Question: My synthesis results in a racemic or nearly racemic mixture of 3-fluoro-alanine. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a common challenge in the chemical synthesis of chiral molecules. Several strategies can be employed to synthesize the desired D-enantiomer of 3-fluoro-alanine.

Troubleshooting Steps:

  • Asymmetric Fluorination: Employing a diastereoselective fluorination approach is a common strategy. This can involve the use of a chiral auxiliary. For example, enantiopure oxazolidinones have been used for the synthesis of α-fluoro sulfinimime building blocks, which can then be converted to the desired amino acid with good diastereomeric excess.[2]

  • Resolution of Racemic Mixtures: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers. One reported method involves the formation of diastereomeric salts with an optically active base, such as quinine, which can then be separated by crystallization.[]

  • Starting from a Chiral Precursor: An alternative approach is to start the synthesis from a readily available chiral precursor, such as D-serine. A multi-step synthesis from D-serine can yield optically pure D-fluoroalanine.[6]

  • Stereoselective Reduction: The reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate using reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH) can proceed with high stereoselectivity to yield the corresponding sulfinamides, which can then be hydrolyzed to the desired enantiomer of trifluoroalanine.[3]

Question: I am experiencing low yields due to side reactions or decomposition of the product. What can I do to minimize these issues?

Answer:

Fluorinated amino acids can be prone to decomposition, particularly elimination of hydrogen fluoride. Careful control of reaction conditions is crucial.

Troubleshooting Steps:

  • Protecting Groups: Utilize appropriate protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions during fluorination and other synthetic steps. The tert-butyloxycarbonyl (Boc) group is commonly used for the amino group.

  • Mild Reaction Conditions: Employ mild fluorinating reagents and reaction conditions to minimize decomposition. For example, instead of highly reactive and hazardous reagents like CF₃OF and HF used in older methods, modern electrophilic fluorinating reagents like Selectfluor can be used.[2][6]

  • pH Control during Workup and Purification: 3,3,3-trifluoroalanine is known to be unstable at pH > 6, undergoing progressive elimination of HF.[3] Maintain acidic conditions during workup and purification to prevent decomposition.

  • Purification Method: Ion exchange chromatography is a common method for the final purification of the amino acid.[] Ensure that the elution conditions are optimized to maintain the stability of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for 3-fluoro-D-alanine?

A1: The main advantages of enzymatic synthesis are high stereoselectivity (often >99% enantiomeric excess), high yields (>85%), milder reaction conditions (aqueous environment, ambient temperature and pressure), and reduced environmental impact due to the avoidance of hazardous reagents and solvents.[1][2]

Q2: What is the role of a cofactor regeneration system in the enzymatic synthesis?

A2: Many dehydrogenases used for the synthesis of 3-fluoro-D-alanine require the cofactor NAD(P)H as a reducing agent. This cofactor is expensive to use in stoichiometric amounts. A cofactor regeneration system, typically using a second enzyme like formate dehydrogenase (FDH) and a cheap substrate like formate, continuously regenerates the NAD(P)H consumed in the main reaction. This makes the process more economically viable and drives the synthesis towards completion.[1][2][3]

Q3: Are there any safety concerns associated with the chemical synthesis of 3-fluoro-D-alanine?

A3: Yes, older chemical synthesis methods for fluorinated amino acids often involved highly toxic and corrosive reagents such as CF₃OF and HF.[6] Modern methods utilize safer, albeit still reactive, fluorinating agents. It is crucial to handle all chemicals with appropriate personal protective equipment and in a well-ventilated fume hood. The product itself, 3-fluoro-D-alanine, can be toxic and should be handled with care.

Q4: How can I purify the final 3-fluoro-D-alanine product?

A4: Common purification techniques include ion exchange chromatography, which is effective for separating the amino acid from inorganic salts and other impurities.[] Crystallization is another method used to obtain the pure product.[] For purification of intermediates, column chromatography on silica gel is frequently employed.

Q5: Can 3-fluoro-D-alanine be incorporated into peptides?

A5: Yes, 3-fluoro-D-alanine can be incorporated into peptides using standard peptide synthesis protocols. The amino and carboxyl groups need to be appropriately protected, for example, with Fmoc or Boc for the amino group, to allow for peptide coupling reactions.

Data Presentation

Table 1: Comparison of Enzymatic Synthesis Methods for 3-Fluoro-alanine Enantiomers

Enzyme SystemSubstrateProductYieldEnantiomeric ExcessReference
Alanine dehydrogenase (Vibrio proteolyticus) + Formate dehydrogenase (Pseudomonas sp. 101)3-Fluoropyruvate(R)-3-Fluoroalanine>85%Complete[1][2]
Diaminopimelate dehydrogenase (Symbiobacterium thermophilum) + Formate dehydrogenase (Pseudomonas sp. 101)3-Fluoropyruvate(S)-3-Fluoroalanine>85%Complete[1][2]
Alanine dehydrogenase + Formate dehydrogenase (Enzyme membrane reactor)3-Fluoropyruvate3-Fluoro-L-alanine73% (average conversion)Not specified[4]

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of (R)-3-Fluoroalanine

This protocol is based on the work described by Sparr et al. and provides a method for the in vitro synthesis of (R)-3-fluoroalanine using alanine dehydrogenase with a cofactor regeneration system.[1][2]

Materials:

  • Alanine dehydrogenase from Vibrio proteolyticus (VpALD)

  • Formate dehydrogenase from Pseudomonas sp. 101 (FDH)

  • 3-Fluoropyruvate (substrate)

  • Ammonium formate (for ammonia source and cofactor regeneration)

  • NAD⁺ (cofactor)

  • Potassium phosphate buffer (pH 7.8)

  • Reaction vessel with temperature control

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.8)

    • 20 mM 3-Fluoropyruvate

    • 200 mM Ammonium formate

    • 1 mM NAD⁺

    • 10 U/mL VpALD

    • 20 U/mL FDH

  • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the consumption of 3-fluoropyruvate or the formation of 3-fluoro-D-alanine using techniques such as HPLC or ¹⁹F NMR spectroscopy.

  • Reaction Termination: Once the reaction has reached completion (typically after several hours), terminate the reaction by denaturing the enzymes, for example, by heat treatment (e.g., 80°C for 10 minutes) or by adding a quenching agent.

  • Purification:

    • Centrifuge the reaction mixture to remove the denatured enzymes.

    • The supernatant containing the product can be purified using ion exchange chromatography.

    • Load the supernatant onto a cation exchange column (e.g., Dowex 50W-X8).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the 3-fluoro-D-alanine using a gradient of ammonium hydroxide (e.g., 0.5 N).

    • Collect the fractions containing the product and confirm its purity and identity using analytical methods such as NMR and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Visualizations

Caption: Enzymatic synthesis of 3-fluoro-D-alanine with cofactor regeneration.

Troubleshooting_Low_Yield Start Low Yield in Enzymatic Synthesis Prob1 Inefficient Cofactor Regeneration? Start->Prob1 Sol1 Verify FDH activity. Optimize enzyme ratios. Prob1->Sol1 Yes Prob2 Substrate/Product Inhibition? Prob1->Prob2 No Sol1->Prob2 Sol2 Use fed-batch substrate addition. Prob2->Sol2 Yes Prob3 Suboptimal Reaction Conditions? Prob2->Prob3 No Sol2->Prob3 Sol3 Optimize pH and temperature. Prob3->Sol3 Yes Prob4 Poor Enzyme Quality? Prob3->Prob4 No Sol3->Prob4 Sol4 Ensure high enzyme purity and stability. Prob4->Sol4 Yes End Yield Improved Prob4->End No Sol4->End

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

References

Technical Support Center: 3-Fluoro-D-Alanine Bacterial Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-fluoro-D-alanine (3-F-D-Ala) in bacterial uptake assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during 3-fluoro-D-alanine bacterial uptake experiments.

Question Possible Causes Troubleshooting Recommendations
1. Why am I observing low or no signal/uptake of 3-F-D-Ala in my bacterial culture? 1. Bacterial strain and growth phase: Some bacterial species, particularly Gram-positive bacteria, may exhibit lower uptake of 3-F-D-Ala analogs.[1] Bacteria should be in the exponential growth phase for optimal uptake. 2. Incorrect 3-F-D-Ala concentration: The concentration of the tracer may be too low for detection. 3. Suboptimal incubation conditions: Incubation time may be too short, or the temperature may not be optimal for bacterial metabolism. 4. Efflux of the compound: The bacteria may be actively pumping the compound out. 5. Instrument settings: Incorrect settings on the detection instrument (e.g., gamma counter, plate reader) can lead to low signal detection.1. Optimize bacterial culture: Ensure bacteria are in the mid-logarithmic phase of growth. If working with a new strain, perform a time-course experiment to determine optimal uptake. Consider testing different, but related, bacterial strains if possible. 2. Adjust tracer concentration: Increase the concentration of the radiolabeled 3-F-D-Ala. 3. Optimize incubation: Increase the incubation time (e.g., up to 90 minutes) and ensure the temperature is optimal for the specific bacterial strain (typically 37°C).[2] 4. Perform an efflux assay: To test for efflux, incubate the bacteria with the tracer, wash, and then measure the retained signal over time in tracer-free media. 5. Calibrate instrument: Ensure your detection instrument is properly calibrated and settings are optimized for the specific isotope or fluorescent tag being used.
2. My assay shows high background signal. What are the likely causes and solutions? 1. Non-specific binding: The 3-F-D-Ala analog may be binding non-specifically to the assay plate or other components. 2. Contaminated reagents: Media, buffers, or the tracer itself may be contaminated. 3. Insufficient washing: Inadequate washing steps can leave behind unbound tracer, contributing to high background. 4. Mammalian cell contamination: If working with infected host cell models, uptake by mammalian cells could be a factor, although 3-F-D-Ala is a poor substrate for mammalian D-amino acid oxidase.[1][3] 5. Autofluorescence: In fluorescence-based assays, components of the media can cause high background fluorescence.1. Use appropriate plates: Utilize low-binding microplates. 2. Check reagent purity: Use fresh, sterile media and buffers. Confirm the radiochemical purity of your tracer. 3. Optimize washing: Increase the number and vigor of washing steps after incubation with the tracer. 4. Include proper controls: Always include a "no-bacteria" control to measure background binding. For infection models, use uninfected mammalian cells as a control. 5. Use appropriate media: For fluorescence assays, use media with low autofluorescence or perform the final measurement in phosphate-buffered saline (PBS).
3. I see significant variability between my replicate wells. How can I improve consistency? 1. Inconsistent bacterial density: Uneven distribution of bacteria in the wells. 2. Pipetting errors: Inaccurate pipetting of bacteria, tracer, or other reagents. 3. Edge effects: Wells on the outer edges of the microplate may experience different temperature and evaporation rates. 4. Cell viability issues: A high percentage of non-viable bacteria will not actively take up the tracer.1. Ensure uniform cell suspension: Thoroughly mix the bacterial culture before aliquoting into wells. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile media/PBS. 4. Assess viability: Use a viability stain (e.g., Live/Dead stain) to confirm a high percentage of live bacteria in your culture. Include a heat-killed bacteria control to measure uptake in non-viable cells.[4]
4. The uptake of 3-F-D-Ala is not inhibited by unlabeled D-alanine in my competition assay. What does this mean? 1. Non-specific uptake mechanism: The uptake may not be mediated by the expected D-alanine transport system. 2. Insufficient concentration of competitor: The concentration of unlabeled D-alanine may be too low to effectively compete with the tracer. 3. Experimental artifact: Issues with the preparation of reagents or the assay setup.1. Investigate uptake pathway: This result suggests a different transport mechanism may be involved. Further investigation with other inhibitors may be necessary. 2. Increase competitor concentration: Perform a dose-response curve with a wider range of unlabeled D-alanine concentrations (e.g., from 0.05 mM to 50 mM).[2] 3. Verify reagents and setup: Double-check the concentrations of all reagents and the experimental protocol.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from 3-fluoro-D-alanine bacterial uptake assays.

Table 1: Competitive Inhibition of [18F]3,3,3-Trifluoro-D-alanine Uptake by D-Alanine in E. coli

Concentration of Unlabeled D-Alanine (mM)Percent Inhibition of [18F]3,3,3-Trifluoro-D-alanine Uptake
0.5~80%
1.0~85%
5.0~95%

Data is approximate and based on published findings.[4]

Table 2: Comparison of Radiolabeled D-Alanine Analog Uptake in Live vs. Heat-Killed Bacteria

Bacterial StrainRadiolabeled AnalogFold Decrease in Uptake (Live vs. Heat-Killed)
E. coliD-[18F]FAla~25-fold
E. coliD-[18F]FAla-d3~50-fold
S. aureusD-[18F]FAla~2.4-fold
S. aureusD-[18F]FAla-d3~3.2-fold

Data is approximate and based on published findings.[4]

Experimental Protocols

Protocol 1: General Bacterial Uptake Assay with Radiolabeled 3-F-D-Ala

This protocol outlines a general method for assessing the uptake of a radiolabeled 3-F-D-Ala analog in a bacterial culture.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Lysogeny Broth - LB)

  • Radiolabeled 3-fluoro-D-alanine (e.g., [18F]3,3,3-trifluoro-D-alanine)

  • Phosphate-Buffered Saline (PBS)

  • Scintillation vials and scintillation fluid or gamma counter tubes

  • Liquid scintillation counter or gamma counter

  • Incubator shaker

  • Centrifuge

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the appropriate growth medium.

    • Grow the culture overnight in a shaking incubator at 37°C.

    • The following day, dilute the overnight culture to an optical density at 600 nm (OD600) of 0.05 in fresh medium.

    • Grow the culture to the exponential phase (OD600 of ~0.4-0.6).[2]

  • Uptake Assay:

    • Aliquot a defined volume of the bacterial culture (e.g., 1 mL) into microcentrifuge tubes.

    • Add the radiolabeled 3-F-D-Ala to a final concentration (e.g., 1 µCi/mL).

    • Incubate the tubes at 37°C with shaking for a defined period (e.g., 90 minutes).[2]

  • Washing:

    • Pellet the bacteria by centrifugation (e.g., 5000 x g for 5 minutes).

    • Carefully remove the supernatant.

    • Resuspend the bacterial pellet in cold PBS.

    • Repeat the centrifugation and washing step at least twice to remove unbound tracer.

  • Quantification:

    • After the final wash, resuspend the pellet in a small volume of PBS and transfer to a scintillation vial with scintillation fluid or a gamma counter tube.

    • Measure the radioactivity using a liquid scintillation counter or gamma counter.

  • Controls:

    • Heat-killed control: Incubate a separate aliquot of the bacterial culture at 90°C for 30 minutes before the addition of the radiolacer.[2]

    • No-bacteria control: Incubate the radiotracer in media without bacteria to determine non-specific binding to the tube.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if the uptake of radiolabeled 3-F-D-Ala is mediated by a specific transporter that also recognizes unlabeled D-alanine.

Materials:

  • Same as Protocol 1

  • Stock solution of unlabeled D-alanine

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Competition:

    • For the competition samples, add varying concentrations of unlabeled D-alanine (e.g., 0.05 mM to 50 mM) to the bacterial aliquots simultaneously with the radiolabeled 3-F-D-Ala.[2]

  • Proceed with steps 3 and 4 of Protocol 1.

  • Analysis:

    • Compare the radioactivity in the samples with and without the unlabeled D-alanine. A significant decrease in radioactivity in the presence of the competitor indicates specific uptake.

Visualizations

Bacterial Uptake Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_processing Processing cluster_analysis Analysis bact_culture Bacterial Culture (Exponential Phase) incubation Incubate at 37°C bact_culture->incubation tracer Radiolabeled 3-F-D-Ala tracer->incubation competitor Unlabeled D-Alanine (Optional) competitor->incubation centrifuge1 Centrifuge & Discard Supernatant incubation->centrifuge1 wash Wash with PBS centrifuge1->wash centrifuge2 Repeat Centrifugation & Washing wash->centrifuge2 quantify Quantify Radioactivity centrifuge2->quantify G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Ala L-Alanine Ala_racemase Alanine Racemase L_Ala->Ala_racemase D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Ala_racemase->D_Ala D_Ala_D_Ala D-Ala-D-Ala UDP_MurNAc_peptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_peptide Ddl->D_Ala_D_Ala Lipid_II Lipid II UDP_MurNAc_peptide->Lipid_II PG_synthesis Peptidoglycan Polymerization Lipid_II->PG_synthesis Transpeptidases D,D-Transpeptidases (PBPs) L,D-Transpeptidases PG_synthesis->Transpeptidases Crosslinked_PG Cross-linked Peptidoglycan Transpeptidases->Crosslinked_PG Incorporation Incorporation into Peptidoglycan Transpeptidases->Incorporation F_D_Ala_ext Extracellular 3-F-D-Ala F_D_Ala_peri Periplasmic 3-F-D-Ala F_D_Ala_ext->F_D_Ala_peri Transport F_D_Ala_peri->Transpeptidases Inhibits/ Incorporates Incorporation->Crosslinked_PG

References

Technical Support Center: Overcoming Bacterial Resistance to 3-Fluoro-D-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-D-alanine (3-FD-Ala).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-fluoro-D-alanine?

3-Fluoro-D-alanine (3-FD-Ala) is a potent antibacterial agent that primarily acts as a suicide inhibitor of alanine racemase.[1][2] Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component for the biosynthesis of peptidoglycan, a key structural element of the bacterial cell wall.[2][3] By inhibiting this enzyme, 3-FD-Ala disrupts cell wall synthesis, leading to bacterial cell death.

Q2: What are the known mechanisms of bacterial resistance to 3-fluoro-D-alanine?

Bacteria can develop resistance to 3-FD-Ala through several mechanisms:

  • Target Modification: Mutations in the gene encoding alanine racemase (alr) can alter the enzyme's structure, reducing its affinity for 3-FD-Ala while still maintaining its catalytic activity for its natural substrate, L-alanine.

  • Metabolic Inactivation: Bacteria may possess enzymes that can metabolize and inactivate 3-FD-Ala. For instance, D-amino acid transaminase (Dat) can potentially convert 3-FD-Ala to the less toxic 3-fluoropyruvate.[1][4] A specific mutation (S180F) in D-alanine aminotransferase has been shown to confer resistance to β-chloro-D-alanine by promoting the dissociation of the antibiotic-PLP adduct.[5][6][7][8]

  • Reduced Uptake/Efflux: Although less specifically documented for 3-FD-Ala, general mechanisms of antibiotic resistance, such as reduced permeability of the cell membrane or active efflux of the drug, could also contribute to resistance.[9][10]

Q3: Are there alternative pathways for D-alanine synthesis that could bypass the inhibitory effect of 3-FD-Ala?

Yes, some bacteria possess a D-amino acid transaminase (Dat) which can synthesize D-alanine from pyruvate and a D-amino acid donor like D-glutamate.[11][12] This pathway can sometimes compensate for the inhibition of alanine racemase, contributing to resistance. Inactivation of both alanine racemase (alr) and D-amino acid transaminase (dat) can lead to D-alanine auxotrophy in some bacteria.[11]

Troubleshooting Guide

Issue 1: My bacterial culture shows unexpected resistance to 3-FD-Ala.

Possible Cause Troubleshooting Steps
Spontaneous Mutations 1. Sequence the alr and dat genes: Isolate genomic DNA from resistant colonies and sequence the alanine racemase (alr) and D-amino acid transaminase (dat) genes to identify potential resistance-conferring mutations.[5][13] 2. Perform Alanine Racemase Activity Assay: Compare the enzymatic activity of alanine racemase from resistant and sensitive strains in the presence and absence of 3-FD-Ala.
Alternative D-alanine Source 1. Analyze Media Composition: Ensure the growth medium does not contain significant amounts of D-alanine, which would bypass the need for its synthesis. 2. Test in Minimal Media: Culture the bacteria in a defined minimal medium with and without D-alanine supplementation to confirm D-alanine dependence.
Metabolic Degradation 1. Metabolite Analysis: Use techniques like HPLC or mass spectrometry to analyze the culture supernatant for the presence of 3-FD-Ala and potential metabolites like 3-fluoropyruvate.[1]

Issue 2: I am observing inconsistent results in my 3-FD-Ala susceptibility assays.

Possible Cause Troubleshooting Steps
Inoculum Size Variability 1. Standardize Inoculum: Ensure a consistent and standardized inoculum size (e.g., by adjusting to a specific optical density) for all experiments.
Media pH Fluctuations 1. Buffer the Medium: Use a well-buffered growth medium to maintain a stable pH, as pH can affect both bacterial growth and the stability/activity of 3-FD-Ala.
3-FD-Ala Stock Instability 1. Prepare Fresh Stocks: Prepare fresh stock solutions of 3-FD-Ala for each experiment and store them appropriately as recommended by the manufacturer.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of 3-FD-Ala.

  • Preparation of 3-FD-Ala dilutions: Prepare a series of twofold dilutions of 3-FD-Ala in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the 3-FD-Ala dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Result interpretation: The MIC is the lowest concentration of 3-FD-Ala that completely inhibits visible bacterial growth.

Protocol 2: Alanine Racemase Activity Assay

This spectrophotometric assay measures the activity of alanine racemase.

  • Preparation of cell-free extract: Grow bacterial cells to mid-log phase, harvest by centrifugation, and lyse the cells (e.g., by sonication) in a suitable buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction mixture: Prepare a reaction mixture containing L-alanine, pyridoxal 5'-phosphate (PLP), and the cell-free extract in a suitable buffer. To test for inhibition, pre-incubate the extract with 3-FD-Ala before adding the substrate.

  • Coupled enzyme reaction: The D-alanine produced is measured using a coupled reaction with D-amino acid oxidase and horseradish peroxidase, which results in the oxidation of a chromogenic substrate (e.g., o-dianisidine) that can be monitored spectrophotometrically.

  • Data analysis: Calculate the enzyme activity based on the rate of change in absorbance.

Signaling Pathways and Workflows

cluster_0 Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase (Alr) L_Alanine->AlanineRacemase Substrate D_Alanine D-Alanine Peptidoglycan Peptidoglycan (Cell Wall) D_Alanine->Peptidoglycan Incorporation AlanineRacemase->D_Alanine Product FDA 3-Fluoro-D-Alanine FDA->AlanineRacemase Inhibition cluster_1 Resistance Troubleshooting Workflow Start Unexpected Resistance to 3-FD-Ala CheckMedia Check Media for D-Alanine Start->CheckMedia D_AlaPresent D-Alanine Present in Media CheckMedia->D_AlaPresent Yes NoD_Ala No D-Alanine in Media CheckMedia->NoD_Ala No SequenceGenes Sequence alr and dat genes MutationFound Resistance Mutation Identified SequenceGenes->MutationFound Mutation NoMutation No Relevant Mutation SequenceGenes->NoMutation No Mutation MetaboliteAnalysis Analyze for 3-FD-Ala Metabolites MetabolitesFound Metabolic Degradation Confirmed MetaboliteAnalysis->MetabolitesFound Metabolites NoMetabolites No Degradation Detected MetaboliteAnalysis->NoMetabolites No Metabolites NoMutation->MetaboliteAnalysis NoD_Ala->SequenceGenes

References

Technical Support Center: 3-Fluoro-D-alanine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-fluoro-D-alanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-fluoro-D-alanine hydrochloride?

A1: The primary techniques for purifying 3-fluoro-D-alanine hydrochloride are recrystallization and ion-exchange chromatography. Recrystallization is often used for removing bulk impurities, while ion-exchange chromatography provides higher resolution to separate charged impurities and closely related amino acids.[1][2][3] Chiral HPLC can be employed for analytical-scale separation of enantiomers or for preparative purification if the racemate is present.

Q2: What are the potential impurities I should be aware of during the purification of 3-fluoro-D-alanine hydrochloride?

A2: Potential impurities can originate from the synthetic route. These may include the L-enantiomer (3-fluoro-L-alanine), starting materials from the synthesis, by-products from side reactions, and residual solvents.[4] Incomplete fluorination or hydrolysis steps can also lead to related amino acid impurities.

Q3: How can I assess the purity of my 3-fluoro-D-alanine hydrochloride sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the chemical structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity (the ratio of D- to L-enantiomer). Reversed-phase HPLC can be used to assess chemical purity.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, fluorine, and chlorine, which can be compared to the theoretical values for the pure hydrochloride salt to confirm its identity and purity.[5][6]

Q4: What is the expected appearance and stability of pure 3-fluoro-D-alanine hydrochloride?

A4: Pure 3-fluoro-D-alanine hydrochloride is typically a white to off-white crystalline solid. As an amino acid hydrochloride, it is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent moisture absorption.

Purification Method Performance

The choice of purification method will depend on the initial purity of the sample and the desired final purity. Below is a summary of expected performance for common techniques.

Purification MethodTypical YieldChemical PurityEnantiomeric PurityKey AdvantagesKey Disadvantages
Recrystallization 60-85%>98%>99%Simple, cost-effective, good for removing bulk impurities.May not remove structurally similar impurities.
Ion-Exchange Chromatography 50-75%>99.5%>99.5%High resolution, effective for removing charged impurities.More complex, requires specific resins and buffers.[1][7]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of 3-fluoro-D-alanine hydrochloride. The optimal solvent system may need to be determined empirically.

  • Solvent Selection: A common approach for amino acid hydrochlorides is to dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., water or a short-chain alcohol like ethanol) and then add a less polar solvent in which it is insoluble (an anti-solvent, e.g., diethyl ether or dichloromethane) to induce precipitation.

  • Dissolution: In a clean flask, dissolve the crude 3-fluoro-D-alanine hydrochloride in the minimum volume of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Slowly add diethyl ether to the hot solution with gentle swirling until the solution becomes cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum.

Ion-Exchange Chromatography Protocol

This protocol outlines the purification of 3-fluoro-D-alanine hydrochloride using a strong cation exchange resin.

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W). Prepare the resin by washing it sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally deionized water until the eluate is neutral.

  • Column Packing: Prepare a column with the conditioned resin.

  • Sample Loading: Dissolve the crude 3-fluoro-D-alanine hydrochloride in deionized water and adjust the pH to ~2 with dilute HCl. Apply the sample solution to the top of the column.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.

  • Elution: Elute the bound 3-fluoro-D-alanine hydrochloride using a gradient of aqueous ammonia (e.g., 0.1 M to 2.0 M). Collect fractions and monitor them for the presence of the product using a suitable analytical technique (e.g., TLC or HPLC).

  • Isolation: Pool the pure fractions, and remove the ammonia by rotary evaporation.

  • Conversion to Hydrochloride Salt: Dissolve the resulting free amino acid in a minimal amount of deionized water and add a stoichiometric amount of 1 M HCl.

  • Final Purification: Lyophilize the solution or recrystallize the hydrochloride salt as described in the protocol above to obtain the final product.

Troubleshooting Guide

TroubleshootingGuide start Start: Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oily_product Product is an Oil, Not a Solid start->oily_product recrystallization_yield Recrystallization Issue? low_yield->recrystallization_yield Method? chromatography_yield Chromatography Issue? low_yield->chromatography_yield Method? recrystallization_purity Recrystallization Issue? impure_product->recrystallization_purity Method? chromatography_purity Chromatography Issue? impure_product->chromatography_purity Method? residual_solvent Residual solvent present. oily_product->residual_solvent hygroscopic Product is hygroscopic. oily_product->hygroscopic solubility_issue Too much solvent used or product is too soluble. recrystallization_yield->solubility_issue Yes incomplete_elution Incomplete elution from column. chromatography_yield->incomplete_elution Yes solution_solubility Solution: Use minimal hot solvent; add anti-solvent slowly. solubility_issue->solution_solubility solution_elution Solution: Increase eluent strength or volume. incomplete_elution->solution_elution co_precipitation Impurity co-precipitated with product. recrystallization_purity->co_precipitation Yes poor_separation Poor separation of impurities on column. chromatography_purity->poor_separation Yes solution_co_precipitation Solution: Try a different solvent system or re-crystallize. co_precipitation->solution_co_precipitation solution_separation Solution: Optimize elution gradient and flow rate. poor_separation->solution_separation solution_solvent Solution: Dry thoroughly under high vacuum. residual_solvent->solution_solvent solution_hygroscopic Solution: Handle in a dry atmosphere (glove box). hygroscopic->solution_hygroscopic

Caption: Troubleshooting decision tree for purification issues.

Q: My recrystallization yield is very low. What could be the cause?

A: Low yield in recrystallization is often due to using too much solvent for dissolution or the product having high solubility in the chosen solvent system even at low temperatures.

  • Troubleshooting Steps:

    • Ensure you are using the minimum amount of hot solvent to dissolve your crude product.

    • Try a different anti-solvent to decrease the solubility of the product in the mixture.

    • Ensure adequate cooling time at a sufficiently low temperature to maximize precipitation.

Q: After recrystallization, my product is still impure. Why?

A: This can happen if the impurities have similar solubility properties to your product in the chosen solvent system, leading to co-precipitation.

  • Troubleshooting Steps:

    • Perform a second recrystallization.

    • Experiment with different solvent/anti-solvent combinations.

    • If impurities persist, consider using a more selective method like ion-exchange chromatography.

Q: I am having trouble getting my 3-fluoro-D-alanine hydrochloride to crystallize; it remains an oil.

A: An oily product can result from residual solvents or the hygroscopic nature of the compound.

  • Troubleshooting Steps:

    • Ensure all solvents are thoroughly removed by drying under high vacuum for an extended period.

    • The presence of even trace amounts of certain impurities can sometimes inhibit crystallization. A chromatographic purification step might be necessary.

    • If the product is hygroscopic, perform the final isolation steps in a dry atmosphere (e.g., a glove box).[8]

Q: My ion-exchange chromatography is not separating the impurities effectively.

A: Poor separation in ion-exchange chromatography can be due to an inappropriate pH, an incorrect elution gradient, or overloading the column.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the pH of the loading buffer allows for strong binding of your product to the resin.

    • Adjust Gradient: A shallower elution gradient can improve the resolution between your product and closely eluting impurities.[7]

    • Check Column Loading: Do not exceed the binding capacity of your resin. Overloading leads to poor separation.

    • Flow Rate: A slower flow rate can sometimes improve resolution.

Purification Workflow

PurificationWorkflow crude_product Crude 3-Fluoro-D-alanine HCl recrystallization Recrystallization crude_product->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 ion_exchange Ion-Exchange Chromatography purity_check1->ion_exchange Purity < 98% final_product Pure 3-Fluoro-D-alanine HCl purity_check1->final_product Purity > 98% purity_check2 Purity & Enantiomeric Purity Check (HPLC/NMR) ion_exchange->purity_check2 purity_check2->ion_exchange Re-purify if needed purity_check2->final_product Purity > 99.5%

Caption: General purification workflow for 3-fluoro-D-alanine HCl.

References

addressing solubility issues of 3-fluoro-D-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues and utilizing 3-fluoro-D-alanine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 3-fluoro-D-alanine hydrochloride and what is its primary application?

3-fluoro-D-alanine hydrochloride is a fluorinated analog of the amino acid D-alanine. Its primary and most well-documented application is as a potent inhibitor of the bacterial enzyme alanine racemase.[1] This enzyme is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. By inhibiting this enzyme, 3-fluoro-D-alanine disrupts cell wall synthesis, leading to antibacterial effects.

Q2: I am having trouble dissolving 3-fluoro-D-alanine hydrochloride. What are the recommended solvents?

  • Water: As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.

  • Phosphate-Buffered Saline (PBS): For biological applications, PBS at a physiological pH is a suitable solvent.

  • Dimethyl Sulfoxide (DMSO): Many organic compounds exhibit good solubility in DMSO.

It is always recommended to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to determine the optimal solubility under your specific experimental conditions.

Q3: What factors can influence the solubility of 3-fluoro-D-alanine hydrochloride?

Several factors can affect the solubility of 3-fluoro-D-alanine hydrochloride:

  • pH: The solubility of amino acids and their salts is often pH-dependent. Adjusting the pH of the aqueous solution may enhance solubility.

  • Temperature: For many compounds, solubility increases with temperature. Gentle warming of the solution may aid in dissolution. However, be cautious about potential degradation at elevated temperatures.

  • Purity of the compound: Impurities can affect the solubility characteristics of the compound.

  • Ionic strength of the solution: The presence of other salts in the solution can either increase or decrease the solubility of the compound.

Q4: How should I prepare a stock solution of 3-fluoro-D-alanine hydrochloride?

For a starting point, a 10 mM stock solution in sterile water or PBS is often used in cell-based or enzymatic assays. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q5: Is 3-fluoro-D-alanine hydrochloride stable in solution?

The stability of 3-fluoro-D-alanine hydrochloride in solution can depend on the solvent and storage conditions. For aqueous stock solutions, it is recommended to prepare them fresh or store them at -20°C for short-term storage and -80°C for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in water. The concentration may be too high for the given volume of solvent at room temperature. The pH of the water may not be optimal.Try increasing the volume of water. Gently warm the solution (e.g., to 37°C) while stirring or vortexing. Adjust the pH of the water slightly (e.g., towards a more acidic pH initially, then neutralize if necessary for the experiment). Sonication can also aid in dissolving the compound.
Precipitation occurs when adding the stock solution to cell culture media. The final concentration in the media is too high, leading to supersaturation. The solvent of the stock solution (e.g., high concentration of DMSO) is not compatible with the media.Prepare a more dilute stock solution. Perform a serial dilution of the stock solution in the cell culture medium to reach the desired final concentration. If using a DMSO stock, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent toxicity and precipitation.
Inconsistent results in biological assays. The compound may have degraded in solution. Inaccurate concentration of the stock solution due to incomplete dissolution.Prepare fresh stock solutions for each experiment. Ensure the compound is fully dissolved before making further dilutions. Store stock solutions appropriately (aliquoted at -20°C or -80°C).
Low or no inhibitory activity observed in an alanine racemase assay. The concentration of the inhibitor is too low. The enzyme may be inactive. The assay conditions are not optimal.Verify the concentration of your 3-fluoro-D-alanine hydrochloride solution. Run a positive control with a known inhibitor of alanine racemase. Optimize assay parameters such as pH, temperature, and incubation time.

Quantitative Data Summary

As specific solubility data for 3-fluoro-D-alanine hydrochloride is not widely published, the following table provides solubility information for the parent compound, D-alanine, to serve as a general reference. The hydrochloride salt is expected to have higher aqueous solubility.

CompoundSolventTemperature (°C)Solubility
D-AlanineWater25166.5 mg/mL
D-AlanineDMSO25Insoluble
D-AlanineEthanol25Insoluble

Data for D-Alanine from PubChem.

Researchers should experimentally determine the solubility of 3-fluoro-D-alanine hydrochloride for their specific application. A general protocol for this is provided below.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a general method for determining the solubility of 3-fluoro-D-alanine hydrochloride in a given solvent.

Materials:

  • 3-fluoro-D-alanine hydrochloride powder

  • Solvent of interest (e.g., Water, PBS, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Weigh out a small, known amount of 3-fluoro-D-alanine hydrochloride (e.g., 1 mg) and place it in a microcentrifuge tube.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution for any remaining solid particles.

  • If the solid has dissolved, repeat steps 1-5 with a larger amount of the compound or a smaller volume of solvent to determine the saturation point.

  • If the solid has not dissolved, add another measured volume of the solvent and repeat the vortexing and sonication steps until the solid is fully dissolved.

  • Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.

  • For a more quantitative measurement, a standard curve can be generated using a spectrophotometer if the compound has a chromophore.

Protocol 2: Preparation of a 10 mM Stock Solution

Materials:

  • 3-fluoro-D-alanine hydrochloride (Molecular Weight: 143.54 g/mol )

  • Sterile, nuclease-free water or PBS

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of 3-fluoro-D-alanine hydrochloride required to make the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 143.54 g/mol = 0.14354 g = 1.4354 mg

  • Weigh out the calculated amount of 3-fluoro-D-alanine hydrochloride and place it in a sterile tube.

  • Add the desired volume of sterile water or PBS to the tube.

  • Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or sonication can be used.

  • Sterile-filter the solution through a 0.22 µm filter if it is to be used in cell culture.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 3: Alanine Racemase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of 3-fluoro-D-alanine hydrochloride on bacterial alanine racemase.

Materials:

  • Purified alanine racemase enzyme

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or another suitable HRP substrate)

  • 3-fluoro-D-alanine hydrochloride stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Prepare Assay Reagents:

    • Prepare a solution of L-alanine in assay buffer at a concentration twice the desired final concentration.

    • Prepare a "detection mix" containing DAAO, HRP, and Amplex® Red in assay buffer. The final concentrations will need to be optimized for your specific enzyme and conditions.

    • Prepare serial dilutions of the 3-fluoro-D-alanine hydrochloride stock solution in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add a volume of the diluted 3-fluoro-D-alanine hydrochloride solutions. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer only).

    • Add the purified alanine racemase to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the L-alanine solution to all wells to start the reaction.

  • Detection:

    • Immediately add the detection mix to all wells.

    • Incubate the plate at the optimal temperature, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity over time for each inhibitor concentration.

    • Calculate the initial reaction rates from the linear portion of the curves.

    • Determine the percent inhibition for each concentration of 3-fluoro-D-alanine hydrochloride relative to the "no inhibitor" control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Alanine Racemase Inhibition Assay a Weigh 3-Fluoro-D-alanine HCl b Dissolve in Solvent (e.g., Water, PBS) a->b c Vortex/Sonicate b->c d Sterile Filter (optional) c->d e Aliquot and Store d->e f Prepare Reagents (Enzyme, Substrate, Inhibitor) e->f Use Stock Solution g Plate Setup (Inhibitor + Enzyme) f->g h Pre-incubate g->h i Initiate Reaction (Add Substrate) h->i j Add Detection Mix i->j k Measure Fluorescence j->k l Data Analysis (IC50) k->l

Caption: Experimental workflow for preparing and using 3-fluoro-D-alanine hydrochloride.

signaling_pathway cluster_bacterium Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase (Enzyme) L_Alanine->AlanineRacemase Substrate D_Alanine D-Alanine AlanineRacemase->D_Alanine Product Peptidoglycan Peptidoglycan (Cell Wall Component) D_Alanine->Peptidoglycan CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Inhibitor 3-Fluoro-D-alanine Inhibitor->AlanineRacemase Inhibition Inhibition

Caption: Mechanism of action of 3-fluoro-D-alanine as an inhibitor of alanine racemase.

References

protocol modifications for using 3-fluoro-D-alanine with different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 3-fluoro-D-alanine (3-FD-Ala) in bacteriological research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 3-FD-Ala with different bacterial strains.

Issue 1: No or low uptake of 3-FD-Ala in Gram-positive bacteria.

Possible Cause: Gram-positive bacteria may have lower uptake of some fluorinated D-alanine analogs compared to Gram-negative bacteria.[1][2] This could be due to factors like the tolerance of species-specific transpeptidases for the fluorinated substrate.[1][2]

Suggested Solution:

  • Increase Incubation Time: Prolonging the exposure of the bacteria to 3-FD-Ala may enhance uptake.

  • Optimize Concentration: While high concentrations can be toxic, a systematic titration to find the optimal concentration for uptake without significant toxicity is recommended.

  • Alternative Analogs: Consider using other D-alanine analogs, such as D-[3-¹¹C]-alanine, which has shown high uptake in both Gram-positive and Gram-negative bacteria.[3]

  • Permeabilizing Agents: In some cases, sub-inhibitory concentrations of cell wall-active agents may increase the permeability of the cell wall to 3-FD-Ala. This should be carefully validated to ensure it doesn't interfere with the primary experimental goals.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values.

Possible Cause: Inconsistencies in MIC values can stem from variations in experimental conditions.

Suggested Solution:

  • Standardize Inoculum: Ensure a consistent bacterial inoculum size, typically around 5 x 10⁵ CFU/mL, for all experiments.[4]

  • Media Consistency: Use the same batch of Mueller-Hinton Broth (MHB) or other specified media for all assays to avoid variations in nutrient composition.[5] For certain fastidious organisms, media supplementation may be necessary.[6]

  • pH Control: The optimal pH for reactions involving D-alanine analogs can be specific. For example, the conversion of 3-fluoropyruvate to 3-fluoro-L-alanine is optimal at pH 7.8.[7] Ensure the pH of your media is consistent.

  • Solubility of 3-FD-Ala: Confirm that 3-FD-Ala is fully dissolved in the test medium. If solubility is an issue, consider preparing a stock solution in a suitable solvent and then diluting it in the medium, ensuring the final solvent concentration is not inhibitory to the bacteria.[5]

Issue 3: Unexpected bacterial resistance to 3-FD-Ala.

Possible Cause: Bacteria can develop resistance to D-alanine analogs. This may involve alterations in the enzymes involved in peptidoglycan synthesis or changes in cell wall composition.

Suggested Solution:

  • Synergy Testing: Combine 3-FD-Ala with other antimicrobial agents. For example, D-cycloserine has been shown to enhance the effectiveness of vancomycin against highly resistant Staphylococcus aureus.[8]

  • Investigate Resistance Mechanisms: Sequence key genes involved in peptidoglycan synthesis, such as those encoding for alanine racemase (alr), D-alanine-D-alanine ligase (ddl), and penicillin-binding proteins (PBPs), to identify potential mutations.

  • Metabolic Profiling: Analyze the metabolic profile of the resistant strain to identify any changes in pathways related to D-alanine metabolism.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of 3-fluoro-D-alanine?

A1: 3-fluoro-D-alanine acts as an inhibitor of alanine racemase, an essential enzyme in bacteria that converts L-alanine to D-alanine.[9] D-alanine is a crucial component of the bacterial cell wall peptidoglycan.[8][10] By inhibiting this enzyme, 3-FD-Ala disrupts peptidoglycan synthesis, leading to cell lysis and death.

Q2: Is 3-fluoro-D-alanine effective against both Gram-positive and Gram-negative bacteria?

A2: While D-alanine analogs can be effective against a broad spectrum of bacteria, some studies have shown that certain fluorinated analogs, like D-[¹⁸F]-CF₃-ala, exhibit higher uptake in Gram-negative bacteria such as E. coli compared to some Gram-positive bacteria like S. aureus.[1][2][11] However, other analogs like D-[3-¹¹C]alanine show high uptake in both.[3][12] The effectiveness can be strain-dependent.

Experimental Protocols

Q3: How do I determine the Minimum Inhibitory Concentration (MIC) of 3-FD-Ala?

A3: The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Can I use 3-FD-Ala in synergy assays with other antibiotics?

A4: Yes, synergy testing is a valuable application. The checkerboard assay or the diagonal assay can be used to assess the synergistic, additive, or antagonistic effects of 3-FD-Ala in combination with other antimicrobial agents.[14]

Troubleshooting

Q5: My bacterial culture is not growing in the presence of 3-FD-Ala, even at low concentrations. What could be the reason?

A5: Some bacterial strains may be highly susceptible to 3-FD-Ala. It is also possible that the initial stock concentration of your 3-FD-Ala is higher than anticipated. We recommend verifying the concentration of your stock solution and performing a wider range of dilutions in your MIC assay. Additionally, ensure that the growth medium and incubation conditions are optimal for the specific bacterial strain being tested.

Q6: I am observing variability in the uptake of radiolabeled 3-FD-Ala between experiments. How can I improve consistency?

A6: To improve the consistency of radiolabeled 3-FD-Ala uptake, ensure that the bacterial cultures are in the same growth phase (preferably mid-logarithmic phase) for each experiment. Standardize the incubation time and temperature, and ensure that the specific activity of the radiolabeled compound is consistent across batches.

Data Presentation

Table 1: Comparative Uptake of D-Alanine Analogs in Different Bacterial Strains
Bacterial StrainD-Alanine AnalogRelative UptakeReference
Escherichia coliD-[¹⁸F]CF₃-alaHigh[1][2]
Acinetobacter baumanniiD-[¹⁸F]CF₃-alaHigh[2]
Pseudomonas aeruginosaD-[¹⁸F]CF₃-alaSignificant[2]
Staphylococcus aureusD-[¹⁸F]CF₃-alaLower[1][2]
Listeria monocytogenesD-[¹⁸F]CF₃-alaLower[2]
Pseudomonas aeruginosaD-[3-¹¹C]alanineHigh[3][12]
Escherichia coliD-[3-¹¹C]alanineHigh[3][12]
Staphylococcus aureusD-[3-¹¹C]alanineHigh[3][12]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from CLSI guidelines.[6][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[5]

  • 3-fluoro-D-alanine (3-FD-Ala) stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Prepare 3-FD-Ala Dilutions:

    • Prepare a 2-fold serial dilution of the 3-FD-Ala stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the 3-FD-Ala dilution.

    • Include a positive control (wells with inoculum and no 3-FD-Ala) and a negative control (wells with MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[13]

  • Determine MIC:

    • The MIC is the lowest concentration of 3-FD-Ala at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by 3-Fluoro-D-alanine

Peptidoglycan_Inhibition cluster_cytoplasm Bacterial Cytoplasm cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Ala_Racemase Alanine Racemase (Alr) L_Ala->Ala_Racemase Substrate D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Substrate Ala_Racemase->D_Ala Product FD_Ala 3-Fluoro-D-alanine FD_Ala->Ala_Racemase Inhibition D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala Product MurF MurF Ligase D_Ala_D_Ala->MurF Substrate UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->MurF Substrate UDP_NAM_pentapeptide UDP-NAM-pentapeptide MurF->UDP_NAM_pentapeptide Product PBP Penicillin-Binding Proteins (PBPs) UDP_NAM_pentapeptide->PBP Precursor Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalysis MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum (to ~1x10^6 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacteria (Final: ~5x10^5 CFU/mL) dilute_inoculum->inoculate prep_plate Prepare 2-fold Serial Dilutions of 3-FD-Ala in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Troubleshooting_Uptake issue Issue: Low/No Uptake of 3-FD-Ala in Gram-positive Bacteria cause1 Possible Cause: Lower tolerance of species-specific transpeptidases issue->cause1 cause2 Possible Cause: Insufficient incubation time or concentration issue->cause2 solution4 Solution: Consider Permeabilizing Agents (with caution) issue->solution4 solution3 Solution: Use Alternative D-alanine Analogs cause1->solution3 solution1 Solution: Increase Incubation Time cause2->solution1 solution2 Solution: Optimize 3-FD-Ala Concentration cause2->solution2

References

Validation & Comparative

A Comparative Guide to the Inhibitory Effect of 3-Fluoro-D-alanine Hydrochloride on Bacterial Alanine Racemase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effects of 3-fluoro-D-alanine hydrochloride on bacterial alanine racemase, a critical enzyme in peptidoglycan synthesis and a key target for antimicrobial drug development. Through a detailed comparison with other known inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in the field of antibacterial drug discovery.

Introduction to Alanine Racemase and its Inhibition

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[1] D-alanine is an essential building block of the peptidoglycan layer of the bacterial cell wall, which provides structural integrity and protection to the bacterium.[1] As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents with high selectivity.

3-Fluoro-D-alanine is a potent inhibitor of bacterial alanine racemase.[2] It acts as a "suicide substrate," meaning the enzyme converts it into a reactive intermediate that then irreversibly inactivates the enzyme.[3] This guide compares the inhibitory performance of 3-fluoro-D-alanine hydrochloride with two other well-characterized alanine racemase inhibitors: D-cycloserine and β-chloro-D-alanine.

Comparative Analysis of Alanine Racemase Inhibitors

The inhibitory activities of 3-fluoro-D-alanine hydrochloride and its alternatives are summarized in the table below. It is important to note that different studies employ various metrics to quantify enzyme inhibition. For irreversible inhibitors like 3-fluoro-D-alanine and β-chloro-D-alanine, metrics such as the second-order rate constant of inactivation and partition ratio are often used, while for reversible inhibitors like D-cycloserine, the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are more common.

InhibitorTarget EnzymeOrganismInhibition MetricValueMechanism of Action
3-Fluoro-D-alanine Alanine RacemaseEscherichia coli BSecond-order rate constant (k₂)93 M⁻¹s⁻¹[3]Suicide Inhibition[3]
Escherichia coli BPartition Ratio820 turnovers/inactivation[3]
D-cycloserine Alanine RacemaseEscherichia coli WInhibition Constant (Ki)6.5 x 10⁻⁴ M[4]Competitive Inhibition[4]
Alanine RacemaseStreptococcus iniaeIC503.69 µMCompetitive Inhibition
β-Chloro-D-alanine Alanine RacemaseE. coli & B. subtilis% Inhibition90-95%[5]Irreversible Inhibition[5]

Note on Inhibition Metrics:

  • Second-order rate constant (k₂): This value reflects the efficiency of an irreversible inhibitor. A higher k₂ value indicates a more rapid inactivation of the enzyme.

  • Partition Ratio: For suicide inhibitors, this is the number of catalytic turnovers the enzyme performs on the inhibitor before it is irreversibly inactivated. A lower partition ratio signifies a more efficient inhibitor.

  • Inhibition Constant (Ki): This represents the dissociation constant of the enzyme-inhibitor complex for a reversible inhibitor. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

  • IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.

Mechanism of Action and Signaling Pathway

The primary cellular pathway affected by these inhibitors is the bacterial peptidoglycan synthesis pathway . By inhibiting alanine racemase, these compounds deplete the pool of D-alanine, a crucial precursor for the pentapeptide side chains that cross-link the peptidoglycan strands. This weakens the cell wall, ultimately leading to cell lysis and bacterial death.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_inhibitors Inhibitors L_Ala L-Alanine Alr Alanine Racemase L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase D_Ala->Ddl Alr->D_Ala D_Ala_D_Ala D-Alanyl-D-Alanine Ddl->D_Ala_D_Ala UDP_NAM_peptide UDP-MurNAc- (pentapeptide) D_Ala_D_Ala->UDP_NAM_peptide Incorporation Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Translocation to membrane Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase PG_strand Growing Peptidoglycan PG_strand->PG_strand Lipid_II_periplasm->PG_strand Transglycosylation (Polymerization) PBP Penicillin-Binding Proteins (PBPs) F_D_Ala 3-Fluoro-D-alanine F_D_Ala->Alr Inhibits D_Cyc D-cycloserine D_Cyc->Alr Inhibits Cl_D_Ala β-Chloro-D-alanine Cl_D_Ala->Alr Inhibits

Figure 1. Inhibition of the bacterial peptidoglycan synthesis pathway by alanine racemase inhibitors.

The diagram above illustrates the central role of alanine racemase in providing the D-alanine necessary for cell wall construction. 3-Fluoro-D-alanine hydrochloride and its alternatives directly target this enzyme, disrupting the entire downstream process.

Experimental Protocols

Validating the inhibitory effect of compounds like 3-fluoro-D-alanine hydrochloride requires robust enzymatic assays. Below are detailed methodologies for key experiments.

Alanine Racemase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay continuously monitors the production of D-alanine by coupling its formation to the oxidation of a substrate by D-amino acid oxidase (DAAO), which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Workflow Diagram:

Assay_Workflow L_Ala L-Alanine Alr Alanine Racemase L_Ala->Alr D_Ala D-Alanine Alr->D_Ala DAAO D-Amino Acid Oxidase D_Ala->DAAO H2O2 H₂O₂ DAAO->H2O2 HRP Horseradish Peroxidase H2O2->HRP Chromogen_ox Oxidized Chromogen (Colored Product) HRP->Chromogen_ox Chromogen_red Reduced Chromogen (Colorless) Chromogen_red->HRP

Figure 2. Workflow for the coupled-enzyme spectrophotometric assay for alanine racemase activity.

Materials:

  • Purified bacterial alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO) from porcine kidney

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (pH 8.0)

  • 3-Fluoro-D-alanine hydrochloride and other inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, PLP, DAAO, HRP, and the chromogenic substrate.

  • Add varying concentrations of the inhibitor (e.g., 3-fluoro-D-alanine hydrochloride) to the wells of the microplate.

  • Add the purified alanine racemase to each well and pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding L-alanine to each well.

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogen in a microplate reader.

  • Record the rate of reaction (change in absorbance over time).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Determination of Kinetic Parameters (Ki) using HPLC

This method directly measures the formation of D-alanine from L-alanine and is used to determine the kinetic parameters of inhibition, such as the Ki for reversible inhibitors.

Workflow Diagram:

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis Reaction_Mix Reaction Mixture (Buffer, PLP, L-Ala, Inhibitor) Enzyme Alanine Racemase Reaction_Mix->Enzyme Incubation Incubation (e.g., 37°C) Enzyme->Incubation Quenching Reaction Quenching (e.g., Acid) Incubation->Quenching Derivatization Derivatization with Chiral Reagent Quenching->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection Detection (e.g., UV/Fluorescence) HPLC->Detection Quantification Quantification of L-Ala and D-Ala Detection->Quantification

Figure 3. Workflow for determining alanine racemase kinetics using HPLC.

Materials:

  • Purified bacterial alanine racemase

  • L-alanine (substrate)

  • Inhibitors (e.g., D-cycloserine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Reaction buffer (e.g., Tris-HCl, pH 8.5)

  • Quenching solution (e.g., trichloroacetic acid)

  • Chiral derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a chiral column and appropriate detector (e.g., UV or fluorescence)

Procedure:

  • Set up reaction mixtures containing buffer, PLP, and varying concentrations of the substrate (L-alanine) and the inhibitor.

  • Pre-incubate the mixtures at a constant temperature (e.g., 37°C).

  • Initiate the reactions by adding a fixed amount of purified alanine racemase.

  • After a specific time, stop the reactions by adding the quenching solution.

  • Derivatize the amino acids in the reaction mixture with a chiral reagent to allow for their separation by HPLC.

  • Inject the derivatized samples into the HPLC system equipped with a chiral column.

  • Separate and quantify the amounts of L-alanine and D-alanine based on the peak areas from the chromatogram.

  • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

  • Determine the type of inhibition and the Ki value by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

3-Fluoro-D-alanine hydrochloride is a highly effective suicide inhibitor of bacterial alanine racemase. Its mechanism of action, which involves irreversible inactivation of the enzyme, makes it a promising candidate for antibacterial drug development. While direct comparative data in the form of IC50 or Ki values are not always available for such inhibitors, metrics like the second-order rate constant and partition ratio demonstrate its high efficiency. In comparison, D-cycloserine acts as a potent competitive inhibitor, while β-chloro-D-alanine is also an effective irreversible inhibitor. The choice of inhibitor for further research and development will depend on a variety of factors, including potency, specificity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other novel alanine racemase inhibitors.

References

A Comparative Analysis of D-Alanine, 3-fluoro-, hydrochloride and D-cycloserine as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of two D-alanine analogues: D-Alanine, 3-fluoro-, hydrochloride (also known as fludalanine) and D-cycloserine. Both compounds interfere with the essential D-alanine pathway in bacterial cell wall synthesis, a critical process for bacterial viability. This document summarizes their mechanisms of action, in vitro antibacterial activity, and available in vivo data, presenting quantitative information in a structured format to aid in research and development.

At a Glance: Key Differences and Similarities

FeatureThis compound (Fludalanine)D-cycloserine
Primary Mechanism of Action Irreversible inhibitor of Alanine Racemase (Alr)Competitive inhibitor of Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl)
Antibacterial Spectrum Broad-spectrum against Gram-positive and Gram-negative bacteriaBroad-spectrum, notably used against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.[1]
In Vivo Efficacy Limited data available; has been studied in combination therapies. A radiolabeled version has been used for in vivo imaging of bacterial infections, indicating uptake in live bacteria.[2]Established efficacy, particularly in the treatment of multidrug-resistant tuberculosis.

Mechanism of Action: Targeting the D-Alanine Pathway

Both this compound and D-cycloserine disrupt the synthesis of peptidoglycan, a vital component of the bacterial cell wall. They achieve this by targeting the enzymes responsible for the synthesis of the D-alanyl-D-alanine dipeptide.

This compound acts as a potent irreversible inhibitor of Alanine Racemase (Alr) . This enzyme is responsible for the conversion of L-alanine to D-alanine, the precursor for the D-alanyl-D-alanine dipeptide. By irreversibly inactivating Alr, fludalanine effectively shuts down the supply of D-alanine.

D-cycloserine , being a structural analog of D-alanine, competitively inhibits two key enzymes in the pathway:

  • Alanine Racemase (Alr): It competes with L-alanine for the active site of Alr, preventing the formation of D-alanine.[3][4][5]

  • D-alanine:D-alanine Ligase (Ddl): It also competes with D-alanine for the active site of Ddl, the enzyme that ligates two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[3][4][5]

This dual-inhibition mechanism makes D-cycloserine a potent inhibitor of peptidoglycan synthesis.

cluster_0 Cytoplasm cluster_1 Inhibitors L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase (Alr) D-Alanyl-D-Alanine D-Alanyl-D-Alanine D-Alanine->D-Alanyl-D-Alanine D-Ala:D-Ala Ligase (Ddl) Peptidoglycan Precursor Peptidoglycan Precursor D-Alanyl-D-Alanine->Peptidoglycan Precursor D-Alanine, 3-fluoro-, HCl D-Alanine, 3-fluoro-, HCl Alanine Racemase (Alr) Alanine Racemase (Alr) D-Alanine, 3-fluoro-, HCl->Alanine Racemase (Alr) Irreversible Inhibition D-cycloserine D-cycloserine D-cycloserine->Alanine Racemase (Alr) Competitive Inhibition D-Ala:D-Ala Ligase (Ddl) D-Ala:D-Ala Ligase (Ddl) D-cycloserine->D-Ala:D-Ala Ligase (Ddl) Competitive Inhibition

Mechanism of Action of D-Alanine, 3-fluoro-, HCl and D-cycloserine

In Vitro Antibacterial Activity: A Comparative Overview

Direct head-to-head comparisons of the minimum inhibitory concentrations (MICs) of this compound and D-cycloserine as single agents are limited in the available literature. However, data from various studies provide insights into their respective activities. The following table summarizes available MIC data for representative Gram-positive and Gram-negative bacteria.

OrganismThis compound (Fludalanine) MIC (µg/mL)D-cycloserine MIC (µg/mL)
Escherichia coli≤4 (in combination with pentizidone)[6]10-4 to 10-2 M (molar concentration)[7]
Staphylococcus aureus≤4 (in combination with pentizidone)[6]12.5 - 100[8]
Pseudomonas aeruginosa≤64 (in combination with pentizidone)[6]Induces cell envelope stress, suggesting activity[9]
Mycobacterium tuberculosisNot widely reported as a single agent10 - 20 (H37Rv strain)[10]

Note: The MIC values for this compound are reported from a study where it was used in a 1:1 combination with pentizidone.[6] This combination may have synergistic effects, and the MIC of fludalanine alone may differ.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antibacterial agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of the antibacterial agent in a 96-well microtiter plate. Start->Prepare Serial Dilutions Inoculate Plate Inoculate each well with the bacterial suspension. Prepare Serial Dilutions->Inoculate Plate Prepare Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Prepare Inoculum->Inoculate Plate Incubate Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours). Inoculate Plate->Incubate Read Results Visually inspect for the lowest concentration with no visible bacterial growth (turbidity). Incubate->Read Results Determine MIC The lowest concentration inhibiting growth is the MIC. Read Results->Determine MIC End End Determine MIC->End

Experimental Workflow for MIC Determination

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent at a concentration significantly higher than the expected MIC.

  • Preparation of Microtiter Plates: Aseptically, two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. A growth control well (broth and inoculum only) and a sterility control well (broth only) are also included.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most common bacteria).

  • Reading and Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vivo Efficacy

This compound (Fludalanine): Comprehensive in vivo efficacy data for fludalanine as a standalone antibacterial agent is limited. However, a study utilizing radiolabeled D-fluoroalanine ([18F]FAla) for positron emission tomography (PET) imaging demonstrated its specific uptake in both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria in a soft-tissue infection model.[2] The ability to differentiate between infection and sterile inflammation suggests that the compound is actively taken up by metabolically active bacteria in a living host, a prerequisite for antibacterial activity.[2] It is important to note that a clinical trial of fludalanine (MK641) in combination with pentizidone was halted due to safety concerns.[2]

D-cycloserine: D-cycloserine has a well-established history of in vivo efficacy, particularly as a second-line agent in the treatment of multidrug-resistant Mycobacterium tuberculosis infections. Its ability to penetrate various body tissues, including the central nervous system, contributes to its therapeutic utility.

Conclusion

Both this compound and D-cycloserine are potent inhibitors of the bacterial D-alanine pathway, a critical target for antibacterial drug development. D-cycloserine's dual inhibition of both Alanine Racemase and D-alanine:D-alanine Ligase provides a robust mechanism of action that has been clinically validated, especially in the context of tuberculosis. This compound's irreversible inhibition of Alanine Racemase also presents a compelling antibacterial strategy.

While direct comparative in vitro data is sparse, the available information suggests that both compounds possess broad-spectrum activity. The in vivo data for D-cycloserine is extensive, whereas that for fludalanine is less developed, with its clinical development having been halted. For researchers and drug development professionals, both molecules offer valuable insights into the targeting of the D-alanine pathway. Further head-to-head comparative studies would be beneficial to fully elucidate their relative potencies and spectra of activity.

References

A Comparative Analysis of Fluorinated D-Alanine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fluorinated D-alanine analogs, supported by experimental data. D-alanine is a crucial component of the bacterial cell wall, making its metabolic pathway an attractive target for novel antibacterial agents. Fluorination of D-alanine can enhance its biological activity and metabolic stability, offering promising avenues for drug discovery.

This guide provides a comparative overview of key performance indicators for various fluorinated D-alanine analogs, details the experimental protocols used to obtain this data, and visualizes the underlying biological pathways and experimental workflows.

Performance Comparison of Fluorinated D-Alanine Analogs

The following tables summarize quantitative data on the biological activity and metabolic stability of several fluorinated D-alanine analogs. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

AnalogTarget Organism/EnzymeKey FindingsReference
D-Fluoroalanine (DFA) BacteriaPotent inhibitor of bacterial alanine racemase.[1] Failed in clinical trials due to unacceptable toxicity.[2][3][1][2][3]
Fludalanine (2-²H-3-fluoro-D-alanine) BacteriaDeuterated analog of DFA with reduced in vivo defluorination.[3] Primary metabolism involves oxidation to fluoropyruvate and reduction to fluorolactate.[1][1][3]
D-[¹⁸F]FAla E. coli, S. aureusAccumulates in bacteria, enabling PET imaging of infections. Higher uptake in E. coli than S. aureus.[3][3]
D-[¹⁸F]FAla-d₃ E. coli, S. aureusDeuterated radiolabeled analog. Similar to D-[¹⁸F]FAla in bacterial uptake and in vivo defluorination.[3][3]
D-[¹⁸F]CF₃-ala Gram-negative pathogensShows high uptake in various Gram-negative bacteria.[3][3]
β-Cyano-D-alanine D-amino acid transaminaseEfficient suicide substrate with a Kᵢ of 10 µM.[4][4]

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

AnalogM. tuberculosis (drug-susceptible) (µg/mL)M. tuberculosis (drug-resistant) (µg/mL)M. smegmatis (µg/mL)Reference
Thiadiazolidinones 6.25 - 1001.56 - 6.25Not specified[5]

Enzyme Inhibition

InhibitorEnzymeIC₅₀ (µM)Reference
Thiadiazolidinones M. tuberculosis alanine racemase<0.03 - 28[5]
Thiadiazolidinones M. smegmatis alanine racemase23 - >150[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton broth (or other suitable broth)

  • Fluorinated D-alanine analog stock solution

  • Sterile diluent (e.g., broth or saline)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the fluorinated D-alanine analog in the broth directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final desired concentration (typically 5 x 10⁵ CFU/mL) in broth.

  • Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL or 200 µL.

  • Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the analog that completely inhibits visible growth of the bacteria.

Alanine Racemase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of alanine racemase, a key enzyme in bacterial cell wall synthesis.

Materials:

  • Purified alanine racemase enzyme

  • L-alanine (substrate)

  • Fluorinated D-alanine analog (inhibitor)

  • Assay buffer (e.g., 10 mM borate buffer, pH 8.5)

  • Reaction termination solution (e.g., methanol)

  • HPLC with a chiral column for separating D- and L-alanine

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, L-alanine, and the purified alanine racemase.

  • Inhibitor Addition: Add varying concentrations of the fluorinated D-alanine analog to the reaction mixtures. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5 minutes).

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Analysis: Analyze the reaction mixtures by HPLC with a chiral column to quantify the amount of D-alanine produced.

  • IC₅₀ Determination: Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀).

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo stability.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Fluorinated D-alanine analog stock solution

  • Acetonitrile (quenching solution)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the fluorinated D-alanine analog in the phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching: Stop the reaction in the aliquots by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key biological pathways and experimental processes.

D_Alanine_Metabolism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Fluorinated D-Alanine Analogs L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala:D-Ala Ligase (Ddl) UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide Incorporation Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc_pentapeptide->Peptidoglycan Transpeptidation Fluoro_D_Ala Fluorinated D-Alanine Analog Fluoro_D_Ala->D_Ala Inhibits Alr Fluoro_D_Ala->D_Ala_D_Ala Inhibits Ddl

Caption: Bacterial D-alanine metabolism and points of inhibition by fluorinated analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Lead Optimization start Design of Fluorinated D-Alanine Analogs synthesis Chemical or Enzymatic Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification enzyme_inhibition Enzyme Inhibition Assays (Alanine Racemase, D-Ala:D-Ala Ligase) purification->enzyme_inhibition antibacterial_activity Antibacterial Activity (MIC Determination) purification->antibacterial_activity cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) purification->cytotoxicity metabolic_stability Metabolic Stability Assays (Liver Microsomes) purification->metabolic_stability data_analysis Comparative Data Analysis enzyme_inhibition->data_analysis antibacterial_activity->data_analysis cytotoxicity->data_analysis metabolic_stability->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of fluorinated D-alanine analogs.

References

A Comparative Guide to 3-Fluoro-D-Alanine Hydrochloride and its Alternatives for Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, particularly in the realm of antibacterial agents targeting cell wall synthesis, a thorough understanding of the cross-reactivity of lead compounds is paramount. This guide provides a comparative analysis of 3-fluoro-D-alanine hydrochloride (DFA) and its common alternatives, focusing on their inhibitory actions, off-target effects, and the experimental protocols used for their evaluation.

Introduction to D-Alanine Analogs as Antimicrobial Agents

D-alanine is an essential component of the bacterial cell wall, specifically in the peptidoglycan layer. Enzymes involved in D-alanine metabolism, such as alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl), are attractive targets for antimicrobial drug development as they are generally absent in eukaryotes. 3-Fluoro-D-alanine is a fluorinated analog of D-alanine known to be a potent inhibitor of bacterial alanine racemase.[1] This guide compares DFA with other well-known inhibitors of this pathway: D-cycloserine, β-chloro-D-alanine, and O-carbamyl-D-serine.

Comparative Analysis of Inhibitory Activity

The primary target for 3-fluoro-D-alanine and its alternatives is alanine racemase, an enzyme responsible for the conversion of L-alanine to D-alanine. However, the potency and specificity of these compounds can vary significantly depending on the bacterial species and the specific enzyme.

Table 1: Comparative Inhibitory Activity against Bacterial Enzymes

CompoundPrimary Target(s)OrganismInhibition Constant (Ki / IC50)Citation(s)
3-Fluoro-D-alanine (DFA) Alanine RacemaseEscherichia coli BSecond-order rate constant for inactivation: 93 M⁻¹s⁻¹[2]
Alanine RacemaseMycobacterium tuberculosisPoor inhibitor[3][4]
D-Cycloserine Alanine Racemase, D-alanine:D-alanine LigaseEscherichia coli WKi (Alr): 0.65 mM[5]
Alanine RacemaseMycobacterium tuberculosisIC50: 26.4 ± 1.7 µM[6]
β-Chloro-D-alanine Alanine Racemase, D-glutamate-D-alanine transaminaseEscherichia coli, Bacillus subtilis90-95% inhibition of both enzymes[7]
D-amino acid transaminaseBacillus sphaericusKi = 10 µM (competitive with D-alanine)[8]
Glutamate Racemase (Primary Target)Mycobacterium tuberculosisMechanism-based inactivator[3][4]
O-Carbamyl-D-serine Alanine RacemaseStreptococcus faecalisEffective inhibitor (specific Ki/IC50 not provided)[8]

Note: Direct comparison of inhibitory values should be made with caution as experimental conditions may vary between studies.

Cross-Reactivity and Off-Target Effects

A critical aspect of drug development is understanding the potential for off-target interactions, which can lead to toxicity and other adverse effects.

3-Fluoro-D-alanine (DFA) : While primarily targeting alanine racemase, the metabolism of DFA in mammals involves oxidation to fluoropyruvate and subsequent reduction to fluorolactate.[1] The potential for these metabolites to interact with other enzymes is an important consideration for cross-reactivity studies.

D-Cycloserine : This compound is well-known for its significant off-target effects, which limit its clinical use.[9] It acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, leading to various neuropsychiatric side effects, including headaches, confusion, depression, and seizures.[6][10] D-cycloserine also inhibits D-alanine:D-alanine ligase, demonstrating a broader spectrum of activity within the peptidoglycan synthesis pathway.[11][12]

β-Chloro-D-alanine : The L-isomer of β-chloro-alanine has been shown to be less specific than the D-isomer, inhibiting other enzymes such as decarboxylases and transaminases.[4] In Mycobacterium tuberculosis, the primary target of β-chloro-D-alanine is not alanine racemase but glutamate racemase, another key enzyme in peptidoglycan synthesis.[3][4] It also inhibits D-amino acid transaminase.[8]

O-Carbamyl-D-serine : This compound is described as a suicide substrate for alanine racemase. While specific cross-reactivity data is limited in the searched literature, its structural similarity to serine suggests the potential for interaction with other serine-utilizing enzymes.

Table 2: Summary of Off-Target Effects

CompoundKnown Off-Target(s)Organism/SystemEffectCitation(s)
D-Cycloserine NMDA ReceptorMammalian CNSPartial Agonist[6]
D-alanine:D-alanine LigaseBacteriaInhibition[11][12]
β-Chloro-L-alanine Decarboxylases, TransaminasesBacteria/MammalsInhibition[4]
β-Chloro-D-alanine D-glutamate-D-alanine transaminase, D-amino acid transaminaseBacteriaInhibition[7][8]
Glutamate RacemaseMycobacterium tuberculosisInhibition[3][4]

Experimental Protocols

Accurate assessment of enzyme inhibition and cross-reactivity relies on robust experimental protocols. Below are generalized methodologies for key assays.

Alanine Racemase Inhibition Assay (Coupled-Enzyme Method)

This is a common method for determining the activity of alanine racemase and the potency of its inhibitors.

Principle: The assay measures the conversion of L-alanine to D-alanine (or vice versa) by alanine racemase. The product of this reaction is then used as a substrate for a second enzyme, D-amino acid oxidase, which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a detectable colorimetric signal. The rate of color formation is proportional to the alanine racemase activity.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)[13]

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-alanine, D-amino acid oxidase, HRP, and the chromogenic substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., 3-fluoro-D-alanine hydrochloride) or a vehicle control to the wells.

  • Enzyme Addition: Initiate the reaction by adding a suitable concentration of purified alanine racemase to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 550 nm) at regular time intervals.[13]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value. For Ki determination, the assay should be performed with varying concentrations of both the substrate and the inhibitor.

Alanine_Racemase_Assay cluster_reaction1 Alanine Racemase Reaction cluster_reaction2 Coupled Enzyme Reaction cluster_detection Detection L-Alanine L-Alanine Alr Alanine Racemase L-Alanine->Alr Substrate D-Alanine D-Alanine Alr->D-Alanine Product DAAO D-Amino Acid Oxidase D-Alanine->DAAO Substrate Inhibitor 3-Fluoro-D-alanine or Alternative Inhibitor->Alr Pyruvate Pyruvate DAAO->Pyruvate H2O2 H2O2 DAAO->H2O2 HRP HRP H2O2->HRP Chromogen_oxidized Chromogen (colored) HRP->Chromogen_oxidized Colorimetric Signal Chromogen_reduced Chromogen (colorless) Chromogen_reduced->HRP

Figure 1. Workflow for a coupled-enzyme alanine racemase inhibition assay.

Cross-Reactivity Profiling

To assess the selectivity of a compound, it should be tested against a panel of related enzymes.

Principle: The inhibitory activity of the compound is measured against a selection of enzymes that are structurally or functionally related to the primary target. This helps to identify potential off-target interactions.

Procedure:

  • Enzyme Panel Selection: Select a panel of enzymes for screening. For inhibitors of D-alanine metabolism, this could include other racemases (e.g., glutamate racemase), transaminases (e.g., D-amino acid transaminase), ligases, and relevant mammalian enzymes to assess potential toxicity.

  • Assay Adaptation: For each enzyme in the panel, use an established activity assay. This may require different substrates, coupling enzymes, and detection methods.

  • Inhibition Screening: Screen the test compound at a fixed concentration (e.g., 10 µM or 100 µM) against each enzyme in the panel.

  • Dose-Response Analysis: For any enzyme that shows significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 or Ki value.

  • Selectivity Index Calculation: The selectivity of the compound can be expressed as the ratio of its potency against the off-target enzyme to its potency against the primary target (e.g., Selectivity Index = IC50 (Off-target) / IC50 (Primary Target)). A higher selectivity index indicates greater specificity for the primary target.

Cross_Reactivity_Workflow Compound Test Compound (e.g., 3-Fluoro-D-alanine) Primary_Target Primary Target (Alanine Racemase) Compound->Primary_Target Off_Target_1 Off-Target 1 (e.g., Glutamate Racemase) Compound->Off_Target_1 Off_Target_2 Off-Target 2 (e.g., D-amino acid Transaminase) Compound->Off_Target_2 Off_Target_N Off-Target n (e.g., Mammalian Enzyme) Compound->Off_Target_N Assay_Primary Activity Assay Primary_Target->Assay_Primary Assay_Off_1 Activity Assay Off_Target_1->Assay_Off_1 Assay_Off_2 Activity Assay Off_Target_2->Assay_Off_2 Assay_Off_N Activity Assay Off_Target_N->Assay_Off_N IC50_Primary Determine IC50/Ki Assay_Primary->IC50_Primary IC50_Off_1 Determine IC50/Ki Assay_Off_1->IC50_Off_1 IC50_Off_2 Determine IC50/Ki Assay_Off_2->IC50_Off_2 IC50_Off_N Determine IC50/Ki Assay_Off_N->IC50_Off_N Selectivity Calculate Selectivity Index IC50_Primary->Selectivity IC50_Off_1->Selectivity IC50_Off_2->Selectivity IC50_Off_N->Selectivity

Figure 2. Logical workflow for assessing the cross-reactivity of a test compound.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these compounds is the disruption of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity.

Peptidoglycan_Synthesis_Inhibition cluster_pathway Peptidoglycan Synthesis Pathway cluster_inhibitors Inhibitors L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Alanine->Ddl D_Ala_D_Ala D-Ala-D-Ala MurF MurF D_Ala_D_Ala->MurF UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAM_pentapeptide->Peptidoglycan Alr->D_Alanine Ddl->D_Ala_D_Ala MurF->UDP_NAM_pentapeptide DFA 3-Fluoro-D-alanine DFA->Alr D_Cyclo D-Cycloserine D_Cyclo->Alr D_Cyclo->Ddl beta_Chloro β-Chloro-D-alanine beta_Chloro->Alr

Figure 3. Inhibition points of D-alanine analogs in the bacterial peptidoglycan synthesis pathway.

Conclusion

3-Fluoro-D-alanine hydrochloride is a potent inhibitor of bacterial alanine racemase, but its efficacy can be species-dependent. When selecting a D-alanine analog for research, it is crucial to consider the trade-offs between potency, specificity, and potential off-target effects. D-cycloserine, while effective, has well-documented neurological side effects due to its interaction with NMDA receptors. β-chloro-D-alanine shows varied primary targets in different bacteria. This guide provides a framework for comparing these compounds and highlights the importance of comprehensive cross-reactivity profiling in the development of novel antimicrobial agents. The provided experimental protocols and diagrams offer a starting point for researchers to design and execute their own comparative studies.

References

Unveiling the Wall: A Guide to Confirming 3-Fluoro-D-alanine's Place in Peptidoglycan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the incorporation of 3-fluoro-D-alanine into bacterial peptidoglycan, offering supporting experimental data and detailed protocols. This document serves as a valuable resource for those investigating bacterial cell wall biosynthesis and developing novel antimicrobial strategies.

The modification of bacterial peptidoglycan with D-amino acid analogs is a powerful tool for probing cell wall dynamics and developing new therapeutic agents. Among these analogs, 3-fluoro-D-alanine (3-F-D-Ala) has emerged as a molecule of interest. Its structural similarity to the native D-alanine allows it to be recognized and incorporated by the bacterial cell wall synthesis machinery. This guide delves into the experimental evidence confirming this incorporation, providing a framework for its detection and a comparison with the natural substrate, D-alanine.

Quantitative Analysis of D-Alanine Analog Incorporation

While direct kinetic comparisons of incorporation rates between 3-fluoro-D-alanine and D-alanine are not extensively documented in publicly available literature, studies on radiolabeled analogs provide strong evidence for the efficient uptake and incorporation of fluorinated D-alanine derivatives. The following table summarizes key quantitative findings from studies on D-alanine analog incorporation in Escherichia coli and Staphylococcus aureus.

D-Alanine AnalogBacteriumMethodKey Quantitative FindingReference
D-[¹⁸F]Fluoroalanine (D-[¹⁸F]FAla)E. coliCompetitive Uptake AssayUptake of D-[¹⁸F]FAla was blocked by ~80-95% in the presence of 0.5–5 mM D-alanine.[1][1]
D-[¹⁸F]Fluoroalanine (D-[¹⁸F]FAla)S. aureusCompetitive Uptake AssayUptake of D-[¹⁸F]FAla was blocked by ~15-57% in the presence of 0.5–5 mM D-alanine.[1][1]
D-[¹⁹F]3,3,3-trifluoro-D-alanine (D-[¹⁹F]-CF₃-ala)E. coliHPLC/Mass SpectrometryRobust incorporation into peptidoglycan monomers and dimers was detected.[2][3][4][5][6][2][3][4][5][6]
Azide-functionalized D-alanine (azDala)E. coliHPLC AnalysisApproximately 50% of the tetrapeptide pool and 15% of the total muropeptide population were replaced with the synthetic analog.

These data strongly suggest that 3-fluoro-D-alanine is a competent substrate for the bacterial peptidoglycan synthesis machinery, particularly in Gram-negative bacteria like E. coli. The significant inhibition of radiolabeled fluoroalanine uptake by natural D-alanine indicates that both molecules compete for the same transport and incorporation pathways.

The Periplasmic Pathway of Incorporation

Contrary to the canonical cytoplasmic pathway for D-alanine-D-alanine dipeptide synthesis, the incorporation of D-amino acid analogs like 3-fluoro-D-alanine primarily occurs in the periplasm. This process is mediated by L,D-transpeptidases and D,D-transpeptidases, which are key enzymes in the final stages of peptidoglycan cross-linking.

Peptidoglycan_Incorporation_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Lipid_II_Synthesis Lipid II Synthesis (Canonical Pathway) D_Ala_D_Ala D-Ala-D-Ala PGN_Stem Peptidoglycan Stem Peptide (ending in D-Ala) D_Ala_D_Ala->PGN_Stem Incorporation into Lipid II precursor 3_F_D_Ala 3-Fluoro-D-alanine L_D_Transpeptidase L,D-Transpeptidase 3_F_D_Ala->L_D_Transpeptidase D_D_Transpeptidase D,D-Transpeptidase 3_F_D_Ala->D_D_Transpeptidase D_Ala D-alanine D_Ala->L_D_Transpeptidase D_Ala->D_D_Transpeptidase PGN_Stem->L_D_Transpeptidase PGN_Stem->D_D_Transpeptidase Incorporated_PGN Peptidoglycan with 3-Fluoro-D-alanine L_D_Transpeptidase->Incorporated_PGN D_D_Transpeptidase->Incorporated_PGN

Incorporation of 3-fluoro-D-alanine into peptidoglycan.

Experimental Protocols

Confirming the incorporation of 3-fluoro-D-alanine into peptidoglycan requires a series of well-defined experimental steps, from bacterial cell culture to sophisticated analytical techniques.

Bacterial Growth and Labeling

This initial phase involves exposing the bacteria to 3-fluoro-D-alanine.

Experimental_Workflow_Labeling Start Start Culture Bacterial Culture (e.g., E. coli) Start->Culture Label Add 3-fluoro-D-alanine to culture medium Culture->Label Incubate Incubate for a defined period Label->Incubate Harvest Harvest cells (centrifugation) Incubate->Harvest End Proceed to PG Extraction Harvest->End

Bacterial labeling with 3-fluoro-D-alanine.

Methodology:

  • Bacterial Strain: Use a suitable bacterial strain, for example, E. coli BW25113.

  • Culture Medium: Grow the bacteria in a defined medium to ensure reproducibility.

  • Labeling: Introduce 3-fluoro-D-alanine into the culture medium at a final concentration typically in the micromolar to millimolar range. A parallel culture without the analog serves as a negative control.

  • Incubation: Incubate the cultures under optimal growth conditions for a period sufficient to allow for incorporation, which can range from a fraction of a generation to several generations.

  • Harvesting: Harvest the bacterial cells by centrifugation and wash them to remove any unincorporated analog.

Peptidoglycan Extraction and Digestion

The next step is to isolate the peptidoglycan from other cellular components and break it down into smaller, analyzable fragments (muropeptides).

Methodology:

  • Cell Lysis: Resuspend the harvested bacterial pellets in a lysis buffer and lyse the cells, often by boiling in the presence of a detergent like sodium dodecyl sulfate (SDS).

  • Insoluble Peptidoglycan Isolation: Centrifuge the lysate at high speed to pellet the insoluble peptidoglycan.

  • Washing: Wash the peptidoglycan pellet extensively to remove any remaining SDS and other contaminants.

  • Enzymatic Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest it into muropeptides using an enzyme such as mutanolysin or lysozyme.

  • Reduction: Reduce the muramic acid residues with sodium borohydride to prevent anomerization, which can complicate chromatographic analysis.

  • pH Adjustment: Adjust the pH of the muropeptide solution to be compatible with the subsequent analytical steps.

HPLC and Mass Spectrometry Analysis

The final and most critical phase is the separation and identification of the muropeptides to confirm the presence of 3-fluoro-D-alanine.

Analysis_Workflow Muropeptide_Sample Digested Muropeptide Sample HPLC High-Performance Liquid Chromatography (HPLC) Separation Muropeptide_Sample->HPLC UV_Detection UV Detection (e.g., 204 nm) HPLC->UV_Detection Fraction_Collection Fraction Collection (Optional) HPLC->Fraction_Collection Data_Analysis Data Analysis and Structure Elucidation UV_Detection->Data_Analysis Mass_Spectrometry Mass Spectrometry (MS) Analysis Fraction_Collection->Mass_Spectrometry Mass_Spectrometry->Data_Analysis Confirmation Confirmation of Incorporation Data_Analysis->Confirmation

Workflow for HPLC and Mass Spectrometry Analysis.

Methodology:

  • Chromatographic Separation: Inject the prepared muropeptide sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. Elute the muropeptides using a gradient of a suitable mobile phase.

  • Detection: Monitor the elution of muropeptides using a UV detector, typically at a wavelength of 204 nm.

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the eluting muropeptides.

  • Data Analysis:

    • Compare the chromatograms of the 3-fluoro-D-alanine-labeled sample with the control sample. The appearance of new peaks in the labeled sample is indicative of modified muropeptides.

    • Analyze the mass spectra of these new peaks. The expected mass shift corresponding to the replacement of a D-alanine residue with a 3-fluoro-D-alanine residue will confirm the incorporation. For example, the replacement of a hydrogen atom with a fluorine atom increases the mass by approximately 18 Da.

Alternative Approaches and Considerations

  • Fluorescent D-amino Acids (FDAAs): The use of fluorescently tagged D-alanine analogs allows for the visualization of peptidoglycan synthesis in real-time using fluorescence microscopy. This provides spatial information about where the incorporation is occurring in the cell.

  • Radioactively Labeled Analogs: As demonstrated in the quantitative data table, using radioactively labeled 3-fluoro-D-alanine enables sensitive detection and quantification of its uptake and incorporation.

  • Inhibition of Growth: While not a direct confirmation of incorporation, observing a competitive inhibition of bacterial growth by 3-fluoro-D-alanine in the presence of D-alanine can provide indirect evidence that the analog is interacting with the cell wall synthesis pathway. For instance, D-cycloserine, another D-alanine analog, is a known inhibitor of alanine racemase and D-alanine:D-alanine ligase.[7]

By following these detailed protocols and considering the underlying biochemical pathways, researchers can confidently confirm and quantify the incorporation of 3-fluoro-D-alanine into bacterial peptidoglycan, paving the way for a deeper understanding of bacterial cell wall biology and the development of novel antimicrobial strategies.

References

A Comparative Guide to the Efficacy of 3-Fluoro-D-Alanine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the two enantiomers of 3-fluoro-D-alanine: (S)-3-fluoro-D-alanine (D-enantiomer) and (R)-3-fluoro-D-alanine (L-enantiomer). As the scientific community continues to explore fluorinated amino acids for novel therapeutic applications, understanding the stereochemical nuances of their biological activity is paramount. This document summarizes the available experimental data to facilitate informed decisions in research and development.

Introduction to 3-Fluoro-D-Alanine and its Enantiomers

3-Fluoro-D-alanine is a fluorinated analog of the amino acid alanine. The presence of a fluorine atom in place of a hydrogen atom on the methyl group significantly alters its biological properties. Like other chiral molecules, 3-fluoro-D-alanine exists as two non-superimposable mirror images, or enantiomers: the D- and L-forms. In the context of drug development, particularly for antibacterial agents, the stereochemistry of a molecule is often a critical determinant of its efficacy and specificity.[1][2]

The primary mechanism of action for 3-fluoro-D-alanine as an antibacterial agent is the inhibition of alanine racemase.[3] This enzyme is essential for the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan layer of bacterial cell walls.[1][2][3] By inhibiting this enzyme, 3-fluoro-D-alanine disrupts cell wall synthesis, leading to bacterial cell death. Given that the enzyme's natural substrate is D-alanine, it is hypothesized that the D-enantiomer of 3-fluoro-D-alanine would exhibit greater inhibitory activity.

Quantitative Comparison of Efficacy

Data from studies on di- and tri-fluoroalanine enantiomers demonstrate a clear trend of the D-enantiomer being a more potent inhibitor of alanine racemase from Escherichia coli B.[4]

CompoundEnantiomerK_m (mM)V_max (relative)Inactivation Rate Constant (min⁻¹)
β,β-difluoroalanine D116~14-fold higher than L2.2
L10210.33
β,β,β-trifluoroalanine DL-Efficient suicide substrate≤ 1.0

Table 1: Kinetic parameters for the interaction of difluoroalanine and trifluoroalanine enantiomers with Alanine Racemase from E. coli B.[4] Note: A lower inactivation rate constant indicates a more efficient inhibitor in the case of suicide substrates.

For 3-fluoro-D-alanine (monofluoroalanine), a second-order rate constant for the inactivation of alanine racemase by the D-enantiomer has been reported as 93 M⁻¹s⁻¹.[5] Unfortunately, a corresponding value for the L-enantiomer from a comparative study was not found. However, the data on difluoroalanine strongly suggests that the D-enantiomer of monofluoroalanine is also significantly more effective at inhibiting alanine racemase.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by 3-fluoro-D-alanine is the bacterial cell wall biosynthesis pathway. Specifically, it targets the initial step of D-alanine production.

bacterial_cell_wall_synthesis cluster_cytoplasm Bacterial Cytoplasm cluster_cell_wall Cell Wall Synthesis L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine Product Peptidoglycan_Precursors Peptidoglycan Precursors D-Alanine->Peptidoglycan_Precursors Cell_Wall Intact Peptidoglycan Cell Wall Peptidoglycan_Precursors->Cell_Wall 3-Fluoro-D-Alanine (S)-3-fluoro-D-alanine 3-Fluoro-D-Alanine->Alanine_Racemase Inhibits (High Affinity) 3-Fluoro-L-Alanine (R)-3-fluoro-D-alanine 3-Fluoro-L-Alanine->Alanine_Racemase Inhibits (Low Affinity) experimental_workflow Start Start Synthesis Enzymatic or Chemical Synthesis of Enantiomers Start->Synthesis Purification Purification and Chiral HPLC Analysis Synthesis->Purification In_Vitro_Assays In Vitro Efficacy Evaluation Purification->In_Vitro_Assays MIC_Determination Minimum Inhibitory Concentration (MIC) against Bacterial Strains In_Vitro_Assays->MIC_Determination Antibacterial Activity Enzyme_Inhibition Alanine Racemase Inhibition Assay (Ki, IC50) In_Vitro_Assays->Enzyme_Inhibition Target Inhibition Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis Enzyme_Inhibition->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

References

Comparative Functional Analysis of D-alanine Ligase Isoforms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of D-alanine ligase (Ddl) isoforms is critical for the development of novel antibacterial agents. This guide provides a comparative functional analysis of Ddl isoforms, presenting key experimental data, detailed protocols, and visual representations of their role in bacterial cell wall biosynthesis.

D-alanine-D-alanine ligase is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the ATP-dependent ligation of two D-alanine residues to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is an essential building block for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.[1] Consequently, Ddl has been identified as a promising target for the development of new antibiotics.[3][4][5]

Comparative Kinetic Data of D-alanine Ligase Isoforms

The functional characteristics of D-alanine ligase isoforms can vary between different bacterial species. These differences, particularly in substrate affinity and catalytic efficiency, are crucial for designing targeted inhibitors. The following table summarizes key kinetic parameters for Ddl isoforms from various bacteria.

IsoformOrganismSubstrateK_mk_catK_i (Inhibitor)Reference
PaDdlA Pseudomonas aeruginosaD-alanine~1 mM~1 s⁻¹-[3][6]
PaDdlB Pseudomonas aeruginosaD-alanine~1 mM~1 s⁻¹-[3][6]
MtDdl Mycobacterium tuberculosisD-alanine (Site 1)0.075 mM-14 µM (D-cycloserine)[7]
MtDdl Mycobacterium tuberculosisD-alanine (Site 2)3.6 mM-25 µM (D-cycloserine)[7]
TtDdl Thermus thermophilusATP16.2 µM--[5]
TtDdl Thermus thermophilusD-alanine (Site 1)< lowest assayed concentration--[5]
TtDdl Thermus thermophilusD-alanine (Site 2)1250 µM--[5]
EcDdlB Escherichia coli---42 µM (Compound 43)[8]

Note: The kinetic parameters for PaDdlA and PaDdlB were described as having "near identical efficiency" without specific values provided in the source material.[3][6]

Role of D-alanine Ligase in Peptidoglycan Biosynthesis

D-alanine ligase plays a central role in the initial intracellular stages of peptidoglycan synthesis.[8] The enzyme facilitates the formation of the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide precursor by the MurF ligase.[8] This entire process is essential for creating the pentapeptide bridges that cross-link the glycan chains of the bacterial cell wall.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc->UDP_MurNAc_tripeptide MurC, MurD, MurE L_Ala L-Alanine L_Ala->UDP_MurNAc_tripeptide D_Glu D-Glutamate D_Glu->UDP_MurNAc_tripeptide m_DAP meso-Diaminopimelate m_DAP->UDP_MurNAc_tripeptide D_Ala1 D-Alanine Ddl D-alanine ligase (Ddl) D_Ala1->Ddl D_Ala2 D-Alanine D_Ala2->Ddl ATP ATP ATP->Ddl ADP_Pi ADP + Pi D_Ala_D_Ala D-Ala-D-Ala MurF MurF ligase D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II Translocation Ddl->ADP_Pi Ddl->D_Ala_D_Ala catalyzes MurF->UDP_MurNAc_pentapeptide Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Figure 1. Simplified pathway of peptidoglycan biosynthesis highlighting the role of D-alanine ligase.

Experimental Protocol: D-alanine Ligase Activity Assay

Several methods can be employed to measure the enzymatic activity of D-alanine ligase. A common and reliable method is to quantify the release of inorganic phosphate (Pi) resulting from the ATP hydrolysis that accompanies dipeptide formation.[9][10]

Objective: To determine the enzymatic activity of a purified D-alanine ligase isoform by measuring the rate of inorganic phosphate production.

Materials:

  • Purified D-alanine ligase enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.3-7.8), 10 mM MgCl₂, 10 mM KCl[5][9][11]

  • D-alanine solution

  • ATP solution

  • Glutathione (optional, used in some protocols)[9][11]

  • Phosphate assay kit (e.g., EnzChek Phosphate Assay Kit or a Malachite Green-based reagent)[9][10]

  • Microplate reader or spectrophotometer

  • 96-well or 384-well microplates[10]

  • Incubator set to 37°C[9][11]

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, D-alanine, and ATP at desired concentrations. For inhibitor studies, the inhibitor would also be added at this stage.

    • A typical reaction mixture might contain: 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM KCl, 20 mM D-alanine, and 2 mM ATP.[9]

  • Enzyme Addition:

    • Equilibrate the reaction mixture and the purified Ddl enzyme to 37°C.[5][11]

    • Initiate the reaction by adding a known concentration of the purified Ddl enzyme (e.g., 20 µg/mL) to the reaction mixture.[9]

  • Incubation:

    • Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).[9][10] The incubation time should be within the linear range of the reaction.

  • Reaction Termination (for endpoint assays):

    • If not using a continuous assay, the reaction can be stopped by boiling for 5 minutes at 95°C or by adding a stop solution provided in the assay kit.[9]

  • Phosphate Detection:

    • Add the phosphate detection reagent to the reaction mixture according to the manufacturer's instructions.[9][10]

    • Allow the color to develop for the specified amount of time.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 360 nm for the EnzChek kit or ~650 nm for Malachite Green-based assays).[9][10]

  • Data Analysis:

    • Calculate the amount of inorganic phosphate released using a standard curve generated with known phosphate concentrations.

    • Determine the specific activity of the enzyme (µmol of product/min/mg of enzyme).

    • For kinetic analysis, vary the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Ddl_Assay_Workflow A Prepare Reaction Mixture (Buffer, D-Ala, ATP, +/- Inhibitor) B Equilibrate Mixture and Purified Ddl Enzyme to 37°C A->B C Initiate Reaction by adding Ddl B->C D Incubate at 37°C C->D E Stop Reaction (for endpoint assays) D->E optional F Add Phosphate Detection Reagent D->F continuous assay E->F G Measure Absorbance F->G H Calculate Phosphate Concentration and Enzyme Activity G->H

Figure 2. General workflow for a D-alanine ligase activity assay based on phosphate detection.

Conclusion

The comparative analysis of D-alanine ligase isoforms reveals both conserved structural features and distinct kinetic properties. While isoforms like PaDdlA and PaDdlB from P. aeruginosa exhibit very similar functional efficiencies, kinetic differences in isoforms from other pathogens like M. tuberculosis provide opportunities for the development of species-specific inhibitors.[3][7] The methodologies outlined in this guide offer a foundation for researchers to conduct their own comparative studies and to screen for novel Ddl inhibitors. As antibiotic resistance continues to be a major global health concern, a deeper understanding of enzymes like D-alanine ligase is paramount for the future of antibacterial drug discovery.

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 3-Fluoro-D-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 3-fluoro-D-alanine hydrochloride, a notable antibacterial agent. By examining its mechanism of action and presenting available data, this document aims to equip researchers and drug development professionals with the necessary information to evaluate its potential in antibacterial therapy. This guide also draws comparisons with a structurally similar alternative, β-chloro-D-alanine, to provide a broader context of its performance.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

3-Fluoro-D-alanine hydrochloride's efficacy stems from its role as a potent inhibitor of the bacterial enzyme alanine racemase.[1][2] This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[3][4] By inhibiting alanine racemase, 3-fluoro-D-alanine disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell death. This targeted mechanism makes it an attractive candidate for antibacterial drug development, as the enzyme is generally absent in higher eukaryotes.[3]

The inhibition of alanine racemase by halogenated D-alanine analogues is a mechanism-based inactivation, often referred to as "suicide inhibition".[5] The inhibitor binds to the enzyme's active site and is processed, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, rendering it inactive.

In Vitro Efficacy:

Table 1: In Vitro Efficacy Data for β-chloro-D-alanine against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)
β-chloro-D-alanineS. aureus (Wild-Type)300
β-chloro-D-alanineS. aureus (Δalr1 mutant)<50
β-chloro-D-alanineS. aureus (Δdat mutant)200

Data sourced from a study on β-chloro-D-alanine resistance in Staphylococcus aureus.

The data in Table 1 for β-chloro-D-alanine highlights that mutations in genes related to D-alanine synthesis, such as alr1 (alanine racemase), can significantly increase the susceptibility of bacteria to this class of inhibitors.

In Vivo Efficacy:

Detailed in vivo efficacy studies providing data such as the 50% effective dose (ED50) or survival rates in animal models for 3-fluoro-D-alanine hydrochloride are limited in publicly accessible literature. However, studies on the closely related compound, β-chloro-D-alanine, have demonstrated its effectiveness as an antibacterial agent in murine models. These studies have shown efficacy against infections caused by D. pneumoniae, S. pyogenes, and E. coli in mice.[6] This suggests that D-alanine analogues can be effective in a whole-organism setting.

A study using a murine myositis model to evaluate radiolabeled D-alanine analogues for imaging bacterial infections provides indirect evidence of in vivo uptake and localization at the site of infection.[7] While not a direct measure of efficacy, this demonstrates that these molecules can reach and be taken up by bacteria in a living host.

Experimental Protocols:

In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibacterial agent is determined using standardized broth microdilution or agar dilution methods.

Broth Microdilution Method:

  • Preparation of Antibacterial Agent: A stock solution of 3-fluoro-D-alanine hydrochloride is prepared and serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Murine Systemic Infection Model

This protocol outlines a general procedure for assessing the in vivo efficacy of an antibacterial agent in a mouse model of systemic infection.

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal or sublethal dose of a pathogenic bacterial strain (e.g., S. aureus, E. coli).

  • Treatment: At a specified time post-infection, cohorts of mice are treated with varying doses of 3-fluoro-D-alanine hydrochloride, typically administered via subcutaneous or intravenous injection. A control group receives a vehicle solution.

  • Monitoring: Mice are monitored for a set period (e.g., 7-14 days) for survival. Body weight and clinical signs of illness are also recorded.

  • Endpoint Analysis: The primary endpoint is typically survival, from which an ED50 (the dose that protects 50% of the animals from death) can be calculated. Secondary endpoints can include bacterial burden in various organs (e.g., spleen, liver, blood), which is determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFUs).

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G Bacterial Cell Wall Synthesis Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L-Alanine L-Alanine Alanine Racemase Alanine Racemase L-Alanine->Alanine Racemase D-Alanine D-Alanine Alanine Racemase->D-Alanine UDP-MurNAc-pentapeptide Precursor UDP-MurNAc-pentapeptide Precursor D-Alanine->UDP-MurNAc-pentapeptide Precursor Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-MurNAc-pentapeptide Precursor->Peptidoglycan Synthesis 3-Fluoro-D-alanine 3-Fluoro-D-alanine 3-Fluoro-D-alanine->Alanine Racemase Inhibition Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall

Caption: Inhibition of Bacterial Cell Wall Synthesis by 3-Fluoro-D-alanine.

G In Vivo Efficacy Testing Workflow Start Start Bacterial Culture Preparation Bacterial Culture Preparation Start->Bacterial Culture Preparation Mouse Infection Mouse Infection Bacterial Culture Preparation->Mouse Infection Treatment Administration Treatment Administration Mouse Infection->Treatment Administration Monitoring (Survival, Weight) Monitoring (Survival, Weight) Treatment Administration->Monitoring (Survival, Weight) Endpoint Analysis (Bacterial Load) Endpoint Analysis (Bacterial Load) Monitoring (Survival, Weight)->Endpoint Analysis (Bacterial Load) Data Analysis (ED50) Data Analysis (ED50) Endpoint Analysis (Bacterial Load)->Data Analysis (ED50) End End Data Analysis (ED50)->End

Caption: Workflow for Murine Systemic Infection Model.

Conclusion

3-Fluoro-D-alanine hydrochloride presents a compelling profile as an antibacterial agent due to its specific mechanism of action targeting bacterial cell wall synthesis. While direct and extensive comparative data on its in vivo and in vitro efficacy are not widely published, the available information on its mechanism and the performance of the closely related compound, β-chloro-D-alanine, suggests significant potential. Further research is warranted to generate robust quantitative data to fully elucidate its efficacy spectrum and to support its development as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

Safety Operating Guide

Safe Disposal Protocol for D-Alanine, 3-fluoro-, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for the safe and compliant disposal of D-Alanine, 3-fluoro-, hydrochloride, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The primary disposal route for halogenated waste is high-temperature incineration at a licensed facility.[1][2]

Key Data and Safety Summary

The following table summarizes essential information for handling and disposal.

ParameterInformationCitations
Chemical Classification Halogenated Organic Compound. Contains fluorine, a halogen.[1][3]
Physical State Solid, powder.[4]
Primary Disposal Route Controlled incineration in a licensed apparatus equipped with afterburners and scrubbers.[4][5]
Key Disposal Rule MUST be segregated from non-halogenated chemical waste. Mixing increases disposal costs and regulatory complexity.[2][3][6]
Incompatible Materials Strong oxidizing agents, acids, bases, heavy metals, cyanides. Do not mix with these in the waste container.[6][7]
Personal Protective Equipment (PPE) Safety goggles/eye protection, chemical-resistant gloves, protective clothing. Use a respirator if dust generation is unavoidable.[4][8]
Spill Cleanup Use dry cleanup procedures to avoid generating dust.[9] Place absorbed material in a sealed container for disposal.[4][4][9]
Container Disposal Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate is also hazardous waste. Puncture the container to prevent reuse.[4]

Operational Protocol for Disposal

This step-by-step protocol outlines the standard operating procedure for accumulating and disposing of this compound waste in a laboratory setting.

Waste Segregation

Proper segregation is the most critical step in managing this waste stream. Due to its fluorinated nature, this compound is classified as a halogenated organic waste.[1]

  • Action: Designate a specific waste stream exclusively for halogenated organic compounds.

  • Rationale: Halogenated solvents and solids require specialized incineration for disposal, which is 2-3 times more costly than the fuel blending used for non-halogenated solvents.[2][3] Even small amounts of halogenated material can contaminate an entire container of non-halogenated waste, forcing the entire volume to be treated under the more stringent and expensive disposal process.[2]

Containerization and Labeling

Proper containment and labeling prevent accidental mixing and ensure compliant disposal.

  • Container Selection: Use only approved, chemical-compatible containers with secure, tight-fitting screw-top caps.[2][7] The container must be in good condition, free from leaks or defects.[7]

  • Labeling:

    • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[3][7]

    • Clearly write the full, unabbreviated chemical name: "Waste this compound".[7]

    • If other halogenated wastes are added to the same container, maintain an accurate list of all chemical components and their approximate percentages.[6][7]

    • Ensure the label is always clearly visible.[3]

Waste Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Procedure:

    • When adding waste, work within a chemical fume hood to minimize inhalation exposure.[3]

    • Keep the waste container closed at all times except when actively adding waste.[3][7] This prevents the release of vapors and protects against spills.[7]

    • Store the container in a cool, dry, and well-ventilated area.[3][7]

    • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[3]

    • Do not store the container near incompatible materials, particularly strong oxidizing agents.[6][7]

Final Disposal
  • Arranging Pickup: Do not dispose of this chemical via standard trash or sewer systems.[2][9]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management firm to schedule a pickup for your full waste container.[10]

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[4][5]

Emergency and Spill Management Protocol

Accidental releases must be managed promptly and safely.

Minor Spill (Small Quantity of Solid)
  • Isolate and Ventilate: Cordon off the spill area. Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9] If there is a risk of dust, use a respirator.

  • Cleanup:

    • Use dry cleanup methods.[9] Gently sweep or wipe up the solid material with absorbent pads.[7] Avoid actions that generate dust, such as using compressed air.[11]

    • Place all contaminated materials (spilled substance, absorbent pads, gloves) into a sealable, puncture-resistant bag or container.[7]

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other halogenated waste.[7]

Major Spill or Exposure
  • Evacuate: For large spills, immediately evacuate the area.[7]

  • Alert: Notify your supervisor and contact your institution's emergency response number or EHS office.[7]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek medical attention.

    • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Step 1: Generation & Identification cluster_prep Step 2: Preparation for Collection cluster_accumulate Step 3: Accumulation & Storage cluster_end Step 4: Final Disposal start Generate Waste: This compound classify Classify as Halogenated Organic Waste start->classify container Select a designated 'Halogenated Waste' container classify->container labeling Label container with 'Hazardous Waste' and full chemical name(s) container->labeling add_waste Add waste to container in a fume hood labeling->add_waste close_container Keep container securely closed when not in use add_waste->close_container store Store in a cool, dry, ventilated Satellite Accumulation Area close_container->store contact_ehs Contact EHS or licensed waste vendor for pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-Alanine, 3-fluoro-, hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of D-Alanine, 3-fluoro-, hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant glovesWear chemical impermeable gloves. Nitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or potential for splashing, consider a chemical-resistant apron or coveralls.[2]
Respiratory Protection NIOSH-approved RespiratorIn case of inadequate ventilation or when handling fine powders that may become airborne, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator with appropriate cartridges should be used to avoid breathing dust.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe Ensure safety measures are in place weigh Weigh Compound in Ventilated Area gather_ppe->weigh Wear full PPE dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer carefully reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate After experiment completion dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocols

Working with the Solid Compound:

  • Always handle the solid powder in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1]

  • Minimize the creation of dust when handling.[4]

  • Use non-sparking tools to prevent ignition sources.[1]

Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Categorization:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other solvent wastes unless compatible.

  • Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be double-bagged and disposed of as chemical waste.

Disposal Procedure:

  • Segregate Waste: Keep halogenated organic waste separate from non-halogenated waste.

  • Label Containers: All waste containers must be clearly labeled with the full chemical name and hazard warnings.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Incineration: As a halogenated organic compound, incineration in a suitable combustion chamber is a common disposal method.[3] All disposal must be in accordance with local, state, and federal regulations.

First Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.